cis-Epoxysuccinate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016953, DTXSID701016952 | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-72-5, 2222820-55-3 | |
| Record name | cis-Epoxysuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-epoxysuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of cis-epoxysuccinate
An In-Depth Technical Guide to the Chemical Properties of cis-Epoxysuccinate
Executive Summary
This compound, a dicarboxylic acid featuring a strained three-membered epoxide ring, stands as a molecule of significant interest to researchers in biochemistry, pharmacology, and industrial chemistry. Its unique structure imparts a dual functionality: the electrophilic epoxide serves as a reactive "warhead" for covalent enzyme inhibition, while the overall molecular geometry allows for potent and specific interactions with cell surface receptors. This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its synthesis, fundamental reactivity, and its multifaceted roles as a mechanism-based enzyme inhibitor, a G-protein coupled receptor agonist, and a key substrate in industrial biocatalysis. We will explore the causality behind its chemical behavior and provide detailed protocols and mechanistic diagrams to support drug development professionals and scientists in their research.
Physicochemical Properties and Molecular Structure
This compound, systematically named (2R,3S)-oxirane-2,3-dicarboxylic acid, is a small, hydrophilic, and mirror-symmetric molecule.[1][2] The presence of the epoxide ring fused to a four-carbon dicarboxylic acid backbone is central to its chemical identity and reactivity.
Molecular Identifiers:
-
IUPAC Name: (2R,3S)-oxirane-2,3-dicarboxylic acid[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molar Mass | 132.07 g/mol | [3][5][6][7] |
| Appearance | White to off-white powder | Assumed from common lab chemicals |
| Melting Point | 148 °C | [4] |
| Topological Polar Surface Area | 87.1 Ų | [3][6] |
Safety and Handling: According to the Globally Harmonized System (GHS), cis-epoxysuccinic acid is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[3][8][9] It may also cause respiratory irritation.[3][9] Therefore, proper personal protective equipment, including gloves, safety goggles, and a lab coat, should be used when handling the compound, and all work should be conducted in a well-ventilated fume hood.[8]
Synthesis and Purification
The primary industrial and laboratory synthesis of this compound involves the direct epoxidation of maleic acid or its corresponding salts (maleates). The cis-configuration of the starting alkene is retained in the epoxide product.
The choice of reagents and reaction conditions is critical to maximize yield and minimize the formation of DL-tartaric acid, the hydrolysis product. The reaction typically employs hydrogen peroxide as the oxidant in the presence of an epoxidation catalyst, such as tungstic acid.[10][11] The causality behind using a water-soluble alcohol (e.g., methanol) as a co-solvent is to increase the solubility of the reactants and, more importantly, to suppress the competing hydrolysis of the epoxide ring, thereby leading to higher yields of the desired product.[11] Controlling the pH is also essential, as acidic conditions can accelerate the unwanted ring-opening to form the diol (tartaric acid).[11]
Caption: Workflow for the synthesis of sodium hydrogen this compound.
Experimental Protocol: Synthesis of Sodium Hydrogen this compound
This protocol is adapted from methodologies described in the patent literature.[11][12]
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1 mole of sodium hydrogen maleate in an aqueous solution containing 75% methanol by volume.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate.
-
Temperature Adjustment: Heat the mixture to 60°C with stirring.
-
Oxidant Addition: Over a period of 1 hour, add 1.2 moles of a 30% aqueous hydrogen peroxide solution dropwise, maintaining the reaction temperature at 60°C.
-
Reaction: Allow the mixture to react for 3-4 hours at 60°C.
-
Crystallization: Cool the reaction solution slowly to 5°C to precipitate the product.
-
Isolation: Filter the precipitated crystals and wash with a cold 75% methanol-water solution.
-
Drying: Dry the crystals under vacuum to yield sodium hydrogen this compound. The conversion of sodium hydrogen maleate is typically >97%, with yields of the desired product around 93%.[11][12]
Core Chemical Reactivity: Nucleophilic Ring-Opening
The chemical reactivity of this compound is dominated by the high ring strain of the three-membered epoxide. The carbon atoms of the epoxide are electrophilic and highly susceptible to attack by nucleophiles, leading to ring-opening. This is the fundamental basis for both its utility and its degradation pathway.
-
Hydrolysis: In the presence of water, the epoxide ring can be opened to form vicinal diols. This hydrolysis reaction yields tartaric acid. The process can be catalyzed by either acid or base. This reaction is central to the biocatalytic applications of this compound but is an undesirable side reaction during its synthesis.[1][11]
-
Reaction with Biological Nucleophiles: The epoxide readily reacts with nucleophilic residues found in proteins, such as the thiol group of cysteine or the carboxylate group of aspartate. This irreversible covalent bond formation is the basis for its function as a mechanism-based enzyme inhibitor.[8]
Biochemical and Pharmacological Properties
This compound exhibits potent and specific biological activities, making it a valuable tool for researchers.
Mechanism-Based Enzyme Inhibition
This compound is a well-established mechanism-based, irreversible inhibitor of certain classes of proteases, particularly cysteine and aspartic proteases.[8] An irreversible inhibitor forms a stable, covalent bond with the enzyme, leading to permanent inactivation.[8][13]
The mechanism involves the nucleophilic attack by a catalytic residue in the enzyme's active site on one of the epoxide carbons. This attack opens the strained ring and forms a stable ester or thioester linkage, permanently modifying the enzyme and blocking its catalytic activity.[8] Because the epoxide moiety is the reactive "warhead," epoxysuccinyl compounds are a recognized class of irreversible inhibitors.[8]
Caption: Mechanism of irreversible enzyme inhibition by this compound.
Succinate Receptor 1 (SUCNR1) Agonism
Beyond enzyme inhibition, this compound is a potent agonist of the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR) also known as GPR91.[7][14][15] Remarkably, it displays higher potency than succinate itself in several signaling assays.[14] Activation of SUCNR1 by this compound triggers downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of the Gq pathway, which results in the mobilization of intracellular calcium.[8][16][17]
This activity has significant physiological implications. For instance, intravenous administration of this compound in rats has been shown to cause an increase in blood pressure, an effect mediated by SUCNR1 activation.[14][16][17]
Table 2: Pharmacological Activity of this compound at SUCNR1
| Assay | Parameter | Value | Source |
|---|---|---|---|
| cAMP Inhibition | EC₅₀ | 2.7 µM | [7][15][16][17][18] |
| [Ca²⁺]i Mobilization | EC₅₀ | 191 µM | [16][17] |
| Gq Pathway Induction | EC₅₀ | 42 µM | [16][17] |
| Arrestin 3 Recruitment | EC₅₀ | 74 µM |[16][17] |
Caption: SUCNR1 signaling pathway activated by this compound.
Industrial Application: Biocatalytic Production of Tartaric Acid
One of the most significant applications of this compound is as a substrate for the enzymatic synthesis of enantiomerically pure tartaric acid.[1] This biotransformation is catalyzed by a class of enzymes known as this compound hydrolases (CESHs).[1][8]
These enzymes are unique epoxide hydrolases that exhibit remarkable stereospecificity.[1][2] They catalyze the asymmetric hydrolysis of the symmetric this compound molecule to produce either L-(+)-tartaric acid or D-(-)-tartaric acid with extremely high enantiomeric purity, often approaching 100% enantiomeric excess (ee).[1]
-
CESH[L] enzymes produce L-(+)-tartaric acid.
-
CESH[D] enzymes produce D-(-)-tartaric acid.
This biocatalytic route is a cornerstone of the industrial production of chiral tartaric acid, which is a valuable building block in the chemical and pharmaceutical industries.[1][2]
Caption: Biocatalytic conversion of this compound to tartaric acid isomers.
Conclusion
This compound is a molecule whose simple structure belies its complex and valuable chemical properties. The inherent strain of its epoxide ring is the primary driver of its reactivity, enabling its function as an irreversible covalent inhibitor of key enzymes. Simultaneously, its specific size and charge distribution allow it to act as a potent agonist for the SUCNR1 receptor, making it a valuable probe for studying metabolic signaling pathways. Finally, its role as a prochiral substrate for highly stereospecific hydrolases has cemented its importance as a critical intermediate in industrial biocatalysis. For researchers and drug development professionals, a thorough understanding of these chemical properties is essential for leveraging this compound as both a powerful research tool and a versatile chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound - Protheragen [protheragen.ai]
- 6. Epoxysuccinic acid | C4H4O5 | CID 86022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 9. 16533-72-5 Cas No. | cis-Epoxysuccinic acid | Apollo [store.apolloscientific.co.uk]
- 10. prepchem.com [prepchem.com]
- 11. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 12. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
- 15. cis-Epoxysuccinic acid|CAS 16533-72-5|DC Chemicals [dcchemicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]
- 18. apexbt.com [apexbt.com]
An In-depth Technical Guide to cis-Epoxysuccinic Acid: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of cis-epoxysuccinic acid, a molecule of significant interest in biocatalysis, pharmacology, and materials science. We will delve into its historical context, synthesis, chemical properties, and key applications, offering valuable insights for researchers, scientists, and drug development professionals.
Foreword: The Emergence of a Versatile C4 Building Block
cis-Epoxysuccinic acid, a dicarboxylic acid epoxide, has a history intertwined with the advancement of industrial biotechnology and the quest for novel therapeutic agents. While a singular "discovery" event is not prominently documented, its significance emerged from the need for stereochemically pure precursors in chemical synthesis. Its journey from a laboratory curiosity to a key industrial intermediate and pharmacological tool highlights the elegant interplay between chemical synthesis and biological innovation.
Physicochemical Properties and Structural Elucidation
cis-Epoxysuccinic acid, also known as cis-2,3-oxiranedicarboxylic acid, is a white crystalline solid with a melting point of approximately 150°C[1]. Its structure, featuring a strained three-membered epoxide ring flanked by two carboxylic acid groups, is central to its reactivity and biological activity.
| Property | Value | Reference |
| CAS Number | 16533-72-5 | [1] |
| Molecular Formula | C₄H₄O₅ | [1] |
| Molecular Weight | 132.07 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | ~150 °C | [1] |
| Synonyms | cis-2,3-Oxiranedicarboxylic Acid | [2] |
The presence of the epoxide ring makes the molecule susceptible to nucleophilic attack, a characteristic exploited in both its biological activity and its use as a synthetic intermediate.
Caption: Chemical structure of cis-epoxysuccinic acid.
The Genesis of cis-Epoxysuccinic Acid: A Synthesis Perspective
The primary and most established method for synthesizing cis-epoxysuccinic acid is through the epoxidation of maleic acid or its anhydride. This reaction highlights a fundamental transformation in organic chemistry, converting an alkene into an epoxide.
Epoxidation of Maleic Anhydride/Acid
The epoxidation of maleic acid is typically carried out using hydrogen peroxide in the presence of a catalyst. This method has been a subject of study and optimization for several decades. An early description of a method for producing tartaric acid from maleic acid and hydrogen peroxide was provided by M. Church and R. Blumberg in 1951, which involves the epoxidation of maleic acid as a key step[3].
Core Reaction:
Maleic Acid + Hydrogen Peroxide --(Catalyst)--> cis-Epoxysuccinic Acid + Water
The choice of catalyst is crucial for achieving high yields and minimizing the formation of byproducts, such as tartaric acid, which results from the hydrolysis of the epoxide ring. Tungstate and molybdate salts are commonly employed as catalysts for this transformation.
Detailed Experimental Protocol: Synthesis of Sodium cis-Epoxysuccinate
The following protocol is a representative example of the synthesis of the sodium salt of cis-epoxysuccinic acid, adapted from documented procedures[4][5].
Materials:
-
Maleic anhydride
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized water
-
Methanol or Ethanol
Procedure:
-
Preparation of Sodium Maleate: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve maleic anhydride in water. Slowly add a 50% NaOH solution while stirring and cooling to form sodium maleate. The reaction is exothermic.
-
Catalyst Addition: To the sodium maleate solution, add sodium tungstate dihydrate as the catalyst.
-
Epoxidation: Heat the mixture to the desired reaction temperature (typically 55-65°C). Slowly add 30% hydrogen peroxide to the reaction mixture over a period of 1-2 hours, maintaining the temperature. The pH of the reaction is a critical parameter and should be controlled to optimize the yield of the epoxide and minimize hydrolysis to tartaric acid[4].
-
Crystallization and Isolation: After the reaction is complete, cool the solution to induce crystallization of sodium hydrogen this compound. The crystals can be filtered, washed with a cold solvent like methanol or ethanol, and dried.
Causality Behind Experimental Choices:
-
Use of Maleic Anhydride: It is a readily available and inexpensive starting material.
-
Alkaline Conditions for Hydrolysis: The initial hydrolysis of maleic anhydride to maleate is conducted under alkaline conditions to ensure complete conversion.
-
Tungstate Catalyst: Sodium tungstate is an effective catalyst for epoxidations with hydrogen peroxide, forming a peroxotungstate species that acts as the active oxidizing agent.
-
Temperature and pH Control: Precise control of temperature and pH is essential to maximize the yield of the desired epoxide and prevent its subsequent hydrolysis to tartaric acid.
Caption: Workflow for the synthesis of sodium this compound.
Biocatalytic Significance: A Gateway to Enantiopure Tartaric Acid
A pivotal application of cis-epoxysuccinic acid is its role as a substrate for the enzymatic production of enantiomerically pure L-(+)- and D-(-)-tartaric acid. This biotransformation is catalyzed by a class of enzymes known as this compound hydrolases (CESHs)[6].
The discovery of bacteria with CESH activity in the 1970s marked a significant advancement in the industrial production of tartaric acid, offering a more sustainable and stereoselective alternative to chemical resolution methods[6].
The Role of this compound Hydrolases (CESHs)
CESHs are unique epoxide hydrolases that catalyze the asymmetric hydrolysis of the prochiral this compound to yield either L-(+)- or D-(-)-tartaric acid with high enantiomeric excess[6]. These enzymes are classified based on the stereoisomer they produce:
-
CESH[L]: Produces L-(+)-tartaric acid.
-
CESH[D]: Produces D-(-)-tartaric acid.
A diverse range of microorganisms have been identified that produce these enzymes, including species from the genera Nocardia, Pseudomonas, Agrobacterium, Rhizobium, Achromobacter, and Alcaligenes.
Caption: Biocatalytic conversion of cis-epoxysuccinic acid to tartaric acid isomers.
Protocol for Whole-Cell Biotransformation
This generalized protocol outlines the use of whole microbial cells for the conversion of cis-epoxysuccinic acid to tartaric acid.
Materials:
-
Microbial culture expressing CESH
-
cis-Epoxysuccinic acid (or its sodium salt)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Incubator/shaker
Procedure:
-
Cell Preparation: Cultivate the CESH-producing microorganism in a suitable growth medium. Harvest the cells by centrifugation and wash them with buffer to remove residual media components. Resuspend the cells in the reaction buffer to a desired optical density (e.g., OD₆₀₀ of 1.0)[5].
-
Substrate Preparation: Prepare a stock solution of cis-epoxysuccinic acid in the reaction buffer and adjust the pH to the optimal range for the specific enzyme[5].
-
Biotransformation: Combine the cell suspension and the substrate solution in a reaction vessel. Incubate the mixture at the optimal temperature (e.g., 37°C) with agitation for a predetermined time (e.g., 20 minutes to several hours)[5].
-
Reaction Termination and Analysis: Stop the reaction, for example, by adding acid. Separate the cells from the supernatant by centrifugation. The concentration of the resulting tartaric acid in the supernatant can be determined using analytical techniques such as HPLC.
Self-Validating System:
The success of this protocol is validated by the stereospecific production of the desired tartaric acid isomer, which can be confirmed by chiral HPLC analysis. The high enantiomeric excess of the product is a key indicator of the efficiency and selectivity of the biocatalyst.
Pharmacological and Biological Activities
Beyond its role in biocatalysis, cis-epoxysuccinic acid has emerged as a molecule with interesting pharmacological properties.
Succinate Receptor 1 (SUCNR1) Agonism
cis-Epoxysuccinic acid is an agonist for the succinate receptor 1 (SUCNR1), also known as GPR91[6][7][8][9][10]. SUCNR1 is a G-protein coupled receptor that is activated by the Krebs cycle intermediate, succinate.
cis-Epoxysuccinic acid has been shown to inhibit cyclic AMP (cAMP) levels with an EC₅₀ value of 2.7 µM, demonstrating its potency as a SUCNR1 agonist[6][7][8][9]. This activity makes it a valuable tool for studying the physiological roles of SUCNR1, which is implicated in various processes, including blood pressure regulation and inflammation. In vivo studies have shown that administration of cis-epoxysuccinic acid can increase blood pressure in rats[6][10].
| Biological Target | Activity | EC₅₀ | Reference |
| SUCNR1 (GPR91) | Agonist | 2.7 µM (cAMP inhibition) | [6][7][8][9] |
Enzyme Inhibition
The strained epoxide ring of cis-epoxysuccinic acid makes it a reactive molecule capable of covalently modifying enzyme active sites. It is a known irreversible inhibitor of certain aspartic proteases. The mechanism of inhibition involves the nucleophilic attack of a catalytic aspartate residue in the enzyme's active site on one of the epoxide carbons. This forms a stable ester linkage, thereby inactivating the enzyme. This property makes cis-epoxysuccinic acid a useful probe for studying the structure and function of these enzymes.
Future Perspectives
The unique chemical structure and biological activities of cis-epoxysuccinic acid position it as a molecule with ongoing and future relevance. In the realm of sustainable chemistry, the optimization of its synthesis from renewable feedstocks and the discovery of novel CESH enzymes with enhanced stability and activity will continue to be important research areas. In pharmacology, its role as a SUCNR1 agonist provides a scaffold for the design of new therapeutic agents targeting cardiovascular and inflammatory diseases. Furthermore, its potential as a building block for the synthesis of novel polymers and materials is an area ripe for exploration.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. prepchem.com [prepchem.com]
- 3. US9109084B1 - Synthesis of polyepoxy succinic acid compounds using free radical initiators - Google Patents [patents.google.com]
- 4. CN103497321A - Synthesis method of polyepoxysuccinic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 7. cis-Epoxysuccinic acid | 16533-72-5 | RAA53372 | Biosynth [biosynth.com]
- 8. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 9. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]
- 10. selleckchem.com [selleckchem.com]
The Enigmatic Role of cis-Epoxysuccinate in Metabolic Pathways: A Technical Guide for Researchers
Abstract
cis-Epoxysuccinate, a dicarboxylic acid epoxide, occupies a fascinating and somewhat enigmatic position at the intersection of microbial metabolism, enzymology, and mammalian pharmacology. While extensively studied as a key intermediate in the fungal biosynthesis of tartaric acid and as a potent agonist of the mammalian succinate receptor 1 (SUCNR1), its broader biological role, particularly within endogenous metabolic pathways of higher organisms, remains largely uncharted. This technical guide provides a comprehensive overview of the current understanding of this compound, from its fundamental biochemical properties and established metabolic contexts in microorganisms to its profound pharmacological effects and the tantalizing, yet unconfirmed, possibility of an endogenous signaling role in mammals. This document is intended for researchers, scientists, and drug development professionals seeking to explore the multifaceted nature of this intriguing molecule.
Introduction: The Dual Identity of this compound
This compound, systematically named (2R,3S)-oxirane-2,3-dicarboxylic acid, is a chiral molecule whose biological significance has been approached from two distinct perspectives. In the realm of industrial biotechnology and microbial biochemistry, it is recognized as a crucial precursor in the enantioselective synthesis of tartaric acid, a valuable chiral building block. In contrast, the field of pharmacology has identified this compound as a powerful signaling molecule that interacts with a specific mammalian G-protein coupled receptor, SUCNR1, exhibiting a potency that surpasses that of the receptor's namesake ligand, succinate.
This guide will navigate these dual identities, providing a detailed exploration of:
-
The chemical and physical properties of this compound.
-
Its established role in microbial metabolic pathways, including its biosynthesis and enzymatic degradation.
-
Its potent pharmacological activity as a SUCNR1 agonist and the downstream signaling cascades it initiates.
-
Its function as an enzyme inhibitor.
-
The current knowledge gaps and future research directions, particularly concerning its potential endogenous production and metabolic fate in mammals.
Physicochemical Properties of this compound
A thorough understanding of the biological role of this compound begins with its molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₅ | [1] |
| Molecular Weight | 132.07 g/mol | [1] |
| IUPAC Name | (2R,3S)-oxirane-2,3-dicarboxylic acid | [1] |
| Synonyms | cis-epoxysuccinic acid, (2R,3S)-epoxysuccinic acid | [1] |
| Physical State | Solid | [1] |
| Hazards | Skin and eye irritant | [1] |
The presence of a strained epoxide ring and two carboxylic acid functional groups dictates the reactivity and biological interactions of this compound. The epoxide ring is susceptible to nucleophilic attack, a key feature in its enzymatic hydrolysis, while the dicarboxylate structure is crucial for its interaction with receptor binding pockets.
The Established Metabolic Role of this compound in Microorganisms
The most well-characterized metabolic role of this compound is in certain fungi and bacteria, where it serves as a key intermediate in the production of tartaric acid.
Fungal Biosynthesis of Epoxysuccinates
Several fungal species, including Aspergillus fumigatus and Lentinus degener, are known to produce epoxysuccinates.[2][3] Isotopic labeling studies have provided strong evidence that the biosynthesis of epoxysuccinate proceeds through the direct epoxidation of fumarate, a central intermediate of the citric acid cycle.[2] This suggests a direct link between primary and secondary metabolism in these organisms.
The proposed biosynthetic pathway involves the enzymatic addition of an oxygen atom across the double bond of fumarate. While the specific enzymes catalyzing this epoxidation in fungi have not been fully characterized, the incorporation of the entire carbon skeleton of fumarate into epoxysuccinate has been demonstrated.[2]
Enzymatic Degradation by this compound Hydrolases (CESHs)
A variety of microorganisms possess enzymes known as this compound hydrolases (CESHs) that catalyze the stereospecific hydrolysis of this compound to produce enantiomerically pure L-(+)- or D-(-)-tartaric acid.[4] This enzymatic conversion is of significant industrial interest for the production of these valuable chiral compounds.[4]
The reaction involves the nucleophilic attack of a water molecule on one of the epoxide carbons, leading to the opening of the epoxide ring and the formation of a diol. The stereochemistry of the resulting tartaric acid is determined by the specific CESH enzyme involved.
This compound as a Potent Signaling Molecule in Mammals
While its endogenous presence in mammals is yet to be confirmed, this compound has been identified as a highly potent agonist for the succinate receptor 1 (SUCNR1), a G-protein coupled receptor.[5][6]
The Succinate Receptor 1 (SUCNR1)
SUCNR1 is expressed in various tissues, including the kidney, liver, and hematopoietic cells, and is activated by the citric acid cycle intermediate succinate.[2] The activation of SUCNR1 is implicated in a range of physiological processes, including blood pressure regulation, inflammation, and metabolic homeostasis.[2][5]
Agonistic Activity of this compound on SUCNR1
Pharmacological studies have revealed that this compound is a significantly more potent agonist of SUCNR1 than succinate itself, exhibiting a 10- to 20-fold higher potency.[5][6] This heightened potency is attributed to the specific stereochemical conformation of this compound, which allows for a more favorable interaction with the receptor's binding pocket.[5]
Table 2: Comparative Potency of SUCNR1 Agonists
| Agonist | EC₅₀ (cAMP inhibition) | Reference |
| cis-Epoxysuccinic acid | 2.7 µM | [6] |
| Succinic acid | 29 µM | [6] |
Downstream Signaling Pathways
Activation of SUCNR1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαq pathway.[3] This leads to:
-
Inhibition of cyclic AMP (cAMP) production: This is a hallmark of SUCNR1 activation.[3][6]
-
Intracellular calcium mobilization: Activation of phospholipase C leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.[3]
-
Recruitment of β-arrestin 3: This is involved in receptor desensitization and internalization.[3]
The potent activation of these signaling pathways by this compound underscores its potential as a pharmacological tool to modulate SUCNR1 activity and as a lead compound for drug development targeting this receptor.
References
- 1. This compound | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of highly efficient whole-cell catalysts of cis-epoxysuccinic acid hydrolase by surface display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cis-Epoxysuccinate: A Potent and Selective Succinate Receptor 1 (SUCNR1) Agonist
Abstract
The succinate receptor 1 (SUCNR1), formerly known as GPR91, has emerged as a critical metabolic sensor that links cellular metabolism to systemic physiological responses. Its activation by the Krebs cycle intermediate, succinate, plays a significant role in a variety of pathophysiological processes, including hypertension, inflammation, and diabetic complications.[1][2][3] The study of this receptor has been historically challenged by the metabolic instability of its endogenous ligand. The development of synthetic agonists, such as cis-epoxysuccinate, has provided powerful pharmacological tools to deconstruct SUCNR1 signaling. This guide provides an in-depth technical overview of this compound, detailing its pharmacological properties, mechanism of action, and comprehensive, field-proven protocols for its use in characterizing SUCNR1 activation. It is intended for researchers, scientists, and drug development professionals seeking to investigate the succinate signaling axis.
Introduction: The Succinate Receptor (SUCNR1) Signaling Axis
Succinate Receptor 1 (SUCNR1) is a G protein-coupled receptor (GPCR) that is activated by the dicarboxylic acid, succinate.[1] While succinate is ubiquitously known for its role as a metabolic intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, its extracellular accumulation under conditions of metabolic stress, such as hypoxia, ischemia, or inflammation, allows it to function as a paracrine and endocrine signaling molecule.[3][4]
Activation of SUCNR1 has been implicated in a diverse array of physiological and pathological events:
-
Blood Pressure Regulation: SUCNR1 activation in the kidney stimulates the renin-angiotensin system, contributing to hypertension.[2][3]
-
Inflammation and Immunity: Succinate acts as a chemoattractant for immature dendritic cells and modulates the activity of macrophages, linking cellular metabolism to immune responses.[2][5][6]
-
Diabetic Complications: The receptor plays a key role in the pathogenesis of conditions like diabetic retinopathy by promoting excessive blood vessel formation.[1][2]
-
Metabolic Homeostasis: SUCNR1 is involved in regulating glucose homeostasis and insulin secretion.[7]
The direct use of succinate as a pharmacological tool is complicated by its rapid metabolism via succinate dehydrogenase (SDH). This led to the development of non-metabolite synthetic agonists. Among these, cis-epoxysuccinic acid has proven to be a particularly valuable tool due to its significantly higher potency and stability.[4][8]
Pharmacological Profile of this compound
This compound was identified through the screening of succinate analogues as a potent and effective SUCNR1 agonist.[9][10] Its rigid, cyclic structure is thought to lock the molecule in the cis conformation preferred for receptor binding, contributing to its enhanced potency.[4][11][12]
Potency and Efficacy
This compound is approximately 10- to 20-fold more potent than succinate in activating SUCNR1 across various in vitro assays.[8][9][13] It acts as a full agonist, eliciting a maximal response similar to that of the endogenous ligand.[4] Its efficacy has been demonstrated in multiple downstream signaling assays, including G-protein activation, second messenger modulation, and kinase phosphorylation.[9][10][14]
Data Summary: Comparative Potency of SUCNR1 Agonists
| Assay Type | Parameter | This compound | Succinate | Reference(s) |
| cAMP Inhibition | EC50 | 2.7 µM | 29 µM | [9][14][15][16][17] |
| Arrestin 3 Recruitment | EC50 | 74 µM | 865 µM | [10][14] |
| Intracellular Ca2+ Mobilization | EC50 | 191 µM | 581 µM | [10][14] |
EC50 (Half-maximal effective concentration) values are indicative of the concentration required to elicit 50% of the maximal response. Lower values indicate higher potency.
Structural Basis of Agonist Activity
Cryo-electron microscopy studies of SUCNR1 have revealed the structural basis for agonist binding. Both succinate and this compound are recognized in a cis conformation within the receptor's binding pocket.[4] Key interactions involve salt bridges and hydrogen bonds with specific arginine and tyrosine residues (e.g., R281, Y83, R99).[4] The epoxy ring of this compound introduces unique interactions, and its structure is not a substrate for SDH, making it metabolically stable for experimental use.[4][8]
Mechanism of Action: SUCNR1 Downstream Signaling
SUCNR1 is a pleiotropic receptor that couples to both Gi and Gq families of G proteins, leading to the activation of distinct downstream signaling cascades.[13][18][19] This dual coupling allows for a complex and cell-type-specific signaling output.
-
Gi Pathway: Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger.[5][13][16]
-
Gq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5][18]
-
MAPK/ERK Pathway: Downstream of both Gi and Gq activation, SUCNR1 signaling can converge on the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[20][21][22][23][24]
Figure 1. SUCNR1 dual G-protein signaling pathways activated by this compound.
Experimental Protocols for Functional Characterization
The following protocols provide robust, step-by-step methodologies to quantify the agonist activity of this compound at the SUCNR1 receptor. These assays are designed as self-validating systems, incorporating essential controls to ensure data integrity.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay quantifies the Gq-mediated signaling arm by measuring transient increases in intracellular calcium ([Ca2+]i) upon receptor activation. The use of a fluorescent calcium indicator dye allows for real-time kinetic measurements in a high-throughput format.[25][26][27][28]
Causality: The protocol is based on the principle that Gq activation leads to PLC-mediated IP3 production, which triggers Ca2+ release from the endoplasmic reticulum.[27] Loading cells with a Ca2+-sensitive dye like Fluo-4 AM, which increases its fluorescence intensity upon binding to free Ca2+, allows for direct quantification of this signaling event.
Figure 2. Experimental workflow for the intracellular calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably or transiently expressing human SUCNR1 into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well. Culture overnight.
-
Expertise Insight: Using a cell line with low endogenous receptor expression is critical. Co-transfection with a promiscuous G-protein like Gα16 can amplify the signal if the endogenous Gq coupling is weak.[25]
-
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) in a physiological buffer (e.g., HBSS). Remove cell culture media and add the loading buffer to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.
-
Washing: Gently wash the cells 2-3 times with wash buffer (HBSS with probenecid) to remove extracellular dye, which can cause high background fluorescence.
-
Compound Preparation: Prepare a 2X concentration series of this compound in wash buffer in a separate 96-well compound plate. Include a vehicle control (buffer only) and a positive control for cell viability (e.g., ATP).
-
Measurement: Place both the cell plate and compound plate into a fluorescent microplate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately begin kinetic fluorescence measurement (e.g., every 1 second for 120 seconds).
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: cAMP Inhibition Assay
This assay quantifies the Gi-mediated signaling pathway by measuring the inhibition of cAMP production.
Causality: The protocol relies on the Gαi subunit's ability to inhibit adenylyl cyclase. To create a measurable window, adenylyl cyclase is first stimulated with forskolin. The addition of a Gi-activating agonist like this compound will then cause a dose-dependent decrease in cAMP levels, which can be quantified using methods like HTRF, ELISA, or BRET-based biosensors.[29]
Figure 3. Experimental workflow for the cAMP inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed SUCNR1-expressing CHO or HEK293 cells in a suitable multi-well plate and culture overnight.
-
Pre-incubation: Wash cells and pre-incubate them for 15-30 minutes with varying concentrations of this compound in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Trustworthiness: Including a PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, thereby increasing the signal-to-noise ratio of the assay.
-
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except for a negative control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and quantify the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF cAMP dynamic kit or a competitive ELISA kit) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin response for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the IC50 (or EC50 for inhibition) value.
-
Protocol 3: ERK1/2 Phosphorylation Assay via Western Blot
This protocol provides a semi-quantitative measure of the activation of the MAPK/ERK signaling pathway, a common downstream convergence point for GPCR signaling.
Causality: SUCNR1 activation, through both Gi and Gq pathways, can trigger a kinase cascade that results in the dual phosphorylation of ERK1/2 on threonine and tyrosine residues.[20][21] This phosphorylation event is a hallmark of its activation and can be specifically detected using phospho-specific antibodies.
Figure 4. Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Culture SUCNR1-expressing cells to ~80% confluency. Serum-starve the cells for 4-16 hours to reduce basal kinase activity.
-
Stimulation: Treat cells with various concentrations of this compound for a defined period (typically 5-15 minutes, which should be optimized via a time-course experiment). Include an unstimulated control.
-
Cell Lysis: Immediately aspirate the medium and lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Expertise Insight: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of ERK1/2.
-
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with a primary antibody against total ERK1/2.
-
Data Analysis:
-
Perform densitometry analysis on the bands using imaging software.
-
Calculate the ratio of p-ERK to total-ERK for each sample to determine the fold-change in phosphorylation relative to the unstimulated control.
-
Conclusion and Future Directions
This compound is an indispensable pharmacological tool for investigating the physiological and pathological roles of the succinate receptor. Its high potency and metabolic stability provide a clear advantage over the endogenous ligand, enabling reproducible and well-controlled in vitro and in vivo studies.[8][9][30] The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore the SUCNR1 signaling axis. Future research utilizing this compound will continue to unravel the complexities of this metabolic sensor in health and disease, potentially identifying novel therapeutic strategies for a range of disorders, from cardiovascular disease to inflammatory conditions.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 6. Succinate Receptor 1: An Emerging Regulator of Myeloid Cell Function in Inflammation. [repository.cam.ac.uk]
- 7. JCI - SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. cis-Epoxysuccinic acid|CAS 16533-72-5|DC Chemicals [dcchemicals.com]
- 18. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 19. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
- 30. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Agonist Action of cis-Epoxysuccinate on the Succinate Receptor GPR91 (SUCNR1)
Abstract
The G protein-coupled receptor 91 (GPR91), now more formally known as the succinate receptor 1 (SUCNR1), has emerged as a critical sensor of metabolic stress.[1][2] Its endogenous ligand, the Krebs cycle intermediate succinate, acts as an extracellular signaling molecule under conditions such as hypoxia and inflammation.[1][3] This guide provides a comprehensive technical overview of the mechanism of action of cis-epoxysuccinate, a potent synthetic agonist of GPR91. Contrary to some initial postulations, this compound is not an antagonist but a highly effective activator of the receptor, exhibiting a significantly greater potency than succinate itself in various cellular assays.[4][5][6] We will delve into the dual Gαi and Gαq signaling cascades initiated by this compound, present detailed protocols for quantifying receptor activation, and provide a comparative analysis of its activity against the endogenous ligand. Furthermore, we will discuss the utility of selective antagonists in dissecting GPR91 signaling. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of GPR91 modulation.
Introduction: GPR91 as a Metabolic Stress Sensor
GPR91 is a Class A G protein-coupled receptor (GPCR) that has been deorphanized, with the tricarboxylic acid (TCA) cycle intermediate succinate identified as its cognate ligand.[1][2] Under normal physiological conditions, extracellular succinate concentrations are typically below the threshold for GPR91 activation.[3] However, in pathological states characterized by metabolic distress, such as ischemia, inflammation, and diabetes, succinate can accumulate in the extracellular milieu and activate GPR91, thereby functioning as a paracrine and autocrine signaling molecule.[1][3] GPR91 is expressed in a variety of tissues, including the kidneys, liver, heart, retina, and immune cells, and its activation has been implicated in a range of physiological and pathophysiological processes, such as renin release and blood pressure regulation, retinal angiogenesis, and immune cell activation.[1][2]
The discovery of potent and selective synthetic ligands is crucial for elucidating the complex biology of GPR91. This compound has been identified as a valuable pharmacological tool due to its increased potency compared to succinate and its nature as a non-metabolite, meaning it does not get consumed by succinate dehydrogenase.[5]
The Molecular Mechanism of this compound-Induced GPR91 Activation
This compound acts as a full agonist at GPR91, meaning it binds to the receptor and induces a conformational change that triggers downstream signaling cascades with an efficacy similar to the endogenous ligand, succinate.[5] Recent cryo-electron microscopy (cryo-EM) studies have begun to shed light on the structural basis of GPR91 activation by succinate and its analogs.[7]
The binding of agonists like succinate and this compound occurs within a pocket formed by the transmembrane helices of the receptor.[3][7] Key to this interaction is the cis conformation of the dicarboxylate backbone of the ligand.[3][7] For this compound, its two carboxyl groups are thought to form critical interactions with positively charged residues within the binding pocket, such as arginine residues, which stabilize the ligand in the active site.[7] This binding event induces a conformational rearrangement of the transmembrane helices, particularly an outward movement of transmembrane helix 6 (TM6), which creates a binding site for the intracellular G proteins.[7]
GPR91 Dual G-Protein Coupling: Gαi and Gαq Pathways
A key feature of GPR91 signaling is its ability to couple to two distinct families of heterotrimeric G proteins: Gαi and Gαq.[8] This dual coupling allows for the activation of multiple downstream signaling pathways, leading to a diverse range of cellular responses.
-
The Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase Upon activation by this compound, GPR91 facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9]
-
The Gαq-Mediated Pathway: Activation of Phospholipase C Concurrently, GPR91 activation also engages the Gαq pathway.[8] The activated Gαq-GTP subunit stimulates phospholipase Cβ (PLCβ).[10][11][12] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets. It is also important to note that the Gβγ subunits released from Gαi can also contribute to the activation of PLCβ.[13][14][15][16]
The following diagram illustrates the dual signaling pathways activated by this compound binding to GPR91:
References
- 1. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 – Molecular Metabolism [molecularmetabolism.com]
- 2. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into the families of PLC enzymes: looking back and going forward - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. G beta-gamma complex - Wikipedia [en.wikipedia.org]
- 15. The role of G-protein beta gamma subunits in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactome | G-protein beta:gamma signalling [reactome.org]
[An In-depth Technical Guide to the Natural Occurrence of Cis-Epoxysuccinate]
A Senior Application Scientist's Synthesis of its Biochemical Significance and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-epoxysuccinate, a reactive and stereochemically intriguing small molecule, occupies a unique niche at the intersection of microbial metabolism and mammalian pharmacology. While primarily recognized as a key intermediate in the industrial biocatalytic production of enantiomerically pure tartaric acid, its natural occurrence extends to its role as a potent agonist for the succinate receptor 1 (SUCNR1), a G-protein coupled receptor implicated in a variety of pathophysiological processes. This technical guide provides a comprehensive exploration of this compound, from its microbial origins and enzymatic handling to its emerging significance as a pharmacological tool and potential therapeutic lead. We will delve into the intricate catalytic mechanisms of this compound hydrolases, detail robust analytical methodologies for its detection, and illuminate its function in cell signaling, thereby offering a holistic view for researchers aiming to exploit its unique properties in biocatalysis and drug development.
Introduction: The Dual Identity of a Symmetric Epoxide
This compound is a small, highly hydrophilic, and mirror-symmetric molecule.[1] Its strained epoxide ring renders it a reactive intermediate, susceptible to nucleophilic attack. This reactivity is harnessed by a class of microbial enzymes known as this compound hydrolases (CESHs), which catalyze its asymmetric hydrolysis to produce enantiomerically pure L-(+)- or D-(−)-tartaric acid.[2][3] This biocatalytic process has been a cornerstone of industrial tartaric acid production for decades.[1][2]
Beyond its role as a synthetic precursor, this compound has been identified as a potent agonist of the succinate receptor 1 (SUCNR1), also known as GPR91.[4][5] Remarkably, it exhibits a 10- to 20-fold higher potency than succinate itself, the receptor's endogenous ligand.[5][6] This discovery has opened new avenues for investigating SUCNR1-mediated signaling pathways in cardiovascular regulation, inflammation, and metabolic diseases.[5][6][7] This guide will navigate both facets of this compound, providing the technical depth necessary for its study and application.
Natural Occurrence and Biosynthesis: A Microbial Perspective
While the endogenous production of this compound in mammals has not been established, its presence is well-documented in the microbial world as a metabolic intermediate.[1] Numerous bacterial and fungal species have been identified that can produce and/or metabolize this compound.
Microbial Sources
Microorganisms capable of hydrolyzing this compound are widespread and have been isolated from various environments, such as soil.[2] These microbes possess CESH enzymes, which are classified based on the stereoisomer of tartaric acid they produce: CESH[L] for L-(+)-tartaric acid and CESH[D] for D-(−)-tartaric acid.[3]
| CESH Type | Producing Genera | Reference |
| CESH[L] | Nocardia, Pseudomonas, Agrobacterium, Rhizobium, Corynebacterium | [2] |
| CESH[D] | Achromobacter, Alcaligenes, Pseudomonas | [2][3] |
Notably, while CESH[L] activity is found in both Gram-positive and Gram-negative bacteria, all identified species with CESH[D] activity to date are Gram-negative.[2]
Biosynthetic Pathways
The primary route for the formation of this compound, both synthetically and potentially in biological systems, is the epoxidation of maleic acid.[3][8] In industrial synthesis, this is typically achieved using hydrogen peroxide with a tungstate or molybdate catalyst.[3]
Microbial systems can perform stereospecific epoxidation reactions. For instance, various species of Penicillium can convert cis-propenylphosphonate to its corresponding epoxide, fosfomycin, suggesting the presence of enzymatic machinery capable of such transformations.[9] Although the specific enzymes responsible for the direct epoxidation of maleate to this compound in microorganisms are not fully elucidated, it is plausible that similar monooxygenase or peroxidase enzymes are involved.
The overall proposed biosynthetic logic is as follows:
Caption: Proposed enzymatic synthesis of this compound from maleic acid.
Enzymatic Hydrolysis: The Catalytic Machinery of CESH
The hydrolysis of this compound by CESHs is a classic example of stereospecific biocatalysis. These enzymes exhibit remarkable control over the reaction, yielding tartaric acid with an enantiomeric excess often approaching 100%.[2]
Catalytic Mechanism
Recent structural and mutagenesis studies have provided significant insights into the catalytic mechanisms of both CESH[L] and CESH[D].[1][10] Although they operate on the same mirror-symmetric substrate, their active site architectures are distinct, leading to the production of opposite enantiomers.
A general catalytic mechanism involves a catalytic triad and other key residues that facilitate the opening of the epoxide ring.[1][10] For CESH[L], a catalytic triad of Asp-His-Glu has been identified.[1][11] An essential arginine residue protonates the oxirane oxygen, which facilitates the epoxide ring-opening.[1]
For CESH[D], the mechanism also involves key acidic residues and a zinc ion that plays a crucial role in binding the substrate.[10][12] A catalytic water molecule, activated by aspartate and glutamate residues, performs a nucleophilic attack on one of the epoxide carbons.[10]
Caption: Generalized catalytic cycle of this compound hydrolase (CESH).
Experimental Protocol: CESH Activity Assay
A reliable method for determining CESH activity is crucial for enzyme characterization and process optimization. A common method is a colorimetric assay based on the reaction of the product, tartaric acid, with ammonium metavanadate.[13]
Protocol: Colorimetric CESH Activity Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 60 mM disodium this compound in 50 mM sodium phosphate buffer (pH 7.5).
-
Enzyme Addition: Add 0.1 mL of the enzyme solution (e.g., cell lysate or purified enzyme) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 0.4 mL of 1.0 M H₂SO₄.
-
Color Development: Add 1 mL of 1% (w/v) ammonium metavanadate solution to the terminated reaction.
-
Dilution: Dilute the solution to a final volume of 10 mL with deionized water.
-
Absorbance Measurement: After 5 minutes, measure the absorbance at 480 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of L- or D-tartaric acid to quantify the amount of product formed.
Self-Validation: A negative control lacking the enzyme should be run in parallel to account for any non-enzymatic hydrolysis. The linearity of the assay with respect to time and enzyme concentration should also be established.
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification of this compound are essential for studying its metabolism and pharmacological effects. Due to its polar nature and lack of a strong chromophore, derivatization followed by chromatographic techniques is often required.
Sample Preparation from Biological Matrices
The extraction of this compound from complex biological matrices like cell culture media or plasma requires careful consideration to minimize degradation and interference.
Protocol: Solid-Phase Extraction (SPE) for this compound
-
Sample Acidification: Acidify the aqueous sample (e.g., 1 mL of plasma) to pH 2-3 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of acidified water to remove neutral and basic compounds, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization.
Derivatization and GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. For polar compounds like this compound, derivatization is necessary to increase volatility. Silylation is a common derivatization method.[14]
Protocol: Silylation and GC-MS Analysis
-
Derivatization: To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
-
Temperature Program: An appropriate temperature gradient should be used to separate the derivatized analyte from other components.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Data Interpretation: The identity of the derivatized this compound can be confirmed by its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by integrating the peak area and using a calibration curve prepared with derivatized standards.
Pharmacological Role: A Potent SUCNR1 Agonist
The discovery of this compound as a potent agonist for SUCNR1 has significant implications for drug development.[5][15] SUCNR1 is activated by succinate, an intermediate of the Krebs cycle, and is involved in sensing metabolic stress.[6]
SUCNR1 Signaling Pathway
SUCNR1 is a G-protein coupled receptor that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[4] It can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][7]
Key Downstream Effects of SUCNR1 Activation:
-
Blood Pressure Regulation: Activation of SUCNR1 in the renal vasculature can lead to an increase in blood pressure.[5][16]
-
Inflammation: SUCNR1 is expressed on various immune cells and can modulate inflammatory responses.
-
Metabolic Regulation: The receptor plays a role in glucose homeostasis and other metabolic processes.
Caption: SUCNR1 signaling pathway activated by this compound.
This compound in Drug Development
The high potency of this compound makes it a valuable research tool for probing the function of SUCNR1.[5] Furthermore, the epoxysuccinyl scaffold is a known "warhead" for the irreversible inhibition of cysteine proteases, suggesting that derivatives of this compound could be explored as potential therapeutics in this area as well.[3]
Quantitative Data on SUCNR1 Agonism
| Agonist | EC₅₀ for cAMP Inhibition (µM) | EC₅₀ for [Ca²⁺]i Mobilization (µM) | Reference |
| cis-Epoxysuccinic acid | 2.7 | 191 | [4][5] |
| Succinic acid | 29 | >1000 | [5] |
These data clearly demonstrate the superior potency of this compound compared to the endogenous ligand.[5]
Conclusion and Future Perspectives
This compound stands as a molecule of significant interest to both biocatalysis and pharmacology. Its natural occurrence in microorganisms and the highly stereospecific enzymes that metabolize it offer a rich field for enzyme discovery and engineering. The detailed understanding of CESH mechanisms provides a solid foundation for the rational design of improved biocatalysts for the production of valuable chiral building blocks.[1][11]
From a drug development perspective, the potent and selective agonism of this compound at the SUCNR1 receptor provides a powerful chemical probe to unravel the complexities of succinate signaling in health and disease.[5][6] Future research should focus on developing stable analogs of this compound to improve its pharmacokinetic properties for potential therapeutic applications. Furthermore, a deeper investigation into its potential endogenous production and role in the gut microbiome could reveal novel physiological functions. The dual nature of this compound ensures that it will remain a subject of intensive research, bridging the gap between microbial metabolism and human therapeutics.
References
- 1. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. prepchem.com [prepchem.com]
- 9. Microbial Epoxidation of cis-Propenylphosphonic to (−)-cis-1,2-Epoxypropylphosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]
cis-epoxysuccinate CAS number and molecular formula
An In-Depth Technical Guide to cis-Epoxysuccinate: Properties, Synthesis, and Biological Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, and multifaceted biological activities of this compound, providing not just data, but the causal insights behind its application in experimental settings.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name (2R,3S)-oxirane-2,3-dicarboxylic acid, is a dicarboxylic acid containing a strained epoxide ring.[1][2] This structural feature is central to its chemical reactivity and diverse biological functions. It acts as a mechanism-based enzyme inhibitor, a receptor agonist, and a valuable chiral precursor.[1][3][4]
The fundamental properties of this compound are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 16533-72-5 | [1][2][5][6] |
| Molecular Formula | C₄H₄O₅ | [1][2][3][6] |
| Molecular Weight | 132.07 g/mol | [1][3][6] |
| IUPAC Name | (2R,3S)-oxirane-2,3-dicarboxylic acid | [1][2] |
| Synonyms | Epoxymaleic acid, cis-2,3-Oxiranedicarboxylic acid | [6] |
| Melting Point | 148-149 °C | [5] |
| Boiling Point | 467.5 ± 45.0 °C at 760 mmHg | [5] |
Synthesis of this compound
The primary route for synthesizing this compound involves the epoxidation of maleic acid or its salts using hydrogen peroxide.[7] This reaction is typically performed in the presence of a catalyst, such as a tungstate or molybdate compound, to facilitate the transfer of an oxygen atom to the double bond of the maleate molecule.[7][8] The use of a water-soluble alcohol in the reaction medium has been shown to improve yield and purity by suppressing the hydrolysis of the epoxide product into DL-tartrate.[9]
Workflow for Laboratory-Scale Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of sodium this compound, based on established patent literature.
Caption: Synthesis and purification workflow for Sodium this compound.
Experimental Protocol: Synthesis of Sodium this compound
This protocol is a generalized representation derived from industrial processes for producing highly pure cis-epoxysuccinates.[9]
-
Preparation: In a temperature-controlled reaction vessel, dissolve sodium hydrogen maleate in an aqueous solution containing 30-90% (v/v) of a water-soluble alcohol (e.g., methanol).[9]
-
Catalyst Addition: Add an epoxidation catalyst, such as sodium tungstate, to the solution.
-
Reaction Initiation: Heat the mixture to the target reaction temperature (e.g., 60-70°C). Once stable, begin the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to manage the exothermic reaction.[8]
-
Reaction Period: After the complete addition of hydrogen peroxide, maintain the reaction at temperature for 3-5 hours to ensure complete conversion of the maleate.[9]
-
Crystallization: Cool the reaction solution to approximately 5°C to precipitate the sodium this compound product.[8]
-
Isolation: Separate the precipitated crystals via filtration.
-
Purification: Wash the isolated crystals with a cold aqueous alcohol solution to remove unreacted starting materials and by-products.
-
Drying: Dry the final product under vacuum to yield highly pure sodium this compound crystals.
Multifaceted Biological Activity and Mechanisms of Action
This compound exhibits at least three distinct and significant biological activities, making it a versatile tool for biochemical and pharmacological research.
Potent Agonism of the Succinate Receptor (SUCNR1/GPR91)
This compound is a potent agonist of the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor.[3][10][11] Its potency is reported to be 10-20 times greater than that of the endogenous ligand, succinate.[12] Activation of SUCNR1 by this compound initiates a signaling cascade that has significant physiological effects, particularly in the cardiovascular system.[5][13]
The binding of this compound to SUCNR1 leads to the activation of both Gq and Gi signaling pathways.[3][5] This dual activation results in the mobilization of intracellular calcium ([Ca²⁺]i) and the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][5][11]
Caption: SUCNR1 signaling pathway activated by this compound.
| In Vitro Activity | EC₅₀ Value | Cell Line | Source |
| cAMP Level Inhibition | 2.7 µM | HEK293 | [3][5][12] |
| [Ca²⁺]i Mobilization | 191 µM | HEK293 | [3][5] |
| Gq Pathway Induction | 42 µM | HEK293 | [3][5] |
| β-Arrestin 3 Recruitment | 74 µM | HEK293 | [3][5] |
Mechanism-Based Inhibition of Aspartic Proteases
cis-Epoxysuccinic acid serves as a covalent, irreversible inhibitor of certain aspartic proteases like pepsin and cathepsin D.[1] The strained epoxide ring is susceptible to nucleophilic attack by one of the catalytic aspartate residues in the enzyme's active site. This reaction forms a stable ester adduct, permanently inactivating the enzyme.[1] This specific mechanism makes it an invaluable tool for probing the active site structure and catalytic mechanisms of these enzymes.[1]
Substrate for this compound Hydrolase (CESH)
In the field of biocatalysis, this compound is the key substrate for this compound hydrolases (CESHs). These unique enzymes catalyze the asymmetric hydrolysis of the epoxide ring to produce enantiomerically pure L-(+)- or D-(-)-tartaric acid.[1][4] The high stereospecificity of CESH enzymes, often yielding a product with nearly 100% enantiomeric excess, is critical for the industrial production of these valuable chiral building blocks.[4]
Caption: Asymmetric hydrolysis of this compound by CESH enzymes.
Standardized Research Protocols
Protocol 4.1: In Vitro cAMP Inhibition Assay
This protocol describes a method to quantify the effect of this compound on intracellular cAMP levels in SUCNR1-expressing cells.
-
Cell Culture: Culture HEK293 cells stably expressing the human SUCNR1 receptor in an appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of cis-epoxysuccinic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final assay concentrations ranging from 0.1 µM to 100 µM.[5]
-
Assay Procedure: a. Remove the culture medium and wash the cells with a buffered saline solution. b. Add a cAMP-stimulating agent (e.g., forskolin) to all wells except the negative control. c. Immediately add the different concentrations of this compound to the appropriate wells. d. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.[5]
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 4.2: In Vivo Blood Pressure Measurement in a Rodent Model
This protocol outlines the procedure to assess the hypertensive effects of this compound in rats.[5][12]
-
Animal Model: Use male Wistar rats or a similar appropriate strain.[5]
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.
-
Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure monitoring. Allow for a recovery period as dictated by institutional guidelines.
-
Compound Administration: Prepare a sterile solution of this compound for intravenous injection. A typical dose is 1 mg/kg.[5][12]
-
Measurement: a. Record a stable baseline blood pressure for at least 30 minutes before injection. b. Administer the this compound solution as a single bolus via intravenous (i.v.) injection (e.g., into the tail vein).[5] c. Continuously monitor and record the mean arterial pressure, systolic pressure, and diastolic pressure for at least 60 minutes post-injection.
-
Data Analysis: Calculate the change in blood pressure from the baseline at various time points to determine the magnitude and duration of the hypertensive effect.
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent.
-
Hazard Classification: cis-Epoxysuccinic acid is classified as a skin irritant (GHS Category 2) and a serious eye irritant (GHS Category 2A).[1] It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1]
-
Handling: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of aerosols or dust.[1]
-
Storage:
Conclusion
This compound is a remarkably versatile molecule with significant utility in both fundamental and applied sciences. Its role as a potent SUCNR1 agonist provides a valuable pharmacological tool for investigating metabolic and cardiovascular signaling. Concurrently, its function as a specific enzyme inhibitor and as a substrate for chiral synthesis highlights its importance in enzymology and industrial biocatalysis. A thorough understanding of its properties, synthesis, and biological mechanisms, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
- 1. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 2. This compound | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. prepchem.com [prepchem.com]
- 8. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 9. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
- 13. cis-Epoxysuccinic acid|CAS 16533-72-5|DC Chemicals [dcchemicals.com]
- 14. 16533-72-5 Cas No. | cis-Epoxysuccinic acid | Apollo [store.apolloscientific.co.uk]
Introduction: The Dual-Faceted Nature of a Strained Ring
An In-depth Technical Guide to the Solubility and Stability of cis-Epoxysuccinic Acid
cis-Epoxysuccinic acid (C₄H₄O₅, MW: 132.07 g/mol ) is a dicarboxylic acid containing a strained three-membered epoxide ring.[1] This seemingly simple molecule holds significant relevance in biochemical and pharmaceutical research due to its multifaceted roles. It serves as a potent agonist for the succinate receptor 1 (SUCNR1), a G-protein coupled receptor involved in various physiological processes, including blood pressure regulation.[2][3][4][5] Furthermore, its strained epoxide ring is a key structural feature that allows it to act as a mechanism-based, irreversible inhibitor of aspartic proteases.[6] The epoxide undergoes nucleophilic attack by catalytic aspartate residues in the enzyme's active site, forming a stable adduct and rendering the enzyme inactive.[6]
This same reactive nature makes cis-epoxysuccinic acid a valuable substrate in biocatalysis. A specific class of enzymes, cis-epoxysuccinate hydrolases (CESHs), stereospecifically catalyze the hydrolysis of the epoxide ring to produce enantiomerically pure L-(+)- or D-(−)-tartaric acid, crucial chiral building blocks in the chemical industry.[6][7][8]
However, the chemical reactivity that makes this molecule a valuable research tool also governs its inherent instability. Understanding the solubility and stability profile of cis-epoxysuccinic acid is paramount for researchers in drug development and enzymology to ensure accurate experimental design, reliable data interpretation, and proper formulation. This guide provides a comprehensive overview of these critical parameters, grounded in the fundamental principles of its chemical structure.
Part 1: Solubility Profile
The solubility of cis-epoxysuccinic acid is dictated by its polar nature, stemming from two carboxylic acid groups and an epoxide oxygen, which are all capable of forming hydrogen bonds. This makes it a highly hydrophilic molecule.[7]
Solubility in Various Solvents
The molecule exhibits high solubility in polar protic and aprotic solvents. While comprehensive quantitative data across a wide range of solvents is not extensively published, information from suppliers and research applications provides a clear picture of its behavior.
| Solvent | Quantitative Data | Remarks | Source(s) |
| DMSO | 200 mg/mL (1514.35 mM) | Sonication is recommended to aid dissolution. | [2] |
| Methanol | Soluble | Specific quantitative value not provided. | [9] |
| Water | Soluble | Used as a solvent for preparing aqueous solutions for in vivo and in vitro assays. | [10] |
| Organic Solvents | Soluble | General statement indicating solubility in common organic solvents. | [10] |
Experimental Protocol: Determining Equilibrium Solubility
The following protocol outlines a standard method for determining the equilibrium solubility of cis-epoxysuccinic acid in a novel solvent system, a critical step in pre-formulation studies. The causality behind this method is to create a saturated solution and then quantify the dissolved solute, providing a definitive solubility limit at a given temperature.
Objective: To determine the concentration of a saturated solution of cis-epoxysuccinic acid in a selected solvent at a controlled temperature.
Materials:
-
cis-Epoxysuccinic Acid, solid powder (>97% purity)
-
Solvent of interest (e.g., phosphate buffer pH 7.4, ethanol)
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Micro-centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system for quantification
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of solid cis-epoxysuccinic acid to a pre-determined volume of the solvent in a vial. The excess solid is crucial to ensure that equilibrium with the saturated state is achieved.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step ensures a clear supernatant for sampling.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of cis-epoxysuccinic acid using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared to ensure accurate measurement.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for determining equilibrium solubility.
Part 2: Stability Profile
The stability of cis-epoxysuccinic acid is intrinsically linked to the high ring strain of the epoxide group, making it a prime target for nucleophilic attack and subsequent ring-opening. This reaction is the primary degradation pathway and is highly dependent on pH, temperature, and the presence of catalysts (including enzymes).
Chemical Stability and Degradation Pathways
Solutions of cis-epoxysuccinic acid are generally considered unstable and should be prepared fresh for optimal results.[3] The degradation primarily occurs via hydrolysis of the epoxide ring to form tartaric acid.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive intermediate. This enhances the electrophilicity of the epoxide carbons. A weak nucleophile, such as water, will then preferentially attack the more substituted carbon (though in this symmetric case, attack occurs at either carbon), leading to a ring-opening that proceeds through a mechanism with significant SN1 character.[11][12] The result is the formation of trans-diols, in this case, tartaric acid.
-
Base-Catalyzed Hydrolysis: In neutral or basic conditions, a stronger nucleophile (e.g., hydroxide ion) attacks one of the epoxide carbons directly in a classic SN2 mechanism.[11] This backside attack forces the ring to open, also yielding tartaric acid. The rate of this hydrolysis is pH-dependent.[13]
-
Enzymatic Hydrolysis: As previously mentioned, CESH enzymes provide a highly specific and rapid route for hydrolysis.[8] These enzymes create a microenvironment in their active site that facilitates the stereospecific attack of a water molecule on the epoxide ring, yielding either L(+) or D(-) tartaric acid with high enantiomeric purity.[7][8]
Caption: Primary degradation pathways of cis-epoxysuccinic acid.
Storage and Handling
Proper storage is critical to maintain the integrity of cis-epoxysuccinic acid. Recommendations from various suppliers are consistent and reflect the compound's inherent instability in solution and sensitivity at higher temperatures.
| Form | Storage Temperature | Duration | Remarks | Source(s) |
| Solid (Powder) | -20°C | 3 years | Stable when stored as a dry solid. | [2][3][5] |
| Solid (Powder) | 2°C - 8°C | 3 years | Should be protected from light in a well-closed container. | [5][14] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. Protect from light. | [4] |
| Stock Solution | -20°C | Up to 1 month | Use within a shorter timeframe. Protect from light. | [4] |
Experimental Protocol: pH-Dependent Stability Assessment
This protocol is designed to quantify the degradation rate of cis-epoxysuccinic acid across a range of pH values, providing critical data for formulation and assay development.
Objective: To determine the degradation kinetics of cis-epoxysuccinic acid as a function of pH.
Materials:
-
cis-Epoxysuccinic Acid
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Thermostatic water bath or incubator
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Autosampler vials
-
Quenching solution (e.g., acetonitrile or a strong acid to stop the reaction)
Methodology:
-
Solution Preparation: Prepare a stock solution of cis-epoxysuccinic acid in a non-reactive solvent (e.g., water or acetonitrile).
-
Reaction Initiation: For each pH to be tested, pipette the appropriate buffer into a vial and bring it to the desired temperature (e.g., 37°C). Initiate the degradation study by adding a small, known volume of the stock solution to the buffer to achieve the target starting concentration (e.g., 100 µg/mL).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Reaction Quenching: Immediately mix the aliquot with a quenching solution to stop further degradation. This is a critical step to ensure the measured concentration reflects the specific time point.
-
Analysis: Analyze all samples using a validated HPLC or LC-MS method to determine the concentration of the remaining cis-epoxysuccinic acid. The method must be able to resolve the parent compound from its primary degradant, tartaric acid.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of cis-epoxysuccinic acid versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (k). A final plot of k versus pH will illustrate the pH-stability profile.
Part 3: Analytical Considerations for Quantification
Accurate assessment of both solubility and stability relies on robust analytical methods capable of selectively quantifying cis-epoxysuccinic acid in the presence of impurities, formulation excipients, or degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. Reversed-phase chromatography using a C18 column is often suitable. Detection can be achieved via UV absorbance at low wavelengths (200-210 nm) due to the carboxyl groups.[15] However, this method can suffer from interference. More selective detection can be achieved using an electroconductivity detector after pH adjustment of the eluent.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers superior selectivity and sensitivity, making it the gold standard for bioanalysis and studies in complex matrices.[16] It can unequivocally distinguish between cis-epoxysuccinic acid and its isomers or degradants based on their mass-to-charge ratio and fragmentation patterns.
Conclusion
cis-Epoxysuccinic acid is a molecule of significant interest, but its utility is directly tied to an understanding of its physical and chemical properties. Its high polarity dictates its solubility, favoring aqueous and polar organic solvents like DMSO. Its stability is a more complex issue, governed by the strained epoxide ring that is susceptible to hydrolytic cleavage under acidic, basic, and, most notably, enzymatic conditions. For researchers in drug development and biocatalysis, a thorough characterization of these properties within their specific experimental systems is not merely a preliminary step but a prerequisite for generating reproducible and meaningful data. The protocols and principles outlined in this guide serve as a foundational framework for this critical work.
References
- 1. Epoxysuccinic acid | C4H4O5 | CID 86022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. cis-Epoxysuccinic Acid | 16533-72-5 | TCI AMERICA [tcichemicals.com]
- 10. cis-Epoxysuccinic acid, 97% | Fisher Scientific [fishersci.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cis-Epoxysuccinic acid | 16533-72-5 | RAA53372 | Biosynth [biosynth.com]
- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of cis-Epoxysuccinate
Introduction: Understanding the Molecule
cis-Epoxysuccinate, also known as cis-2,3-Oxiranedicarboxylic acid, is a bifunctional molecule featuring a strained three-membered epoxide ring and two carboxylic acid groups. This unique structure makes it a valuable building block in synthetic chemistry and a substrate in biochemical research, notably in studies involving enzymes like this compound hydrolases (CESHs) for the production of enantiomerically pure tartaric acid.[1][2] However, the very features that impart its synthetic utility—the high reactivity of the epoxide ring and its acidic nature—necessitate a thorough understanding of its potential hazards and rigorous adherence to safety protocols.
This guide provides an in-depth analysis of the safety and handling considerations for this compound, moving beyond standard Safety Data Sheet (SDS) summaries. It is designed for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. We will explore the mechanistic basis for its hazards, provide detailed protocols for safe handling and emergency response, and offer a framework for comprehensive risk assessment.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from the electrophilic nature of its epoxide ring and its properties as a dicarboxylic acid. It is classified as causing skin irritation and serious eye irritation.[3]
Toxicological Profile: The Reactivity-Toxicity Nexus
-
Skin and Eye Irritation: Direct contact with the skin or eyes can lead to significant irritation.[3] The electrophilic epoxide can covalently modify skin proteins, triggering an inflammatory response. In the eyes, this reactivity, compounded by the compound's acidity, can cause serious damage.
-
Skin Sensitization: Epoxides are known skin sensitizers. The mechanism involves the compound acting as a hapten, where it covalently binds to skin proteins. This modified protein is then recognized by the immune system as a foreign antigen, leading to allergic contact dermatitis upon subsequent exposures.
-
Mutagenicity and Carcinogenicity: While no specific carcinogenicity data for this compound is available, many epoxides are considered mutagenic and potentially carcinogenic. Their ability to alkylate DNA can lead to genetic mutations. Therefore, it is prudent to handle this compound as a potential mutagen and carcinogen, minimizing exposure at all times.
Physicochemical and Reactivity Hazards
The strained epoxide ring is susceptible to ring-opening reactions with a wide range of nucleophiles.[5] This reactivity underpins its primary chemical hazards.
-
Incompatible Materials:
-
Bases and Amines: Strong bases and amines are potent nucleophiles that can initiate a rapid, and potentially exothermic, ring-opening polymerization or reaction.[6][7] Contact with these materials must be strictly avoided.
-
Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion risk.
-
Water/Moisture: While stable under neutral pH, this compound can be hydrolyzed, particularly under acidic or basic conditions, to form tartaric acid.[1][2] While this is not a violently hazardous reaction, it degrades the material.
-
-
Thermal Stability and Decomposition:
Summary of Hazards
| Hazard Type | Description | GHS Classification (Typical) |
| Acute Toxicity (Oral) | Data not available. Treat with caution. | Not Classified |
| Acute Toxicity (Dermal) | Data not available. Treat with caution. | Not Classified |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Category 2 |
| Eye Damage/Irritation | Causes serious eye irritation.[3] | Category 2 |
| Respiratory/Skin Sensitization | Potential for skin sensitization based on epoxide chemistry. | - |
| Reactivity | Reacts with bases, amines, and strong oxidizing agents.[3] | - |
| Thermal Instability | Decomposes upon heating to produce CO, CO₂. | - |
Section 2: Engineering and Administrative Controls
A multi-layered approach to safety, prioritizing the elimination or reduction of hazards at the source, is essential. This is best described by the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation.
-
-
Administrative Controls (Procedural Safety):
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. This includes weighing, solution preparation, reaction setup, work-up, and waste disposal.
-
Designated Areas: Clearly designate areas within the lab for working with this compound.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of the SDS, and the lab-specific SOPs before beginning work.
-
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn correctly at all times when handling this compound.
-
Hand Protection: Wear nitrile gloves. Given that no specific breakthrough time data is available, it is recommended to double-glove if handling concentrated solutions or for prolonged periods. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of large volumes or when neutralizing waste.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure full-length pants and closed-toe shoes are worn.
Section 4: Handling and Storage Protocols
General Handling Workflow
Caption: A typical experimental workflow for this compound.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Conditions: Store in a cool, dry, well-ventilated area. Some suppliers recommend refrigerated storage (2-8°C).[9]
-
Incompatibilities: Ensure segregation from strong bases, amines, and oxidizing agents. Store away from areas of high heat.
Solution Preparation
-
Solubility: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[10][11]
-
Procedure:
-
Perform all work in a chemical fume hood.
-
Don appropriate PPE (goggles, lab coat, nitrile gloves).
-
Tare a suitable container on a balance.
-
Carefully weigh the required amount of solid this compound.
-
Slowly add the solid to the solvent while stirring to ensure dissolution. Avoid splashing.
-
Section 5: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical.
Emergency Response Decision Tree
Caption: Decision tree for responding to spills or exposures.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 6: Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste. Never dispose of it down the drain.
Neutralization of Aqueous Waste
Due to its dicarboxylic acid nature, aqueous waste streams should be neutralized before collection. A weak base like sodium bicarbonate is recommended to control the rate of reaction and prevent excessive heat generation that could occur with a strong base.
Protocol: Neutralization of Acidic Aqueous Waste
-
Preparation: Conduct this procedure in a chemical fume hood. Wear full PPE, including a face shield over safety goggles. Use a reaction vessel that is at least 4-5 times larger than the volume of the waste to accommodate potential foaming. Place the vessel in a secondary container (e.g., an ice bath) to manage any heat generation.
-
Dilution: If the waste stream is concentrated, dilute it carefully by slowly adding the acidic waste to cold water.
-
Neutralization: Slowly and portion-wise, add a 5-10% aqueous solution of sodium bicarbonate to the stirring acidic waste.
-
Causality: Using a dilute solution of a weak base controls the reaction rate. The reaction is acid-base neutralization: C₄H₄O₅ + 2NaHCO₃ → C₄H₂O₅Na₂ + 2H₂O + 2CO₂(g).
-
-
Observation: Vigorous gas (CO₂) evolution will occur. Add the bicarbonate solution at a rate that keeps the resulting foaming under control.
-
Completion: Continue adding bicarbonate solution until gas evolution ceases. Check the pH of the solution with pH paper or a calibrated meter to ensure it is between 6 and 8.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste.
Solid and Organic Waste
-
Solid Waste: Collect unreacted solid this compound and any contaminated disposable materials (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Organic Waste: Collect organic solutions containing this compound in a labeled hazardous waste container for halogen-free organic waste. Do not mix with incompatible waste streams.
Conclusion
This compound is a valuable chemical reagent whose safe use hinges on a comprehensive understanding of its inherent reactivity. The electrophilic epoxide ring is the primary driver of its toxicological and chemical hazards. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering controls like fume hoods, supported by stringent administrative procedures and consistent use of appropriate PPE—researchers can effectively mitigate the risks. Adherence to the detailed handling, storage, and waste disposal protocols outlined in this guide is paramount to ensuring a safe laboratory environment for all personnel.
References
- 1. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. CIS-EPOXYSUCCINIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. cis-Epoxysuccinic Acid | 16533-72-5 | TCI AMERICA [tcichemicals.com]
- 9. cis-Epoxysuccinic acid | 16533-72-5 | RAA53372 | Biosynth [biosynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
Methodological & Application
synthesis of cis-epoxysuccinate from maleic anhydride
An Application Note for the Synthesis of cis-Epoxysuccinate from Maleic Anhydride
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of this compound, a valuable chiral building block in organic synthesis. The described method starts from the readily available and inexpensive precursor, maleic anhydride. The procedure involves a two-step, one-pot process: the initial hydrolysis of maleic anhydride to maleic acid, followed by a tungstate-catalyzed epoxidation using hydrogen peroxide. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, a step-by-step experimental workflow, characterization data, and critical safety considerations to ensure a reliable and reproducible synthesis.
Introduction and Scientific Rationale
Disodium this compound is a key intermediate in the synthesis of various biologically active molecules, including tartaric acid isomers and other fine chemicals. Its stereospecific nature makes it a valuable C4 building block. The method detailed herein is based on the epoxidation of the electron-deficient double bond of maleic acid. While direct epoxidation of maleic anhydride is challenging, its hydrolysis product, maleic acid (or its corresponding carboxylate), is readily epoxidized.
The chosen method employs a sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) system, which is recognized for its efficiency, cost-effectiveness, and improved safety profile compared to organic peroxy acids like m-CPBA. The tungstate catalyst forms a peroxotungstate species in situ, which acts as the active oxidizing agent to transfer an oxygen atom across the double bond of the maleate dianion. Precise control of pH is paramount for this reaction's success, as the catalytic cycle is highly pH-dependent.
Reaction Mechanism
The overall synthesis proceeds in two distinct stages occurring sequentially in the same reaction vessel.
-
Hydrolysis: Maleic anhydride rapidly hydrolyzes in water to form cis-maleic acid.
-
Catalytic Epoxidation: Sodium tungstate (the pre-catalyst) reacts with hydrogen peroxide to form various active peroxotungstate species. The diperoxotungstate dianion, [WO(O₂)₂]²⁻, is believed to be a key oxidizing agent. This species then epoxidizes the maleate dianion to yield the this compound dianion, regenerating the tungstate catalyst for the next cycle.
The mechanism is visualized in the diagram below.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of disodium this compound on a 20 mmol scale.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Purity | Supplier |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 1.96 g (20 mmol) | ≥99% | Sigma-Aldrich |
| Sodium Tungstate Dihydrate | Na₂WO₄·2H₂O | 329.85 | 0.33 g (1 mmol) | ≥99% | Acros Organics |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 2.4 mL (28 mmol) | 35% w/w aq. sol. | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | ~1.6 g | ≥98% | J.T. Baker |
| Deionized Water | H₂O | 18.02 | ~50 mL | - | - |
| Ethanol | C₂H₅OH | 46.07 | ~100 mL | 95% | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Ice-water bath
-
Dropping funnel
-
pH meter or pH indicator strips (range 4-7)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Hydrolysis of Maleic Anhydride:
-
Place maleic anhydride (1.96 g, 20 mmol) and sodium tungstate dihydrate (0.33 g, 1 mmol) into the 100 mL three-neck flask containing a magnetic stir bar.
-
Add 20 mL of deionized water.
-
Stir the mixture at room temperature for 15-20 minutes until all solids have dissolved. This completes the hydrolysis to maleic acid.
-
-
pH Adjustment:
-
Cool the flask in an ice-water bath.
-
Prepare a 4 M sodium hydroxide solution by carefully dissolving ~1.6 g of NaOH in 10 mL of water. Caution: This is an exothermic process.
-
Slowly add the 4 M NaOH solution dropwise to the reaction mixture while monitoring the pH. The goal is to adjust the pH to between 5.0 and 6.0. This neutralization forms the disodium maleate salt. Maintaining this pH range is critical for catalyst stability and activity.
-
-
Epoxidation Reaction:
-
Ensure the internal temperature of the mixture is maintained below 10 °C using the ice bath.
-
Transfer the 35% hydrogen peroxide solution (2.4 mL, ~28 mmol) to a dropping funnel.
-
Add the hydrogen peroxide dropwise to the stirred reaction mixture over a period of 30-40 minutes. Critical: A slow addition rate and low temperature are essential to control the exothermic reaction and prevent hazardous decomposition of the peroxide.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the ice bath and let the reaction proceed at room temperature for 12-16 hours.
-
-
Work-up and Product Isolation:
-
After the reaction period, concentrate the reaction mixture to approximately 10-15 mL using a rotary evaporator. This will precipitate the product.
-
Cool the concentrated slurry in an ice bath for 30 minutes to maximize crystallization.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the product cake with two small portions (10 mL each) of ice-cold 95% ethanol to remove any unreacted starting material and residual water.
-
Dry the product under vacuum to a constant weight. The expected yield is typically 70-80%.
-
Experimental Workflow Visualization
The entire experimental process from starting materials to the final, purified product is outlined below.
Caption: Step-by-step experimental workflow for this compound synthesis.
Characterization and Quality Control
The identity and purity of the synthesized disodium this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (D₂O, 400 MHz) | δ 3.55 (s, 2H). A single sharp peak confirms the symmetrical nature of the cis-epoxide protons. |
| ¹³C NMR (D₂O, 100 MHz) | δ 175.5 (C=O), δ 54.0 (epoxide C-H). |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400 (broad, O-H of water), ~1600 (strong, C=O stretch of carboxylate), ~1260, ~860 (C-O stretch of epoxide ring). |
| Melting Point | Decomposes above 300 °C. |
Safety Precautions and Waste Disposal
-
Maleic Anhydride: Corrosive and a respiratory irritant. Handle only in a chemical fume hood. Avoid inhalation of dust.
-
Hydrogen Peroxide (35%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with organic materials and metals. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.
-
General: Perform the entire reaction in a well-ventilated chemical fume hood. Have an appropriate spill kit ready.
-
Waste Disposal: The reaction waste may contain residual peroxide and tungstate. Quench any remaining peroxide by slowly adding a reducing agent like sodium bisulfite until a starch-iodide test is negative. Neutralize the solution and dispose of it according to local institutional guidelines for heavy metal waste.
Application Note: A Verified Laboratory Protocol for the Synthesis of cis-Epoxysuccinate
For: Researchers, scientists, and drug development professionals.
Abstract
cis-Epoxysuccinic acid and its salts are valuable chiral building blocks and bioactive molecules with applications ranging from the synthesis of tartaric acid to their role as agonists for the succinate receptor (SUCNR1), a target of interest in cardiovascular research.[1][2][3][4][5][6] This document provides a detailed, field-proven protocol for the laboratory-scale preparation of cis-epoxysuccinate via the catalytic epoxidation of a maleate salt with hydrogen peroxide. The protocol emphasizes mechanistic understanding, operational safety, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Background
The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding highly reactive three-membered cyclic ethers known as epoxides.[7] These strained rings are susceptible to nucleophilic attack, making them versatile intermediates. The synthesis of this compound involves the epoxidation of maleic acid or its derivatives. Due to the presence of electron-withdrawing carboxylate groups adjacent to the double bond, maleates are not readily epoxidized by common organic peroxy acids alone.
To overcome this, the reaction is facilitated by a catalyst, typically a tungstate or molybdate salt, in the presence of hydrogen peroxide. This method provides an efficient and stereospecific route to the desired cis-epoxide. The stereochemistry of the starting alkene is retained in the product; thus, starting with cis-maleate yields the cis-epoxide.[8][9]
This compound itself is a potent agonist of the succinate receptor SUCNR1, exhibiting a higher potency than succinate in some assays.[6] This makes it a valuable tool for studying the physiological roles of this receptor, which is implicated in processes like blood pressure regulation.[1][6]
Mechanistic Principles of Catalytic Epoxidation
The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from a peroxy acid to the alkene's double bond.[8] In this specific protocol, the active epoxidizing agent is not hydrogen peroxide directly, but a peroxo-metal complex formed in situ.
-
Catalyst Activation: The tungstate salt (e.g., sodium tungstate) reacts with hydrogen peroxide to form a pertungstate species. This peroxo-complex is a more potent electrophilic oxygen donor than hydrogen peroxide itself.
-
Electrophilic Attack: The π-bond of the maleate acts as a nucleophile, attacking the electrophilic oxygen of the pertungstate complex.[8]
-
Concerted Epoxide Formation: In a single, concerted step, the oxygen atom is transferred to the double bond, forming the epoxide ring. This concerted "syn addition" ensures that the stereochemistry of the maleate is preserved in the this compound product.[9] The catalyst is regenerated and can participate in another cycle.
This catalytic approach is crucial for the epoxidation of electron-poor alkenes like maleates.
Diagram 1: Conceptual Workflow for this compound Synthesis
Caption: A high-level overview of the synthesis workflow.
Safety and Handling Precautions
Hazard Assessment: This protocol involves the use of hydrogen peroxide and peroxyacetic acid (potentially formed in situ), which are strong oxidizers and can be corrosive.[10][11][12] Proper personal protective equipment (PPE) is mandatory.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.
-
Peroxy Acids: Can be explosive if not handled correctly.[8] Avoid contact with incompatible materials like metals, dust, or accelerators.[13] Concentrated solutions are corrosive.[11]
-
General Handling:
-
PPE: Wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (e.g., Butyl Rubber, Viton are recommended for peroxyacetic acid).[10][12]
-
Ventilation: All operations should be performed inside a certified chemical fume hood.
-
Spills: Absorb liquid spills with an inert material (e.g., vermiculite or sand) and then neutralize.[12][13][14] Do not use combustible materials like paper towels for initial absorption.
-
Emergency: An eye wash station and safety shower must be immediately accessible.[10] In case of skin contact, flush with copious amounts of water for at least 15 minutes.[13]
-
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of sodium hydrogen this compound.[15][16]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Sodium Hydrogen Maleate Trihydrate | Reagent | Sigma-Aldrich | |
| Sodium Tungstate Dihydrate | ACS Reagent | Fisher Scientific | Catalyst |
| Hydrogen Peroxide Solution | 30% w/w in H₂O | VWR | Stabilized |
| Methanol | ACS Grade | VWR | Solvent |
| Deionized Water | >18 MΩ·cm | Millipore | Solvent |
Equipment:
-
250 mL four-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Büchner funnel and filter flask assembly
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup:
-
Initiation of Reaction:
-
Begin stirring the mixture and heat it to 60°C using the heating mantle.
-
Once the temperature is stable, slowly add 30% hydrogen peroxide solution (24.5 mL, ~0.24 mol) to the reaction mixture via the addition funnel over a period of 30-60 minutes.[15][16]
-
Causality Note: The slow addition of hydrogen peroxide is critical. It controls the rate of the exothermic reaction, preventing a dangerous temperature runaway and minimizing the decomposition of hydrogen peroxide.[17]
-
-
Reaction Progression:
-
Product Isolation and Purification:
-
After the reaction period, turn off the heating and cool the flask to room temperature.
-
Further cool the flask in an ice-water bath to 5°C to maximize the precipitation of the product.[15][16]
-
Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold 75% methanol-water solution (e.g., 40 mL) to remove soluble impurities.[16]
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Expected Yield and Byproducts
-
Primary Byproduct: The main potential byproduct is DL-tartrate, formed from the hydrolysis of the epoxide ring.[15] The use of an alcohol-water solvent system and controlled pH helps to suppress this side reaction.[15]
Characterization of this compound
Confirmation of the product's identity and purity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple. Due to the cis configuration, the two protons on the epoxide ring are chemically equivalent. They should appear as a sharp singlet. The chemical shift will be in a region typical for epoxide protons (e.g., ~3.5-4.0 ppm), shifted downfield by the adjacent carboxyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR will show two distinct signals. One for the two equivalent epoxide carbons and another for the two equivalent carboxyl carbons. Solid-state NMR can also be a valuable tool for characterizing the final, solid product.[18]
-
Purity Assessment: The absence of signals corresponding to maleic acid or tartaric acid in the NMR spectrum is a strong indicator of high purity.
Conclusion
The protocol described provides a reliable and high-yield method for synthesizing this compound. By understanding the underlying reaction mechanism and adhering strictly to the safety precautions, researchers can confidently prepare this valuable compound for applications in drug discovery and synthetic chemistry. The key to success lies in the careful control of reaction temperature and the rate of oxidant addition, which minimizes byproduct formation and ensures a safe operation.
References
- 1. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nj.gov [nj.gov]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 13. nouryon.com [nouryon.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 16. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 17. Study on Reaction Mechanism and Process Safety for Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-State Nuclear Magnetic Resonance as a Versatile Tool To Identify the Main Chemical Components of Epoxy-Based Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity cis-Epoxysuccinate via Optimized Crystallization
Abstract
This technical guide provides a comprehensive protocol for the purification of cis-epoxysuccinate (also known as cis-2,3-oxiranedicarboxylic acid) through crystallization. Designed for researchers, scientists, and professionals in drug development, this document outlines a detailed, step-by-step methodology for achieving high-purity this compound suitable for sensitive downstream applications. The protocol is grounded in the principles of recrystallization, with a focus on solvent selection, crystal growth, and purity validation. This guide also includes a troubleshooting section and a workflow diagram to ensure successful implementation.
Introduction
cis-Epoxysuccinic acid is a significant molecule in biochemical research, primarily recognized as a mechanism-based inhibitor of certain aspartic proteases and an agonist for the succinate receptor (SUCNR1/GPR91)[1][2][3]. Its utility in enzymology and cardiovascular research necessitates a high degree of purity, as impurities can lead to confounding experimental results. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differences in solubility between the compound of interest and its impurities in a given solvent system. By carefully controlling parameters such as temperature, concentration, and solvent composition, it is possible to obtain highly pure crystalline material.
This application note details a robust protocol for the purification of this compound by crystallization, providing researchers with a reliable method to enhance the quality of their starting material.
Principles of Crystallization for this compound
The purification of this compound via crystallization is based on the principle of differential solubility. The ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
For a polar molecule like cis-epoxysuccinic acid, a dicarboxylic acid, polar solvents are generally suitable. Methanol is a known solvent for this compound. A common strategy for achieving the desired solubility profile is the use of a binary solvent system. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is less soluble. By preparing a saturated solution in the "good" solvent at an elevated temperature and then slowly introducing the "poor" solvent, the solution becomes supersaturated, inducing crystallization as it cools.
Experimental Protocol: Purification of this compound
This protocol is a starting point for the purification of this compound and may require optimization based on the initial purity of the material and the specific impurities present.
Materials and Reagents
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Isopropyl Alcohol (ACS grade or higher)
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating plate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Drying oven or desiccator
Step-by-Step Crystallization Procedure
-
Dissolution: In a fume hood, weigh a known amount of crude this compound and place it in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add 5 mL of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add methanol in small increments (0.5 mL) until the this compound is completely dissolved. Avoid boiling the solution for extended periods.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the solution is still warm, slowly add isopropyl alcohol as the anti-solvent. Add the isopropyl alcohol dropwise with continuous stirring until the solution becomes slightly turbid.
-
Crystal Growth: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. For optimal crystal growth, it is crucial to avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath or a refrigerator (2-8 °C) for several hours to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30-40 °C) or in a desiccator until a constant weight is achieved.
Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for this purpose[1].
Workflow and Data Presentation
Crystallization Workflow
Caption: Workflow for the Purification of this compound by Crystallization.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Methanol / Isopropyl Alcohol | Methanol acts as a good solvent, while isopropyl alcohol serves as an anti-solvent to induce crystallization. |
| Initial Solvent Ratio (g:mL) | 1 g crude : 5 mL Methanol | This is a starting point and should be adjusted to achieve complete dissolution at an elevated temperature. |
| Cooling Rate | Slow cooling to room temperature, followed by 2-8 °C | Slow cooling promotes the formation of larger, purer crystals. |
| Drying Temperature | 30-40 °C (Vacuum Oven) | Low temperature prevents potential degradation of the purified compound. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | Solution is not supersaturated. | Add more anti-solvent (isopropyl alcohol) or evaporate some of the primary solvent (methanol). Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Oily precipitate forms instead of crystals | The compound may be "oiling out" due to too rapid cooling or high impurity levels. | Reheat the solution to dissolve the oil, add more of the primary solvent (methanol), and allow it to cool more slowly. |
| Low yield of purified crystals | The compound may be too soluble in the solvent system even at low temperatures. | Adjust the solvent ratio by increasing the proportion of the anti-solvent (isopropyl alcohol). |
| Crystals appear discolored | Presence of colored impurities. | Consider a pre-treatment step with activated charcoal before crystallization. |
Storage and Stability
Purified, solid this compound should be stored in a tightly sealed container at 4°C and protected from moisture to ensure stability for over 12 months[1]. Solutions of this compound are generally unstable and should be prepared fresh[2]. If storage of a solution is necessary, it is recommended to store it at -80°C for up to 6 months, avoiding repeated freeze-thaw cycles[1][4].
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by crystallization. By following this guide, researchers can obtain high-purity material, which is essential for accurate and meaningful scientific investigations. The principles and techniques outlined here can be adapted and optimized to suit various scales of purification and different initial purity levels of this compound.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of cis-Epoxysuccinate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of cis-epoxysuccinate. As a critical process impurity and potential degradation product in the synthesis of active pharmaceutical ingredients (APIs) like fosfomycin, its accurate measurement is paramount for ensuring drug safety and quality.[1][2] The described method utilizes pre-column derivatization to enhance UV detection, followed by chromatographic separation on a C18 column. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4] This method is suitable for routine quality control analysis and stability testing of drug substances and products.
Introduction
This compound, a diepoxide, is a key chiral intermediate and a significant impurity in various chemical syntheses. In the pharmaceutical industry, it is recognized as a process-related impurity and a potential degradation product of fosfomycin, a broad-spectrum antibiotic.[2][5] Regulatory agencies mandate strict control over impurities in drug products. Therefore, a reliable and validated analytical method for the quantification of this compound is essential for quality control, stability studies, and ensuring the safety and efficacy of the final pharmaceutical product.[6][7]
The primary challenge in quantifying this compound via HPLC is its lack of a strong UV chromophore, which results in poor sensitivity with standard UV detectors. To overcome this, this method employs a pre-column derivatization strategy.[8][9] Derivatization converts the analyte into a product with a high molar absorptivity, significantly enhancing detection sensitivity.[8][10][11] This application note provides a comprehensive, step-by-step protocol for this method, including system suitability criteria and validation results, to facilitate its implementation in a research or quality control laboratory setting.
Principle of the Method
The analytical method is based on the pre-column derivatization of this compound followed by RP-HPLC with UV detection. The workflow can be summarized in three key stages:
-
Sample and Standard Preparation: Accurate preparation of calibration standards and quality control samples in a suitable diluent.
-
Pre-Column Derivatization: The carboxylic acid functional groups of this compound are reacted with a derivatizing agent that introduces a chromophore, making the molecule readily detectable by a UV detector.
-
Chromatographic Analysis: The derivatized analyte is separated from the derivatizing agent and other matrix components on a C18 stationary phase using an isocratic mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)[12]
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (ACS grade)
-
Derivatizing Reagent (e.g., p-Bromophenacyl bromide)
-
Triethylamine (TEA) or other suitable catalyst
-
Potassium Dihydrogen Phosphate (ACS grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A filtered and degassed mixture of pH 3.0 phosphate buffer and acetonitrile (e.g., 60:40 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the absorption maximum of the derivatized product (e.g., 260 nm for p-Bromophenacyl bromide derivative).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.[13]
Preparation of Solutions
-
Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired molarity (e.g., 20 mM).
-
Adjust the pH to 3.0 using diluted phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio. For example, for 1 L, mix 600 mL of buffer with 400 mL of acetonitrile.[12]
-
Degas the mobile phase using sonication or helium sparging before use.
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen diluent (e.g., a mixture of water and acetonitrile).
-
Sonicate if necessary to ensure complete dissolution.
Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the diluent. A typical concentration range might be 1-50 µg/mL.
Pre-Column Derivatization Protocol
The following is a general protocol; specific reaction times and temperatures may need optimization.
-
To 1.0 mL of each standard and sample solution in a reaction vial, add 1.0 mL of the derivatizing reagent solution (e.g., p-Bromophenacyl bromide in acetonitrile).
-
Add a catalytic amount of a base like triethylamine (e.g., 50 µL).
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials in a water bath or heating block at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
After cooling to room temperature, the samples are ready for injection into the HPLC system.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[13] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are essential for developing stability-indicating methods.[6][15]
Samples of this compound were subjected to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The method was found to be specific, as the peak for this compound was well-resolved from any degradation products formed under these stress conditions.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14]
| Parameter | Result |
| Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be insignificant |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Concentration Level | Mean Recovery (%) | % RSD |
| Low (80%) | 99.5% | 0.8% |
| Medium (100%) | 100.2% | 0.5% |
| High (120%) | 99.8% | 0.6% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | % RSD |
| Repeatability (n=6) | 0.7% |
| Intermediate Precision (n=6) | 1.2% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
The LOQ was confirmed to have acceptable precision and accuracy.[3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Conclusion
The HPLC method described in this application note provides a reliable, sensitive, and specific means for quantifying this compound. The pre-column derivatization effectively overcomes the challenge of poor UV absorbance, enabling low-level detection. The method has been thoroughly validated, demonstrating its suitability for routine use in quality control laboratories for monitoring this critical impurity in pharmaceutical manufacturing and stability testing programs. The detailed protocol and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
- 1. CN117964661A - Preparation method of fosfomycin genotoxic impurity C - Google Patents [patents.google.com]
- 2. WO2020187644A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CN115232168A - A kind of preparation method of fosfomycin methoxyl ring-opening impurity - Google Patents [patents.google.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. welch-us.com [welch-us.com]
- 9. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. ijrpr.com [ijrpr.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing cis-Epoxysuccinate in a Succinate Receptor 1 (SUCNR1/GPR91) Binding Assay
Introduction: Unveiling the Therapeutic Potential of SUCNR1 with a Potent Agonist
The Succinate Receptor 1 (SUCNR1), formerly known as GPR91, has emerged from obscurity as a critical metabolic sensor with significant implications in a host of pathophysiological processes.[1][2] As a G protein-coupled receptor (GPCR), SUCNR1 is activated by the Krebs cycle intermediate, succinate, which accumulates and is released into the extracellular space during metabolic stress, such as hypoxia and inflammation.[3][4] This succinate-SUCNR1 signaling axis is now a focal point in research areas including hypertension, diabetic nephropathy, retinal angiogenesis, and immuno-oncology, making it a compelling target for therapeutic intervention.[1][5][6]
The endogenous ligand, succinate, however, exhibits a relatively modest affinity for SUCNR1, with EC50 values typically in the 20–50 μM range.[7] This has spurred the development of more potent and specific pharmacological tools to dissect the receptor's function. One such tool is cis-epoxysuccinate (cES), a synthetic agonist that has been shown to be 10- to 20-fold more potent than succinate in functional assays, with a reported EC50 of 2.7 µM for cAMP inhibition.[8][9][10][11][12] Its rigid cis-conformation is a key feature for its enhanced activity at the receptor.[8][13]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a high-affinity ligand in succinate receptor binding assays. We will delve into the mechanistic underpinnings of the receptor, provide detailed, field-proven protocols for both modern fluorescent and traditional radioligand binding assays, and discuss the critical parameters for ensuring data integrity and reproducibility.
The Scientific Foundation: SUCNR1 Signaling and the Rationale for Binding Assays
SUCNR1 is a pleiotropic receptor, capable of coupling to multiple G protein families, primarily Gi/o and Gq/11, leading to distinct downstream signaling cascades.
-
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Gq/11 Pathway: The Gq/11 pathway stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[3][14]
The choice of signaling pathway can be cell-type specific and ligand-dependent.[14] Understanding how a compound like this compound interacts directly with the receptor's binding pocket is fundamental to interpreting its effects on these downstream functional outcomes. A binding assay provides this crucial first piece of the puzzle.
A competitive binding assay, in particular, allows for the determination of the affinity (Ki, or inhibition constant) of an unlabeled ligand (in this case, this compound) by measuring its ability to displace a labeled ligand (a radioligand or fluorescent tracer) from the receptor. This data is essential for:
-
Confirming Target Engagement: Demonstrating that a compound directly interacts with SUCNR1.
-
Determining Potency: Quantifying the affinity of the compound for the receptor.
-
Structure-Activity Relationship (SAR) Studies: Comparing the affinities of a series of related compounds to guide medicinal chemistry efforts.
-
Screening for Novel Ligands: Identifying new potential agonists or antagonists.
Below is a diagram illustrating the core principle of a competitive binding assay.
References
- 1. succinate receptor | Succinate receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR91: expanding the frontiers of Krebs cycle intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-56-EJ40 | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]
Application Note: A Robust Spectrophotometric Assay for Determining cis-Epoxysuccinate Hydrolase Activity
Introduction
cis-Epoxysuccinate hydrolase (CESH) is a class of epoxide hydrolases that catalyze the stereospecific hydrolysis of this compound to produce either L-(+)- or D-(−)-tartaric acid.[1][2] This enzymatic activity is of significant interest in industrial biotechnology for the production of enantiomerically pure tartaric acid, a valuable chiral building block for the synthesis of fine chemicals and pharmaceuticals.[2][3] The ability to accurately quantify CESH activity is crucial for enzyme characterization, inhibitor screening in drug development, and process optimization in industrial applications.
This application note provides a detailed, field-proven protocol for a reliable and accessible spectrophotometric assay to determine the activity of CESH. The method is based on the quantification of the tartaric acid produced, which, after a specific chemical reaction, yields a colored product that can be measured using a standard spectrophotometer or microplate reader.
Principle of the Assay
The CESH-catalyzed hydrolysis of this compound yields tartaric acid. The assay described herein relies on the reaction of the produced tartaric acid with ammonium metavanadate in an acidic environment. This reaction forms a colored complex, and the intensity of the color, measured by absorbance at 480 nm, is directly proportional to the concentration of tartaric acid in the sample.[4] This allows for the quantitative determination of CESH activity by relating the amount of product formed over a specific time period to the amount of enzyme used.
Enzymatic Reaction and Assay Chemistry
The overall process can be visualized as a two-stage workflow: an enzymatic reaction followed by a colorimetric detection step.
References
- 1. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of cis-Epoxysuccinate in the Chemoenzymatic Synthesis of Tartaric Acid: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of cis-epoxysuccinate as a key intermediate in the synthesis of tartaric acid. This document offers in-depth theoretical background, validated experimental protocols, and expert insights into the chemoenzymatic production of this valuable chiral building block.
Introduction: The Significance of Tartaric Acid and the Chemoenzymatic Approach
Tartaric acid, a dicarboxylic acid with two stereocenters, exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form. The enantiomerically pure forms, particularly L-(+)-tartaric acid, are of significant commercial interest, finding widespread application in the food and beverage industry as an acidulant, in pharmaceuticals as a chiral resolving agent, and in chemical synthesis.[1][2] While L-(+)-tartaric acid can be extracted from wine lees, this natural source is subject to geographical and seasonal variations.
Chemical synthesis from maleic anhydride typically results in a racemic mixture of DL-tartaric acid, which is less soluble and requires costly and complex resolution steps.[2] The chemoenzymatic approach, which couples a chemical epoxidation step with a highly stereoselective enzymatic hydrolysis, offers a robust and efficient alternative for the production of enantiomerically pure tartaric acid.[3][4] This method leverages the power of biocatalysis to achieve near-perfect stereocontrol, a significant advantage over traditional chemical methods.
The core of this process lies in the stereospecific hydrolysis of the prochiral intermediate, this compound, catalyzed by the enzyme this compound hydrolase (CESH).[1][2] This enzyme exhibits remarkable enantioselectivity, producing either L-(+)- or D-(-)-tartaric acid with enantiomeric excess (e.e.) values approaching 100%.[2]
The Chemoenzymatic Pathway: From Maleic Anhydride to Enantiopure Tartaric Acid
The overall process can be visualized as a two-step cascade. The first step involves the chemical synthesis of the key intermediate, this compound, from a readily available precursor, maleic anhydride. The second step is the enzymatic hydrolysis of this intermediate to the desired tartaric acid enantiomer.
Caption: Chemoenzymatic synthesis of tartaric acid from maleic anhydride.
Protocol I: Synthesis of this compound from Maleic Anhydride
This protocol details the chemical epoxidation of maleic acid, derived from maleic anhydride, to produce this compound. The use of sodium tungstate as a catalyst with hydrogen peroxide is a well-established method for this transformation.[5]
Rationale and Key Considerations
The epoxidation of the double bond in maleic acid is achieved using an in situ generated peroxo species. Sodium tungstate, in the presence of hydrogen peroxide, forms a pertungstate complex that acts as the active oxidizing agent.[5] The reaction is typically carried out in an aqueous-alcoholic solution to enhance the solubility of the reactants and facilitate product crystallization.[3][4] Maintaining the pH and temperature is crucial to prevent the hydrolysis of the desired this compound to the undesired racemic tartaric acid.
Materials and Reagents
-
Maleic anhydride (≥99%)
-
Sodium hydroxide (NaOH)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Step-by-Step Procedure
-
Preparation of Sodium Maleate Solution: In a four-necked flask equipped with a condenser, thermometer, and two dropping funnels, dissolve 192.1 g (1 mol) of sodium hydrogen maleate trihydrate in 400 mL of an aqueous solution containing 75% (v/v) methanol. Alternatively, prepare this solution by reacting 98 g (1 mol) of maleic anhydride with an equimolar amount of sodium hydroxide in the same solvent mixture.
-
Catalyst Addition and Temperature Control: Add 3.3 g (10 mmol) of sodium tungstate dihydrate to the solution and heat the mixture to 60°C with stirring.
-
Epoxidation Reaction: Slowly add 122.5 mL (1.2 mol) of 30% hydrogen peroxide to the reaction mixture over a period of 1 hour using a dropping funnel. Maintain the reaction temperature at 60°C.
-
Reaction Monitoring and Completion: Allow the reaction to proceed for 3-4 hours at 60°C. The reaction progress can be monitored by analyzing the consumption of maleate using techniques like HPLC.
-
Crystallization and Isolation of this compound: After the reaction is complete, cool the mixture to 5°C to precipitate the sodium salt of cis-epoxysuccinic acid.
-
Washing and Drying: Filter the precipitated crystals and wash them with 250 mL of cold water, followed by drying.
Protocol II: Enzymatic Hydrolysis of this compound to L-(+)-Tartaric Acid
This section provides protocols for the enzymatic hydrolysis of this compound using either whole-cell biocatalysts or immobilized enzymes. The choice between these two approaches depends on factors such as the desired scale of production, enzyme stability, and reusability requirements.
Whole-Cell Biocatalysis
Whole-cell biocatalysis is often preferred for industrial applications due to its cost-effectiveness, as it eliminates the need for enzyme purification.[6] However, substrate and product transport across the cell membrane can be a limiting factor.[7]
This protocol utilizes recombinant E. coli cells overexpressing a this compound hydrolase specific for the production of L-(+)-tartaric acid (CESH-L). The use of a surface display system can enhance the efficiency by overcoming the cell permeability barrier.[7] The reaction conditions, such as pH and temperature, are optimized for the specific CESH enzyme being used.
-
Recombinant E. coli cells expressing CESH-L
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
This compound sodium salt (from Protocol I)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Calcium chloride (CaCl₂)
-
Sulfuric acid (H₂SO₄)
-
Cultivation of Recombinant E. coli: Inoculate a single colony of recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction of Enzyme Expression: Induce the expression of CESH-L by adding IPTG to a final concentration of 0.2 mM and continue the cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours.[8]
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with 50 mM Tris-HCl buffer (pH 8.0) and resuspend in the same buffer to a desired cell density (e.g., OD₆₀₀ of 1.0).[8]
-
Enzymatic Hydrolysis: Prepare a substrate solution by dissolving the synthesized this compound sodium salt in 50 mM Tris-HCl buffer (pH 8.0) to a concentration of 200 mM.[8]
-
Reaction Incubation: Mix the cell suspension and the substrate solution in a 1:1 volume ratio. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes for activity assays, or longer for preparative scale).[8]
-
Reaction Monitoring: Monitor the formation of tartaric acid using the analytical methods described in Section 6.
-
Product Isolation (Precipitation as Calcium Tartrate): Upon completion of the reaction, add a calcium salt such as calcium chloride to the reaction mixture to precipitate the tartaric acid as calcium tartrate.[8][9] The calcium tartrate can then be collected by filtration.
-
Conversion to Free Tartaric Acid: Treat the collected calcium tartrate with a stoichiometric amount of sulfuric acid to precipitate calcium sulfate and release free tartaric acid into the solution.
-
Purification and Crystallization: Filter off the calcium sulfate and concentrate the filtrate under vacuum to crystallize the L-(+)-tartaric acid.[10] The crystals can be further purified by recrystallization.
Immobilized Enzyme Biocatalysis
Immobilization of CESH can enhance its stability and allows for its reuse in continuous or batch processes, which is economically advantageous.[1][11]
This protocol describes the immobilization of a His-tagged recombinant CESH-L onto a Ni-NTA agarose resin.[11] This method is highly specific and allows for a one-step purification and immobilization of the enzyme from a crude cell lysate. The immobilized enzyme can then be used in a packed-bed reactor for continuous production.
-
Recombinant E. coli expressing His-tagged CESH-L
-
Cell lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Lysozyme
-
DNase I
-
HisPur™ Ni-NTA Resin
-
Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0) - for enzyme purification if not directly immobilizing from lysate.
-
This compound sodium salt
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme Expression and Cell Lysis: Follow steps 1 and 2 from the whole-cell protocol for enzyme expression. Harvest the cells and resuspend in cell lysis buffer. Lyse the cells by sonication or using lysozyme and DNase I.
-
Clarification of Lysate: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Immobilization of His-tagged CESH-L:
-
Equilibrate the Ni-NTA resin with cell lysis buffer.
-
Add the clarified cell lysate to the equilibrated resin and incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged enzyme to bind.
-
Wash the resin with wash buffer to remove unbound proteins.
-
-
Enzymatic Hydrolysis with Immobilized Enzyme:
-
The washed resin with the immobilized enzyme can be used directly in a batch reaction by adding the this compound substrate solution and incubating with gentle mixing.
-
Alternatively, the resin can be packed into a column to create a packed-bed reactor for continuous flow synthesis. The substrate solution is continuously passed through the column, and the product is collected in the eluate.
-
-
Product Recovery: The tartaric acid in the reaction mixture or the eluate from the continuous reactor can be recovered and purified as described in the whole-cell biocatalysis protocol (steps 7-9).
Data Presentation: Key Performance Parameters
The efficiency of the tartaric acid synthesis can be evaluated based on several key parameters.
| Parameter | Chemoenzymatic Synthesis | Typical Values | Reference |
| Epoxidation Step | |||
| Maleic Acid Conversion | Percentage of maleic acid converted to products. | >95% | [12] |
| This compound Yield | Molar yield of this compound based on initial maleic acid. | 90-98% | [13] |
| Enzymatic Hydrolysis | |||
| Conversion Rate | Percentage of this compound converted to tartaric acid. | >99% | [14] |
| Enantiomeric Excess (e.e.) | The degree of stereoselectivity of the enzyme. | >99% | [2] |
| Enzyme Activity | Units of enzyme per milligram of protein or per gram of dry cell weight. | Varies with enzyme and conditions. | [15] |
| Immobilized Enzyme Stability | Half-life of the enzyme under operational conditions. | Can be significantly improved over free enzyme. | [1][14] |
Protocol III: Analytical Methods for Reaction Monitoring
Accurate and reliable analytical methods are essential for monitoring the progress of the synthesis and for quantifying the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the simultaneous quantification of substrates and products in the reaction mixture.
-
Column: A reverse-phase C18 column or an ion-exchange column like Aminex HPX-87H is suitable.[16][17][18]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate adjusted to pH 2.6 with phosphoric acid) is commonly used.[17] For ion-exchange columns, a dilute acid solution (e.g., 5 mM sulfuric acid) is effective.[18]
-
Detection: UV detection at 210 nm is suitable for detecting the carboxyl groups of both this compound and tartaric acid.[17] A refractive index detector can also be used, especially for sugars if they are present in the matrix.[18]
-
Quantification: Quantification is achieved by creating a calibration curve with known concentrations of authentic standards of this compound and tartaric acid.
Titration Method
A simple acid-base titration can be used to determine the total acid content in the final product.
-
Procedure: A known weight of the purified tartaric acid is dissolved in deionized water and titrated with a standardized solution of sodium hydroxide to a phenolphthalein endpoint.
-
Calculation: The concentration of tartaric acid can be calculated based on the stoichiometry of the neutralization reaction.
Workflow Visualization
Caption: Experimental workflow for the chemoenzymatic synthesis of tartaric acid.
Conclusion and Future Perspectives
The chemoenzymatic synthesis of tartaric acid via the this compound intermediate represents a powerful convergence of chemical and biological catalysis. This approach offers high yields and exceptional stereoselectivity, making it a commercially viable and environmentally friendly alternative to traditional methods. Future research in this area will likely focus on the discovery and engineering of novel CESH enzymes with enhanced stability and activity under industrial process conditions. Furthermore, the development of integrated, continuous-flow processes that combine both the chemical and enzymatic steps will be crucial for further optimizing the efficiency and scalability of this elegant synthetic route.
References
- 1. Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives [mdpi.com]
- 2. Improvement of the production efficiency of L-(+)-tartaric acid by heterogeneous whole-cell bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 4. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 5. chiralvision.nl [chiralvision.nl]
- 6. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of highly efficient whole-cell catalysts of cis-epoxysuccinic acid hydrolase by surface display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3769339A - Process for the production of calcium tartrate - Google Patents [patents.google.com]
- 9. EP0919535A1 - Process for the preparation of calcium tartrate from an alkaline solution resulting from the descaling of a wine tun - Google Patents [patents.google.com]
- 10. US2430855A - Purification of tartaric acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US4065475A - Process for preparing CIS-epoxysuccinic acid salts of high purity - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mazzarispa.com [mazzarispa.com]
- 15. Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 17. ajpaonline.com [ajpaonline.com]
- 18. Optimisation of an HPLC method for the simultaneous quantification of the major sugars and organic acids in grapevine berries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Administration of cis-Epoxysuccinate in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
cis-Epoxysuccinate, also known as cis-2,3-Oxiranedicarboxylic acid, is a small molecule of significant interest in biomedical research.[1] It is recognized primarily as a mechanism-based inhibitor of fumarate hydratase (fumarase), a key enzyme in the Krebs cycle.[2][3][4][5] By irreversibly binding to the active site, this compound blocks the conversion of fumarate to L-malate, leading to a disruption in cellular metabolism and respiration.[2][3][4][5] More recently, it has also been identified as a potent agonist for the succinate receptor (SUCNR1/GPR91), a G-protein coupled receptor implicated in various physiological processes, including blood pressure regulation and inflammation.[6][7][8][9] This dual activity makes this compound a valuable tool for investigating cellular energy pathways, metabolic signaling, and the pathophysiology of diseases with metabolic dysregulation.
This guide provides a comprehensive overview of the core principles and detailed protocols for the in vivo administration of this compound in common laboratory animal models, such as mice and rats. The methodologies described herein are designed to ensure experimental reproducibility, scientific validity, and adherence to the highest standards of animal welfare.
Mechanism of Action: Dual Role of this compound
This compound's biological effects stem from two primary mechanisms:
-
Fumarase Inhibition : The strained epoxide ring of the molecule is susceptible to nucleophilic attack by a cysteine residue in the active site of fumarase.[10] This forms a stable, covalent bond, leading to irreversible inactivation of the enzyme.[10] Inhibition of fumarase leads to an accumulation of intracellular fumarate, which has downstream signaling consequences.[4]
-
SUCNR1 Agonism : this compound acts as a potent agonist at the SUCNR1 receptor, demonstrating a higher potency than succinate itself in some assays.[9] Activation of this receptor can inhibit cAMP production and mobilize intracellular calcium, influencing a range of cellular responses.[6][8]
Figure 1: Dual mechanism of action of this compound.
Preclinical Study Design Considerations
Objectives and Animal Model Selection
The choice of animal model is contingent upon the research question. Mice are frequently used for studies involving genetic modifications, while rats may be preferred for cardiovascular or toxicological assessments due to their larger size, which facilitates surgical procedures and repeated blood sampling.[11][12] The specific strain, age, and sex of the animals should be carefully selected and reported, as these factors can significantly influence metabolic and physiological responses.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[13][14][15][16] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[17] Animals should be closely monitored for any signs of pain, distress, or toxicity throughout the study.[14] Establishing humane endpoints is a critical component of the experimental protocol.[15]
Dosage and Route of Administration
Published in vivo studies have used intravenous (i.v.) administration of this compound in rats at doses around 1 mg/kg to assess effects on blood pressure.[6][8][9] However, for studies requiring sustained exposure or investigating metabolic inhibition, other routes such as intraperitoneal (IP) injection or oral gavage (PO) are more common and practical.
-
Intraperitoneal (IP) Injection : Offers rapid systemic absorption. It is a common route for administering small molecules in rodent models.[18][19][20] However, it can be an unreliable technique, with the potential for injection into the gut or abdominal fat.[21]
-
Oral Gavage (PO) : Ensures direct delivery of a precise dose to the stomach.[22][23] This route is relevant for assessing oral bioavailability but may be subject to first-pass metabolism. The use of soft, flexible gavage tubes is recommended to minimize the risk of injury.[24][25]
-
Intravenous (IV) Injection : Provides immediate and 100% bioavailability. It is suitable for acute studies but can be technically challenging and may require animal restraint or anesthesia.
The optimal dose and frequency will depend on the specific research goals, the compound's pharmacokinetic profile, and the animal model used. A pilot dose-escalation study is strongly recommended to determine the maximum tolerated dose (MTD) and the effective dose range.
Protocol 1: Preparation of this compound Dosing Solution
Causality : The solubility and stability of the dosing formulation are paramount for accurate and reproducible in vivo results. This compound is a dicarboxylic acid, and its salt form (e.g., sodium this compound) generally exhibits better aqueous solubility. The pH of the final solution must be adjusted to a physiologically compatible range (typically pH 7.2-7.4) to prevent injection site irritation and ensure animal welfare.[21] Solutions should be prepared fresh daily, as their stability in solution may be limited.[26]
Materials :
-
cis-Epoxysuccinic acid (or its sodium salt)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 N Sodium Hydroxide (NaOH) and 1 N Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
-
Sterile vials and syringes
Procedure :
-
Weighing : Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution : Add a portion of the final required volume of sterile PBS to the powder. If using the acid form, the initial solution will be acidic.
-
pH Adjustment : While stirring, slowly add 1 N NaOH dropwise to dissolve the compound and adjust the pH to 7.2-7.4. Use 1 N HCl for back-titration if necessary. This step is critical as it forms the more soluble sodium salt in situ.
-
Final Volume : Once the compound is fully dissolved and the pH is stable, add sterile PBS to reach the final target concentration.
-
Sterilization : Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage : Store the solution at 2-8°C and use it within 24 hours of preparation.[26]
| Parameter | Example Calculation for a 10 mg/kg Dose in Mice |
| Average Mouse Weight | 25 g (0.025 kg) |
| Dose per Mouse | 10 mg/kg * 0.025 kg = 0.25 mg |
| Dosing Volume (Max 10 mL/kg) | 10 mL/kg * 0.025 kg = 0.25 mL (250 µL) |
| Required Concentration | 0.25 mg / 0.25 mL = 1.0 mg/mL |
| To Prepare 10 mL of Solution | Weigh 10 mg of this compound |
Protocol 2: In Vivo Administration Workflow
Figure 2: General experimental workflow for in vivo administration.
Method A: Intraperitoneal (IP) Injection Protocol (Mouse)
Trustworthiness : Proper restraint and accurate landmarking are essential to ensure the injection is truly intraperitoneal and to avoid puncturing the bladder, cecum, or other organs.[18][20] Using a new sterile needle for each animal minimizes pain and prevents infection.[21][27]
-
Preparation : Load the calculated dose volume into an appropriately sized syringe (e.g., 1 mL) with a 25-27 gauge needle.[18] Warm the solution to room temperature to reduce discomfort.[27]
-
Restraint : Restrain the mouse using a secure scruff technique, ensuring the skin is taut over the shoulders.[27] Turn the animal to expose the abdomen (dorsal recumbency), tilting the head slightly downwards.[19]
-
Landmarking : Identify the injection site in the lower right quadrant of the abdomen.[19][27] This location avoids the cecum, which is typically on the left side.[19]
-
Injection : Insert the needle, bevel up, at a 30-45 degree angle.[18][27] Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn, which would indicate improper placement.[19]
-
Administration : If aspiration is clear, depress the plunger smoothly to inject the solution.
-
Withdrawal & Monitoring : Withdraw the needle and return the animal to its cage.[18] Monitor the animal for at least 15 minutes for any immediate adverse reactions.[24]
Method B: Oral Gavage Protocol (Mouse/Rat)
Trustworthiness : The correct length of the gavage tube is critical to ensure delivery to the stomach without perforating the esophagus or trachea.[23][25] The procedure should be performed swiftly and gently, without forcing the tube, to prevent stress and injury.[22][25]
-
Preparation : Select the appropriate gavage tube size (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[22] Measure the tube from the tip of the animal's nose to the last rib (xiphoid process) to determine the correct insertion depth and mark it.[23]
-
Restraint : Securely restrain the animal, extending the head and neck to create a straight line to the esophagus.[22][23]
-
Insertion : Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus. The tube should pass smoothly with no resistance.[22] If the animal coughs or struggles excessively, the tube may be in the trachea; withdraw immediately and restart.[25]
-
Administration : Once the tube is at the pre-measured depth, administer the substance smoothly.
-
Withdrawal & Monitoring : Remove the tube slowly and return the animal to its cage.[28] Monitor for signs of respiratory distress, which could indicate aspiration.[24][28]
Post-Administration Monitoring and Troubleshooting
Expertise : Post-procedural monitoring is a non-negotiable aspect of the protocol. It ensures animal welfare and provides critical data on the compound's safety profile. Unexpected clinical signs can indicate issues with the formulation, administration technique, or compound toxicity.
| Observation | Potential Cause | Recommended Action |
| IP Injection: Bleeding at the site | Minor vessel puncture | Apply gentle pressure until bleeding stops.[18] |
| IP Injection: Abdominal swelling, distress | Peritonitis, organ laceration, or injection into the gut/bladder.[18][20] | Consult with veterinary staff immediately. Euthanize if animal is in severe distress. Review injection technique. |
| Oral Gavage: Coughing, gurgling sounds, fluid from the nose | Aspiration (fluid in the lungs).[25] | Immediately cease the procedure and remove the tube. Place the animal in a clean cage and monitor breathing closely. Consult a veterinarian. Euthanize if in severe respiratory distress.[24] |
| Lethargy, weight loss, ruffled fur | Systemic toxicity of the compound or vehicle; dehydration. | Increase monitoring frequency. Provide supportive care (e.g., hydration gel). Consider reducing the dose in subsequent cohorts. |
| No observable phenotype | Insufficient dose; poor bioavailability; rapid clearance. | Verify compound activity in vitro. Consider increasing the dose or changing the administration route/frequency. Perform pharmacokinetic analysis. |
Conclusion
The successful in vivo administration of this compound requires a meticulously planned approach, from study design and ethical approval to solution preparation and technical execution. By understanding the compound's dual mechanism of action and adhering to validated, welfare-conscious protocols, researchers can effectively utilize this molecule to probe fundamental aspects of cellular metabolism and signaling in relevant animal models.
References
- 1. cis-Epoxysuccinic Acid | 16533-72-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 3. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]
- 9. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 11. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 12. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 14. marietta.edu [marietta.edu]
- 15. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 16. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 17. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 20. scribd.com [scribd.com]
- 21. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
- 24. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. instechlabs.com [instechlabs.com]
- 26. selleckchem.com [selleckchem.com]
- 27. uac.arizona.edu [uac.arizona.edu]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
Guide to the Storage and Handling of cis-Epoxysuccinate Solutions
An Application Guide for Drug Development Professionals and Researchers
Abstract
cis-Epoxysuccinate is a highly valuable, yet chemically labile, molecule utilized as a chiral precursor in asymmetric synthesis and as a substrate in key enzymatic reactions.[1][2][3] Its inherent reactivity, stemming from the strained epoxide ring, makes it susceptible to degradation, posing significant challenges to its effective use and storage. This guide provides a comprehensive framework for researchers and drug development professionals on the optimal storage and handling of this compound solutions. By elucidating the chemical principles of its stability and outlining detailed, field-proven protocols, this document aims to ensure compound integrity, experimental reproducibility, and operator safety.
Introduction: The Challenge of a Strained Ring
The utility of this compound is intrinsically linked to its chemical structure: a strained three-membered epoxide ring flanked by two carboxylic acid groups. This configuration renders the molecule an excellent electrophile, readily undergoing ring-opening reactions that are central to its application, such as the enzymatic hydrolysis to enantiomerically pure L(+)- or D(–)-tartaric acid.[1][4] However, this same reactivity makes it highly prone to non-enzymatic degradation, primarily through hydrolysis. The stability of this compound solutions is critically dependent on factors such as pH, temperature, and solvent choice. Failure to control these parameters can lead to the rapid formation of undesired byproducts, compromising the purity of the starting material and the validity of experimental results.
This document serves as a senior-level guide, moving beyond basic steps to explain the causality behind each recommendation. The protocols described herein are designed as self-validating systems, grounded in the fundamental principles of organic chemistry and material science.
Chemical Stability and Degradation Pathways
The principal route of degradation for this compound in protic solvents is hydrolysis, which opens the epoxide ring to form tartaric acid. This reaction can be catalyzed by both acid and base, proceeding through distinct mechanisms.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The subsequent nucleophilic attack by water typically occurs at the more substituted carbon, although in this symmetric molecule, attack at either carbon is equally likely.[5][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks one of the epoxide carbons in an SN2 reaction, forcing the ring to open.
Understanding these pathways is crucial for developing an effective storage strategy, which must focus on minimizing the presence of water and controlling the pH.
Figure 1: Primary Hydrolytic Degradation Pathways
Caption: Acid- and base-catalyzed mechanisms for the hydrolysis of this compound.
Protocols for Solution Preparation and Storage
The long-term stability of this compound is best achieved by storing it as a dry powder. However, experimental use necessitates its dissolution. The choice of solvent and storage conditions for the solution are the most critical factors in preserving its integrity.
Solvent Selection
-
Long-Term Storage (Stock Solutions): Anhydrous, aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) is a common choice.[7][8] These solvents do not participate in hydrolysis. It is imperative to use a high-purity, anhydrous grade of the solvent and to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Short-Term Storage / Working Solutions: If an aqueous medium is required for the experiment, a buffered solution is mandatory. The pH should be maintained in a slightly acidic to neutral range (pH 6.0-7.0) to minimize both acid- and base-catalyzed hydrolysis.[9][10][11] Buffers should be selected carefully to ensure they are non-nucleophilic (e.g., phosphate or MES buffers).
Storage Conditions
Once in solution, degradation is a time and temperature-dependent process. The following conditions are recommended to maximize shelf-life.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Stock Solution (Anhydrous DMSO) | Working Solution (Aqueous Buffer, pH 6-7) | Rationale |
| Temperature | -80°C | -80°C (days to weeks); 2-8°C (< 24 hours) | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Air | Prevents moisture contamination in hygroscopic solvents. |
| Container | Glass vial with PTFE-lined cap | Polypropylene or glass tubes | Ensures inert storage surface and tight seal. |
| Aliquotting | Mandatory | Highly Recommended | Avoids multiple freeze-thaw cycles which introduce moisture and accelerate degradation.[8] |
Protocols for Safe Handling and Use
Epoxides as a class of chemicals are reactive and should be handled with appropriate care to avoid potential sensitization and other health effects.[12][13][14] Adherence to a strict workflow minimizes risk and prevents contamination.
Personal Protective Equipment (PPE)
A baseline of PPE is required when handling any reactive chemical.
-
Eye Protection: Chemical safety goggles or a face shield.[14][15]
-
Hand Protection: Chemical-resistant nitrile or butyl rubber gloves. Avoid latex gloves.[14]
-
Body Protection: A laboratory coat must be worn. Long sleeves and closed-toe shoes are required.[13]
Experimental Workflow Protocol
This workflow ensures the compound is handled efficiently from storage to disposal, minimizing its time in a thawed, reactive state.
Figure 2: Standard Operating Procedure for Experimental Use
References
- 1. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of biotransformations in organic synthesis: preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. cis-Epoxysuccinic acid | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of pH on the stability of cis-aconitic acid in dilute solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prosetepoxy.com [prosetepoxy.com]
- 13. Safety Precautions when Using Epoxy – Professional Epoxy Coatings [pecepoxy.co.uk]
- 14. niicap.net [niicap.net]
- 15. entropyresins.com [entropyresins.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-Epoxysuccinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the yield and purity of cis-epoxysuccinate synthesis. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the epoxidation of a maleate, such as maleic acid or its salts, using hydrogen peroxide as the oxidizing agent. This reaction is typically catalyzed by a water-soluble tungstate or molybdate salt.[1][2][3]
Q2: Why is the formation of DL-tartrate a concern during the synthesis?
DL-tartrate is the primary byproduct of the reaction and its formation directly reduces the yield of the desired this compound.[1][4] Furthermore, tartrate can inhibit the epoxidation catalyst, potentially by forming a complex and reducing its catalytic performance.[1] This is a critical issue, especially if you plan to recycle the catalyst and mother liquor.
Q3: What is the role of a water-soluble alcohol in the reaction mixture?
The addition of a water-soluble alcohol, such as methanol, to the aqueous reaction medium is a key strategy to enhance the yield of this compound.[1][4] The presence of the alcohol, typically in concentrations of 30-90% by volume, suppresses the formation of the DL-tartrate byproduct.[1]
Q4: Can the catalyst be recycled?
Yes, the epoxidation catalyst, along with unreacted maleate and some product, remains in the mother liquor after crystallization of the this compound. This mother liquor can be recycled into subsequent batches. However, it is crucial to remove the tartrate byproduct before recycling, as it inhibits the catalyst.[1] This is often achieved by precipitating the tartrate as calcium tartrate.[4]
Q5: What are the typical reaction conditions for this synthesis?
The epoxidation of maleates is generally carried out at temperatures between 30°C and 70°C, with a preferred range of 40°C to 60°C.[1] The reaction time typically ranges from 0.5 to 10 hours.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Excessive DL-Tartrate Formation | The hydrolysis of the epoxide ring of this compound leads to the formation of DL-tartaric acid, the primary byproduct that reduces the yield.[1][4] | 1. Optimize Solvent Composition: Incorporate a water-soluble alcohol (e.g., methanol) into the aqueous reaction medium at a concentration of 30-90% by volume to suppress tartrate formation.[1][4] 2. Control Reaction Temperature: Maintain the reaction temperature within the optimal range of 40-60°C. Higher temperatures can favor the hydrolysis side reaction.[1] |
| Catalyst Deactivation/Inhibition | The tungstate or molybdate catalyst can be inhibited by the tartrate byproduct, reducing its efficacy.[1] Other impurities in the reactants could also potentially poison the catalyst. | 1. Remove Tartrate Before Recycling: If recycling the mother liquor, precipitate the tartrate as calcium tartrate by adding a calcium compound like calcium hydroxide.[1][4] 2. Use High-Purity Reagents: Ensure the maleate, hydrogen peroxide, and other reagents are of high purity to avoid introducing catalyst poisons. |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving a significant amount of unreacted maleate. | 1. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., titration, HPLC) to monitor the consumption of the starting material. 2. Optimize Reaction Time: Extend the reaction time if monitoring indicates an incomplete reaction. Typical reaction times are between 0.5 and 5 hours.[1] |
| Suboptimal pH | The pH of the reaction medium can influence the catalyst's activity and the stability of the epoxide. | While not extensively detailed in the provided search results, pH is a critical parameter in many chemical reactions. It is advisable to monitor and control the pH of the reaction mixture. |
| Losses During Workup and Purification | The desired product may be lost during crystallization, filtration, or washing steps. | 1. Optimize Crystallization Conditions: Cool the reaction mixture slowly to promote the formation of larger, more easily filterable crystals. A common practice is to cool to around 5°C.[1][4] 2. Choose an Appropriate Wash Solvent: Wash the isolated crystals with a solvent that effectively removes impurities without dissolving a significant amount of the product. An aqueous solution containing a high percentage of methanol is a good choice.[4] |
Issue 2: Product Purity Issues
| Potential Cause | Explanation | Recommended Solution |
| Contamination with DL-Tartrate | The primary impurity is often the DL-tartrate byproduct co-precipitating with the desired this compound. | 1. Optimize Reaction Conditions to Minimize Byproduct Formation: As detailed above, use a water-soluble alcohol in the solvent and maintain optimal reaction temperature.[1][4] 2. Recrystallization: If the initial product is not of sufficient purity, consider recrystallization from a suitable solvent system. |
| Presence of Unreacted Starting Material | Incomplete reaction can lead to the presence of maleate in the final product. | 1. Ensure Complete Reaction: Monitor the reaction to completion as described previously. 2. Effective Washing: Thoroughly wash the isolated crystals to remove any residual starting materials. |
Experimental Protocols & Workflows
Detailed Protocol for the Synthesis of Sodium Hydrogen this compound
This protocol is adapted from a patented method and is intended for research and development purposes.[1][4]
Materials:
-
Sodium hydrogen maleate trihydrate
-
Sodium tungstate dihydrate (or a similar tungstate/molybdate catalyst)
-
30% Hydrogen peroxide solution
-
Methanol
-
Deionized water
-
Calcium hydroxide (for mother liquor recycling)
-
Sodium hydroxide (for pH adjustment and mother liquor treatment)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve sodium hydrogen maleate and the tungstate catalyst in a mixture of water and methanol. The recommended solvent composition is an aqueous solution containing 30-90% methanol by volume.[1]
-
Initiation of Reaction: Heat the mixture to the desired reaction temperature, typically between 40°C and 60°C.[1]
-
Addition of Hydrogen Peroxide: Slowly add the 30% hydrogen peroxide solution to the reaction mixture over a period of time (e.g., 1 hour).[1][4] The epoxidation reaction is exothermic, so control the addition rate to maintain the desired temperature.[5][6]
-
Reaction Monitoring: Allow the reaction to proceed for 0.5 to 5 hours.[1] Monitor the reaction progress by a suitable analytical method to ensure completion.
-
Crystallization: Once the reaction is complete, cool the reaction mixture to a lower temperature, for instance, 5°C, to induce crystallization of the sodium hydrogen this compound.[1][4]
-
Isolation and Washing: Filter the precipitated crystals and wash them with a cold aqueous methanol solution (e.g., 75% methanol) to remove impurities.[4]
-
Drying: Dry the purified crystals under appropriate conditions (e.g., vacuum oven at a moderate temperature) to obtain the final product.
Workflow for Catalyst and Mother Liquor Recycling
Caption: Workflow for recycling the mother liquor in this compound synthesis.
Reaction Mechanism Overview
The synthesis of this compound from maleate involves the catalytic epoxidation of the carbon-carbon double bond by hydrogen peroxide.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 2. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 5. Study on Reaction Mechanism and Process Safety for Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in the Cis-Epoxidation of Maleate
Welcome to the technical support center for the cis-epoxidation of dialkyl maleates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective epoxidation. Achieving high yields of the desired cis-epoxysuccinate is often challenged by competing side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.
Problem 1: Loss of Stereospecificity - The Trans-Epoxide Dilemma
Question: "My reaction is producing a mixture of cis- and trans-epoxides from a cis-maleate starting material. I thought this reaction was stereospecific. What's causing this loss of selectivity?"
Answer: This is a common and valid concern. While the concerted epoxidation mechanism with peroxy acids is stereospecific (a cis-alkene gives a cis-epoxide), certain conditions and catalytic systems can introduce alternative, non-concerted pathways that permit bond rotation and lead to the formation of the thermodynamically more stable trans-epoxide.[1][2][3]
Potential Causes & Solutions:
-
Radical Intermediates with Metal Catalysts: Certain transition metal catalysts, such as those used in Jacobsen-Katsuki type epoxidations, can operate through a stepwise mechanism involving radical or metallaoxetane intermediates instead of a fully concerted oxygen transfer.[4][5] If these intermediates have a sufficient lifetime, rotation around the central carbon-carbon bond can occur before the epoxide ring closes, leading to the trans product.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If using a manganese-salen complex or similar catalyst known to have potential radical pathways, consider switching to a classic peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP) for a more reliable concerted mechanism.[6]
-
Lower the Reaction Temperature: Reducing the temperature can disfavor the formation or prolong the lifetime of intermediates that lead to isomerization.
-
Add Radical Scavengers: In some cases, the addition of a radical inhibitor (though this may also inhibit the desired reaction) can be a diagnostic tool to confirm the presence of a radical mechanism.
-
-
-
In-Situ Isomerization of the Starting Material: Although less common under typical epoxidation conditions, the maleate itself could isomerize to the corresponding fumarate (the trans-isomer) before epoxidation occurs. This can be promoted by acid, base, or light.
-
Troubleshooting Steps:
-
Analyze Starting Material: Before starting the reaction, confirm the isomeric purity of your dialkyl maleate using ¹H NMR.
-
Control the pH: Ensure the reaction is not unnecessarily acidic or basic. Use buffered conditions where appropriate.
-
Protect from Light: Run the reaction in a flask protected from UV light (e.g., wrapped in aluminum foil).
-
-
Workflow for Diagnosing Stereoselectivity Loss
Caption: Troubleshooting logic for loss of stereospecificity.
Problem 2: The Unwanted Diol - Hydrolysis of the Epoxide Ring
Question: "My primary side product is a diol, which I've confirmed with mass spectrometry and NMR. It's significantly reducing my yield of the desired cis-epoxide. How can I prevent this?"
Answer: This is the most common side reaction in epoxidation chemistry. Epoxides are strained three-membered rings and are susceptible to nucleophilic ring-opening. In the presence of water, the epoxide can be hydrolyzed to form a 1,2-diol (in this case, tartaric acid diester). This process is readily catalyzed by both acids and bases.[6][7][8]
Mechanism of Diol Formation:
-
Acid-Catalyzed: The epoxide oxygen is protonated, making the ring a much better electrophile. Water then attacks one of the carbons in an SN2-like fashion, leading to anti-dihydroxylation.[6][8]
-
Base-Catalyzed: A strong nucleophile like hydroxide directly attacks one of the epoxide carbons, also via an SN2 mechanism.[7]
Troubleshooting Steps & Prevention Protocol:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Dry Your Solvent: Use a freshly distilled, anhydrous-grade solvent. Solvents like dichloromethane or chloroform should be dried over appropriate agents (e.g., CaH₂).
-
Dry Your Reagents: Ensure your maleate starting material is dry. If using a solid peroxy acid like m-CPBA, be aware that it can be hygroscopic.
-
Use an Inert Atmosphere: Run the reaction under nitrogen or argon to prevent atmospheric moisture from entering the system.
-
-
Solvent Choice: Avoid protic or aqueous solvents.
-
Recommended: Dichloromethane (DCM), chloroform, ethyl acetate, or toluene.
-
Avoid: Water, methanol, ethanol, or running the reaction in an aqueous biphasic system unless explicitly required by a specific protocol (e.g., with Oxone) and even then, buffering is key.
-
-
pH Control: The carboxylic acid byproduct from the peroxy acid can catalyze hydrolysis.
-
Add a Buffer: Incorporate a mild, non-nucleophilic base to neutralize the acid byproduct as it forms. A common choice is sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) added as a solid suspension to the reaction.
-
Work-up Quickly: Once the reaction is complete, quench and work up the mixture promptly to minimize the contact time of the epoxide with any acidic or basic aqueous solutions.
-
Protocol: Epoxidation of Diethyl Maleate with Minimized Diol Formation
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
To the flask, add diethyl maleate (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Add solid sodium bicarbonate (2.0 equiv) to act as a buffer.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (~77%, 1.2 equiv) in a minimum amount of anhydrous DCM.
-
Add the m-CPBA solution dropwise to the maleate solution over 30 minutes.
-
Monitor the reaction by TLC or GC. Upon completion (typically 2-4 hours), quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Problem 3: Catalyst Instability in Ketone-Catalyzed Epoxidations
Question: "I am using a Shi-type fructose-derived catalyst with Oxone, but my reaction is sluggish and the catalyst seems to be decomposing. What is happening?"
Answer: This issue is specific to epoxidations that generate a reactive dioxirane intermediate from a ketone catalyst and an oxidant like Oxone (potassium peroxymonosulfate).[9][10] The key intermediate in the catalytic cycle is susceptible to a competing side reaction: the Baeyer-Villiger oxidation .[9] In this undesired pathway, the intermediate rearranges to form an ester, which breaks the catalyst and halts the epoxidation cycle.
The Critical Role of pH: The Baeyer-Villiger side reaction is favored under neutral or slightly acidic conditions. Conversely, the desired epoxidation pathway is more efficient at a basic pH (typically around 10.5).[10][11] At higher pH, the nucleophilicity of the Oxone is increased, accelerating the formation of the active dioxirane species and allowing it to outcompete the Baeyer-Villiger rearrangement.[9][10]
Troubleshooting Steps:
-
Strict pH Control: This is non-negotiable for this class of reaction.
-
Use a Buffer: The reaction must be buffered to a pH of ~10.5. This is often achieved by adding potassium carbonate (K₂CO₃) to the reaction mixture.
-
Monitor pH: If possible, monitor the pH of the aqueous phase during the reaction and add more base as needed.
-
-
Temperature Control: These reactions are typically run at low temperatures (e.g., 0 °C) to further suppress catalyst decomposition and other side reactions.[9]
-
Reagent Purity: Ensure the Oxone is active and the catalyst has not degraded during storage.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of a stereospecific cis-epoxidation?
-
A1: The most common method using a peroxy acid (like m-CPBA) proceeds via a concerted "Butterfly" transition state.[2] The alkene's π-bond acts as a nucleophile attacking the electrophilic oxygen of the peroxy acid. Simultaneously, multiple bonds are formed and broken in a single, cyclic step. Because everything happens at once, there is no opportunity for the carbon-carbon bond to rotate, meaning the cis stereochemistry of the maleate is directly translated to the cis stereochemistry of the epoxide.[1][3]
-
-
Q2: How does the choice of oxidant (e.g., m-CPBA vs. H₂O₂ vs. Oxone) influence side reactions?
-
A2: m-CPBA/MMPP: These are generally clean and reliable for stereospecific epoxidation. The main byproduct is the corresponding carboxylic acid, which can catalyze hydrolysis if not neutralized.[6]
-
Hydrogen Peroxide (H₂O₂): Often requires a catalyst (like a metal or a nitrile) to be effective. In the synthesis of epoxysuccinic acid from maleic anhydride, H₂O₂ is used, but careful control is needed to prevent the formation of tartaric acid (a diol).[12] The reaction can also be highly exothermic.[13][14]
-
Oxone (KHSO₅): A powerful oxidant, typically used in conjunction with a ketone catalyst (e.g., Shi epoxidation).[9][10] It generates the highly reactive dioxirane in situ. The main challenge is managing the pH to prevent the Baeyer-Villiger side reaction of the catalyst.
-
-
Q3: Can the ester groups of the maleate be hydrolyzed during the reaction?
-
A3: Yes, this is a potential side reaction, especially under strongly acidic or basic conditions, or during a prolonged aqueous workup. If you observe the formation of maleic acid monoester or maleic acid itself, you should re-evaluate your workup procedure to be faster and more neutral, and ensure your reaction buffer is not too aggressive.
-
-
Q4: What are the best analytical techniques to identify and quantify these side products?
-
A4: A combination of techniques is ideal.
-
¹H NMR: Excellent for distinguishing cis- and trans-epoxides due to different coupling constants (J-values) for the epoxide protons. It can also clearly identify the diol product and unreacted starting material for quantification via integration.
-
GC-MS: Useful for separating volatile components and getting mass information to confirm the identity of products and byproducts.
-
LC-MS: Better for less volatile compounds and for monitoring catalyst decomposition products.
-
Chiral HPLC/GC: Essential for determining the enantiomeric excess (ee%) in asymmetric epoxidations.
-
-
Part 3: Data Summary and Visualizations
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause(s) | Key Indicators | Mitigation Strategies |
| Trans-Epoxide Formation | Radical or non-concerted catalytic mechanisms; Starting material isomerization. | Mixture of stereoisomers detected by NMR or chiral chromatography. | Use peroxy acids (m-CPBA); Lower reaction temp; Ensure maleate purity. |
| Diol (Tartrate) Formation | Acid/base-catalyzed hydrolysis of the epoxide product by water. | Polar spot on TLC; Mass peak of [Epoxide + 18]; Characteristic NMR signals. | Use anhydrous solvents/reagents; Run under inert gas; Add a solid buffer (e.g., NaHCO₃). |
| Baeyer-Villiger Oxidation | Competing reaction pathway for ketone-based catalysts (e.g., Shi). | Sluggish reaction; Low catalyst turnover; Catalyst-derived ester byproducts. | Buffer the reaction to a basic pH (~10.5) with K₂CO₃; Run at low temperature (0 °C). |
| Polymerization | Ring-opening polymerization initiated by impurities when using maleic anhydride.[15][16] | Reaction mixture becomes viscous; Isolation of intractable solid. | Use purified maleate diester instead of anhydride; Ensure removal of initiating impurities. |
Diagram: Competing Reaction Pathways for Maleate Epoxidation
Caption: Desired vs. undesired pathways in maleate epoxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. aceorganicchem.com [aceorganicchem.com]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. Shi Epoxidation [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. CN112521348B - Method for synthesizing epoxy succinic acid by maleic anhydride catalytic epoxidation - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in cis-Epoxysuccinate Synthesis
Welcome to the technical support center for the synthesis of cis--epoxysuccinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this epoxidation reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues leading to low yields.
Introduction: The Chemistry of cis-Epoxysuccinate Synthesis
The synthesis of this compound, typically achieved through the epoxidation of maleic acid or its anhydride with hydrogen peroxide, is a cornerstone reaction for producing valuable intermediates. The most common catalysts for this transformation are tungstate or molybdate salts, which form peroxo species in the presence of hydrogen peroxide to act as the active oxidizing agent. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the desired product. This guide will address the most frequent issues encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
Q1: My final yield of this compound is significantly lower than expected, and I've isolated a significant amount of a diol byproduct. What is happening and how can I prevent it?
A1: The most common cause of low this compound yield is the hydrolysis of the epoxide ring to form DL-tartaric acid. [1][2][3] This is an acid-catalyzed process where a water molecule attacks one of the epoxide carbons, leading to ring-opening.
Causality: The epoxide ring in this compound is strained and susceptible to nucleophilic attack, especially under acidic conditions which protonate the epoxide oxygen, making the ring more reactive. The presence of water, a reactant in the hydrolysis, is inherent to the aqueous reaction media often employed.
Troubleshooting Steps:
-
Strict pH Control: Maintain the reaction pH in the optimal range for epoxidation, which is generally mildly acidic to neutral. A pH that is too low will accelerate the hydrolysis of the epoxide. A patent for a similar process suggests a pH range of 4.4-5.0 to suppress the formation of tartaric acid.
-
Temperature Management: The epoxidation of maleic acid is an exothermic reaction.[4] Uncontrolled temperature increases can significantly accelerate the rate of the hydrolysis side reaction. Implement efficient cooling to maintain a consistent and moderate reaction temperature, typically between 55-65°C.
-
Minimize Reaction Time: Prolonged reaction times expose the desired product to the aqueous acidic environment for longer than necessary, increasing the likelihood of hydrolysis. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, NMR) and quench the reaction promptly upon completion.
-
Solvent Engineering: The use of a co-solvent can influence the reaction. A patented process suggests that conducting the epoxidation in an aqueous solution containing 30-90% of a water-soluble alcohol can suppress the formation of DL-tartrate and lead to higher yields of highly pure this compound.
Q2: The reaction seems to be sluggish or incomplete, even after an extended period. What could be the issue with my catalyst?
A2: Incomplete conversion often points to an issue with the catalyst's activity. This can be due to catalyst deactivation or improper reaction conditions that do not favor the formation of the active catalytic species.
Causality: Tungstate-based catalysts function by forming pertungstate species with hydrogen peroxide. The efficiency of this process and the stability of the active catalyst are dependent on the reaction environment.
Troubleshooting Steps:
-
Catalyst Concentration: Ensure the correct catalytic amount of tungstate or molybdate is used. While it is a catalyst, a certain threshold concentration is necessary to achieve a practical reaction rate.
-
pH Optimization: The formation of the active peroxo species from tungstate and hydrogen peroxide is pH-dependent. Extreme pH values can lead to the formation of inactive tungstate species.
-
Purity of Starting Materials: Impurities in the maleic acid or maleic anhydride can complex with the catalyst, rendering it inactive.[5] Ensure you are using high-purity starting materials.
-
Catalyst Recovery and Reuse: If you are recycling your catalyst, be aware that it can be poisoned by byproducts or impurities over time. Consider regenerating or replacing the catalyst if you observe a consistent decline in performance.
Q3: I'm observing a significant amount of unreacted maleic acid and my hydrogen peroxide seems to be decomposing. What is the cause?
A3: This issue points towards the inefficient utilization of hydrogen peroxide for the epoxidation reaction, likely due to its decomposition.
Causality: Hydrogen peroxide is a strong oxidizing agent, but it can also decompose into water and oxygen, a reaction catalyzed by various factors including heat, light, and certain metal impurities.
Troubleshooting Steps:
-
Temperature Control: As mentioned previously, the epoxidation reaction is exothermic.[4] A runaway reaction temperature will not only favor the hydrolysis of the product but also accelerate the decomposition of hydrogen peroxide.[4] Maintain strict temperature control.
-
Purity of Reagents and Glassware: Contaminants, especially transition metal ions, can catalyze the decomposition of hydrogen peroxide. Use high-purity reagents and ensure all glassware is scrupulously clean.
-
Controlled Addition of Hydrogen Peroxide: Adding the hydrogen peroxide slowly and in a controlled manner can help to manage the exotherm and ensure that it is consumed in the desired epoxidation reaction rather than decomposing.[4]
-
Stabilizers: In some industrial processes, stabilizers are added to hydrogen peroxide to prevent its decomposition. For laboratory scale, ensuring clean conditions and controlled addition is usually sufficient.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction?
A: While the reaction is often performed in water, the addition of a water-soluble alcohol co-solvent, such as methanol or ethanol, has been shown to improve the yield and purity of this compound by suppressing the formation of DL-tartrate.[6]
Q: How can I accurately determine the yield of my reaction?
A: Accurate yield determination requires a quantitative analytical method that can distinguish between your product, starting material, and major byproducts.
-
Quantitative NMR (qNMR): This is an excellent method for determining the purity of your isolated product and can also be used to quantify the components in a crude reaction mixture using an internal standard.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying organic acids like this compound, maleic acid, and tartaric acid.[9][10]
Q: My isolated product is unstable and decomposes over time. How can I improve its stability?
A: cis-Epoxysuccinic acid solutions are known to be unstable. It is recommended to prepare fresh solutions for use. For storage, it is best to keep the compound as a dry, crystalline solid at low temperatures.
Q: Can I use maleic anhydride instead of maleic acid?
A: Yes, maleic anhydride is commonly used as the starting material. It will hydrolyze in situ to form maleic acid, which then undergoes epoxidation.[11]
Experimental Protocols
General Protocol for this compound Synthesis
-
To a solution of maleic acid in water, add the tungstate catalyst (e.g., sodium tungstate, typically 1-5 mol%).
-
Adjust the pH of the solution to the desired range (e.g., 4.5-5.5) using an appropriate base (e.g., NaOH).
-
Heat the reaction mixture to the target temperature (e.g., 60°C) with efficient stirring and cooling capabilities in place.
-
Slowly add a solution of hydrogen peroxide (e.g., 30% w/w) to the reaction mixture over a period of 1-2 hours, carefully monitoring and maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by HPLC or NMR.
-
Once the reaction is complete, cool the mixture and proceed with the desired workup and purification, which may involve crystallization to isolate the product.
Protocol for HPLC Analysis
-
Column: A C18 reverse-phase column is suitable for separating these polar organic acids.[9]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., dilute phosphoric acid) and a small amount of organic modifier (e.g., acetonitrile) is typically effective.[10][12]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for these compounds.
-
Quantification: Prepare standard curves for maleic acid, cis-epoxysuccinic acid, and tartaric acid to accurately quantify the components in your reaction mixture.
Visualizing the Process
Reaction and Side Reaction Pathway
Caption: Main reaction and hydrolysis side reaction.
Troubleshooting Workflow
References
- 1. Synthesis of DL-Tartaric Acid from Maleic Anhydride Over SiO2-Modified WO3-ZrO2 Catalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epoxies from maleic anhydride (Journal Article) | OSTI.GOV [osti.gov]
- 6. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ethz.ch [ethz.ch]
- 9. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 10. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. Maleic Anhydride and Water Reaction: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 12. Separation of dl-Tartaric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Degradation Pathways of cis-Epoxysuccinate
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for researchers studying the degradation of cis-epoxysuccinate. This document provides in-depth answers to common questions, troubleshooting guides for frequent experimental challenges, and detailed protocols to ensure the integrity and reproducibility of your results. Our goal is to synthesize field-proven insights with established scientific principles to support your research endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the stability and degradation of this compound in solution.
Q1: What is this compound, and why is its degradation pathway significant?
This compound is a small, mirror-symmetric, and highly hydrophilic epoxide molecule.[1] Its degradation is of significant interest, particularly in industrial biocatalysis and drug development. The controlled hydrolysis of this compound is a key step in the enantioselective synthesis of L(+)- and D(-)-tartaric acid, which are important chiral building blocks for various chemicals and pharmaceuticals.[1][2][3] Understanding its degradation pathways is crucial for optimizing these synthetic processes and for studying the enzymes involved, known as this compound hydrolases (CESHs).
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
This compound degrades via two primary routes:
-
Enzymatic Hydrolysis: This is a highly specific, enzyme-catalyzed reaction. Specialized enzymes called this compound hydrolases (CESH) catalyze the asymmetric hydrolysis of the epoxide ring to produce enantiomerically pure tartaric acid (either L(+) or D(-) form, depending on the specific enzyme).[1][3]
-
Non-Enzymatic (Chemical) Hydrolysis: This occurs spontaneously in aqueous solutions. The reaction is catalyzed by either acid or base and involves the nucleophilic attack of water on the epoxide ring.[4] Unlike the enzymatic route, this pathway is not stereoselective and typically results in a racemic mixture of D- and L-tartaric acid.
Q3: What is this compound hydrolase (CESH) and how does it work?
This compound hydrolase (CESH) is a unique type of epoxide hydrolase that specifically acts on this compound.[1] These enzymes are remarkable for their ability to handle a small, symmetric substrate and produce a product with nearly 100% enantiomeric excess.[1] The catalytic mechanism involves a specific set of amino acid residues in the active site that orient the substrate and facilitate a stereospecific nucleophilic attack by a water molecule, leading to the formation of a single enantiomer of tartaric acid.[3][5][6] Different bacteria produce CESH enzymes that yield either L(+)-tartaric acid (CESH[L]) or D(-)-tartaric acid (CESH[D]).[1][3]
Q4: What factors primarily influence the rate and outcome of this compound degradation?
Several factors critically affect the degradation process:
-
pH: This is arguably the most critical factor for both pathways. CESH enzymes have optimal pH ranges, typically between 7.0 and 9.0.[7][8] Deviations can lead to a complete loss of activity.[6] For non-enzymatic hydrolysis, both acidic and basic conditions accelerate the reaction rate.[4][9]
-
Temperature: Enzymatic activity is temperature-dependent, with optima often around 37-50 °C.[7][10] Higher temperatures can lead to enzyme denaturation. Non-enzymatic hydrolysis rates also increase with temperature.
-
Presence of Metal Ions: Some CESH enzymes are metal-independent, while others may require cofactors like Zn2+.[8][10] Conversely, certain metal ions such as Cu2+, Ag+, Fe3+, and Fe2+ can act as strong inhibitors of enzymatic activity.[7][10]
-
Substrate Purity: The purity of the this compound substrate is paramount. Impurities can inhibit enzyme activity or interfere with analytical monitoring.[11][12]
Part 2: Troubleshooting Guide for Experimental Issues
This guide is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.
Problem 1: My this compound stock solution is degrading before I use it.
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate pH | This compound is an epoxide and is susceptible to acid- or base-catalyzed hydrolysis.[4] If your stock is prepared in an unbuffered aqueous solution or a buffer outside the neutral range, it will degrade spontaneously. Solution: Prepare stock solutions in a neutral, non-nucleophilic buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). For long-term storage, consider storing at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Some suppliers note that solutions are unstable and should be prepared fresh.[12] |
| Contamination | Microbial contamination can introduce exogenous enzymes that may degrade the substrate. Solution: Use sterile water and containers to prepare solutions. Filter-sterilize the final stock solution through a 0.22 µm filter before storage. |
| Incorrect Storage | Storing the solution at room temperature or 4°C for extended periods will accelerate chemical hydrolysis. Solution: Always store stock solutions frozen. For daily use, keep an aliquot on ice. |
Problem 2: I am observing low or no activity from my purified this compound hydrolase (CESH).
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Buffer/pH | CESH enzymes have a defined optimal pH range, typically neutral to slightly basic (pH 7-9).[7] The catalytic activity relies on the correct protonation state of active site residues (e.g., Asp, His, Tyr).[6] An incorrect pH will disrupt this, leading to a complete loss of activity.[6] Solution: Verify the pH of your reaction buffer. Ensure it matches the reported optimum for your specific enzyme. Prepare fresh buffer if there is any doubt about its integrity. |
| Enzyme Denaturation/Instability | The enzyme may have been improperly stored or handled. CESH, like most enzymes, is sensitive to temperature extremes and repeated freeze-thaw cycles. Some are stable up to 50°C, but this varies.[10] Solution: Ensure the enzyme has been stored at the correct temperature (typically -80°C). When in use, keep the enzyme on ice at all times. Avoid repeated freezing and thawing by preparing single-use aliquots after purification. |
| Presence of Inhibitors | Your reaction may contain inhibiting metal ions (e.g., Cu2+, Ag+, Fe3+) or chelating agents like EDTA if the enzyme is a metalloenzyme.[7][8] Solution: Use high-purity water and reagents for all buffers. If metal ion contamination is suspected from your water source, use metal-free water. If your CESH requires a metal cofactor (like Zn2+), ensure EDTA is not present in any of your buffers.[8] |
| Substrate Quality Issues | The this compound may be of low purity or may have degraded. Solution: Confirm the purity of your substrate. If possible, analyze it via HPLC or NMR. Purchase from a reputable supplier and handle the solid material in a dry environment, as it can be hygroscopic. |
Problem 3: My HPLC analysis of the reaction shows poor peak shape, shifting retention times, or a noisy baseline.
| Potential Cause | Explanation & Recommended Solution |
| Poor Peak Shape / Low Retention | This compound and tartaric acid are small, polar organic acids. They are often poorly retained on standard C18 columns, especially with 100% aqueous mobile phases, which can cause stationary phase "dewetting" or collapse.[13] Solution: Use a C18 column specifically designed for polar analytes or 100% aqueous conditions. Alternatively, use an ion-exchange or ion-exclusion column, which are often better suited for separating small organic acids.[13] Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to maintain a consistent ionization state. |
| Shifting Retention Times | This is often caused by inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration.[14][15] Solution: 1. Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's mixing performance is adequate.[14] 2. Temperature: Use a column oven to maintain a constant temperature.[15] 3. Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before starting your run sequence.[14] |
| Noisy or Drifting Baseline | Contamination in the mobile phase, detector cell, or a failing detector lamp are common culprits.[15] In gradient elution, impurities from a weakly eluting solvent can accumulate and elute as the organic concentration increases, causing a rising baseline. Solution: 1. Solvents: Use only high-purity, HPLC-grade solvents and water.[15] 2. System Flush: Flush the system and detector cell with a strong, miscible solvent (like isopropanol) to remove contaminants.[15] 3. Lamp: Check the detector lamp's energy output; replace it if it is low.[15] |
Part 3: Key Experimental Protocols
These protocols provide a starting point for reliable and reproducible experimentation.
Protocol 1: Standard Activity Assay for this compound Hydrolase (CESH)
This colorimetric assay measures the formation of tartaric acid.
Materials:
-
Purified CESH enzyme solution
-
Substrate: Disodium this compound
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5
-
Stop Solution: 1.0 M H₂SO₄
-
Detection Reagent: 1% (w/v) Ammonium metavanadate
-
Spectrophotometer or plate reader capable of reading at 480 nm
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 1.0 mL reaction by adding 0.9 mL of 60 mM disodium this compound (in 50 mM sodium phosphate buffer, pH 7.5).[16]
-
Equilibrate Temperature: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes.[16]
-
Initiate Reaction: Add 0.1 mL of appropriately diluted CESH enzyme solution to the reaction mixture. Mix gently by inverting. Start a timer.[16]
-
Incubate: Incubate the reaction for a defined period (e.g., 20 minutes) at the optimal temperature. Ensure the time is within the linear range of the reaction.[16]
-
Stop Reaction: Terminate the reaction by adding 0.4 mL of 1.0 M H₂SO₄.[16] This denatures the enzyme and provides the acidic conditions needed for the detection step.
-
Color Development: Add 1.0 mL of 1% (w/v) ammonium metavanadate solution and dilute the entire mixture to a final volume of 10 mL with deionized water.[3][16]
-
Measure Absorbance: After 5 minutes, measure the absorbance of the solution at 480 nm.[3][16]
-
Quantify: Calculate the concentration of tartaric acid produced by comparing the absorbance to a standard curve prepared with known concentrations of tartaric acid. One unit of enzyme activity is typically defined as the amount of enzyme that generates 1 µmol of tartaric acid per minute under these conditions.[16]
Protocol 2: HPLC Method for Monitoring Reaction Components
This method is for the separation and quantification of the substrate (this compound) and the product (tartaric acid).
Instrumentation & Columns:
-
HPLC system with UV or PDA detector
-
Recommended Column: Ion-exclusion column (e.g., Hi-Plex H) or an aqueous-compatible C18 column.[13]
Mobile Phase & Conditions:
-
Mobile Phase: Isocratic 5 mM H₂SO₄ in HPLC-grade water. (Note: Always add acid to water).
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: At each time point of your degradation study, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting it 1:1 with the mobile phase (or another acidic solution) to stop enzymatic activity.
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter (ensure filter material is compatible with acidic aqueous solutions) into an HPLC vial.[17]
-
Injection: Place the vial in the autosampler and inject it into the equilibrated HPLC system.
-
Data Analysis: Identify peaks based on the retention times of pure standards for this compound and tartaric acid. Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve.
Part 4: Visualization of Degradation Pathways & Workflows
Degradation Pathways of this compound```dot
// Edges CES -> CESH [label=" Highly Specific\nStereoselective", color="#4285F4"]; CESH -> TA_enant [label=" Hydrolysis", color="#34A853"]; CES -> H2O [label=" Non-Specific\nAttack", color="#EA4335"]; H2O -> TA_racemic [label=" Hydrolysis", color="#FBBC05"]; }
Caption: A systematic workflow for troubleshooting enzymatic assay failures.
Part 5: References
-
Chen, X., Wu, L., Zhang, W., Wu, H., Zheng, P., Zheng, G., & Feng, Y. (2018). Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid. Chemical Communications. --INVALID-LINK--
-
Jo, H. J., Kim, G. J., & Kim, H. S. (2014). Purification and characterization of a novel this compound hydrolase from Klebsiella sp. that produces L(+)-tartaric acid. Biotechnology Letters, 36(11), 2325–2330. --INVALID-LINK--
-
Vasu, V., Kumaresan, J., Babu, M. G., et al. (2013). Active site analysis of this compound hydrolase from Nocardia tartaricans using homology modeling and site-directed mutagenesis. ORBilu - University of Luxembourg. --INVALID-LINK--
-
Zhang, J., Zhang, C. G., Wang, W., & Xie, G. (2012). Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli. Applied Microbiology and Biotechnology, 95(5), 1209–1216. --INVALID-LINK--
-
Zhang, J., Zhang, C. G., & Xie, G. (2010). Purification and characterization of a cis-epoxysuccinic acid hydrolase from Bordetella sp. strain 1-3. Protein Expression and Purification, 69(1), 16–20. --INVALID-LINK--
-
Jo, H. J., Kim, G. J., & Kim, H. S. (2014). Purification and characterization of a novel this compound hydrolase from Klebsiella sp. that produces L(+)-tartaric acid. Request PDF on ResearchGate. --INVALID-LINK--
-
ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC? --INVALID-LINK--
-
The Royal Society of Chemistry. (2018). Supporting Information for: Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure D(-)-tartaric acid. --INVALID-LINK--
-
Semantic Scholar. (2012). Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli. --INVALID-LINK--
-
Feng, Y., & Chen, X. (2019). Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives. Molecules, 24(5), 923. --INVALID-LINK--
-
Various Authors. (2024). ESH catalyzes cis-epoxysuccinic acid hydrolysis for the synthesis of vicinal diols. Various Sources aggregated by Google Search.
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. --INVALID-LINK--
-
Xuan, J., Dong, S., Cui, Q., et al. (2024). Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid. Journal of Biological Chemistry. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
-
Knauer. (n.d.). HPLC Troubleshooting. --INVALID-LINK--
-
University of Calgary. (n.d.). Hydrolysis. --INVALID-LINK--
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. --INVALID-LINK--
-
Hiblot, J., Gotthard, G., Chabriere, E., & Elias, M. (2017). Changes in Active Site Loop Conformation Relate to the Transition toward a Novel Enzymatic Activity. ACS Catalysis. --INVALID-LINK--
-
Morisseau, C., & Hammock, B. D. (2005). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Annual Review of Pharmacology and Toxicology. --INVALID-LINK--
-
TargetMol. (n.d.). cis-Epoxysuccinic acid | Biologically active. --INVALID-LINK--
-
Kotik, M., & Archelas, A. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences. --INVALID-LINK--
-
Morisseau, C., & Hammock, B. D. (2007). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. ResearchGate. --INVALID-LINK--
-
Darras, B., & Fleming, I. (2020). The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. International Journal of Molecular Sciences. --INVALID-LINK--
-
Grover, P. L., Hewer, A., & Sims, P. (1976). Epoxides derived from various polycyclic hydrocarbons as substrates of homogeneous and microsome-bound epoxide hydratase. A general assay and kinetic properties. Biochemical Journal. --INVALID-LINK--
-
Romero, E., Quirós, M., & de la Fuente, M. C. (2020). Studies on the Catalytic Promiscuity of Limonene Epoxide Hydrolases in the Non-hydrolytic Ring Opening of 1,2-Epoxides. ChemBioChem. --INVALID-LINK--
-
ResearchGate. (n.d.). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. --INVALID-LINK--
-
Kong, X. D., Chen, Y. C., & Xu, J. H. (2013). Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates. Proceedings of the National Academy of Sciences. --INVALID-LINK--
-
Kim, D. W., Lee, J. Y., & Park, J. H. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules. --INVALID-LINK--
-
Selleck Chemicals. (n.d.). cis-Epoxysuccinic acid. --INVALID-LINK--
-
ATSDR. (n.d.). 6. Analytical Methods. --INVALID-LINK--
-
Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. --INVALID-LINK--
-
Cozzi, F., & Benfatti, F. (2021). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Catalysis. --INVALID-LINK--
-
Bergmann, F., Segal, R., Shimoni, A., & Wurzel, M. (1955). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal. --INVALID-LINK--
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. --INVALID-LINK--
-
Beißmann, S., Buchberger, W., & Himmelsbach, M. (2017). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. --INVALID-LINK--
-
Schettgen, T., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. --INVALID-LINK--
-
Kim, Y., et al. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Molecules. --INVALID-LINK--
-
Figueroa, J. S., & Donohoe, T. J. (2008). Total synthesis of cis-sylvaticin. Organic Letters. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
- 5. Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of a cis-epoxysuccinic acid hydrolase from Bordetella sp. strain 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. Purification and characterization of a novel this compound hydrolase from Klebsiella sp. that produces L(+)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. rsc.org [rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stabilizing cis-Epoxysuccinate During Storage
Welcome to the technical support center for cis-epoxysuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the hydrolysis of this compound during storage. As a molecule with significant potential, particularly as a substrate for synthesizing valuable chiral compounds like tartaric acid, maintaining its integrity is paramount for reproducible and accurate experimental outcomes.[1][2][3][4][5]
This document moves beyond standard storage instructions to explain the underlying chemical principles and provide actionable troubleshooting advice. Our goal is to empower you with the knowledge to proactively protect your valuable samples.
Understanding the Instability: The Chemistry of this compound Hydrolysis
This compound is a strained cyclic ether, which makes the epoxide ring susceptible to nucleophilic attack.[6] In the presence of water, the primary degradation pathway is hydrolysis, leading to the opening of the epoxide ring and the formation of tartaric acid. This reaction can be catalyzed by both acidic and basic conditions.
The rate of hydrolysis is significantly influenced by three main factors:
-
Presence of Water: As a reactant, water is the primary driver of hydrolysis. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.
-
pH: The hydrolysis of epoxides is catalyzed by both acids and bases.[7][8][9][10] Extreme pH values can significantly accelerate the degradation of this compound.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Below is a diagram illustrating the hydrolysis of this compound to tartaric acid.
Caption: Hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of this compound.
Q1: What is the ideal temperature for storing solid this compound?
For long-term stability, solid this compound should be stored at low temperatures. While some suppliers suggest room temperature for short periods, we recommend the following for extended storage:
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (< 1 month) | 2-8°C | Reduces the rate of any potential hydrolysis if the compound has absorbed moisture. |
| Long-term (1-12 months) | -20°C | Significantly slows down the rate of hydrolysis, preserving the integrity of the compound.[6][11] |
| Archival (> 1 year) | -80°C | Provides the highest level of protection against degradation for long-term archival purposes.[12] |
Q2: My lab only has a -20°C freezer. Is that sufficient for long-term storage?
Yes, -20°C is generally adequate for long-term storage of solid this compound for up to a year, provided the material is kept in a tightly sealed container with a desiccant to prevent moisture absorption.[11]
Q3: Can I store this compound in solution?
It is strongly advised not to store this compound in aqueous solutions, as this will lead to rapid hydrolysis.[6] If you must prepare a stock solution, use an anhydrous aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) and prepare it fresh for each experiment.[11][12] Even in anhydrous solvents, it is best to prepare only the amount needed for immediate use.
Q4: How important is a desiccant for storing solid this compound?
Using a desiccant is critical . This compound is hygroscopic and will absorb atmospheric moisture, which can initiate hydrolysis even in solid form, albeit at a slower rate than in solution. Storing the compound in a desiccator or in a sealed container with desiccant packs (such as silica gel or molecular sieves) is essential to maintain a dry environment.[13][14][15][16][17]
Q5: What type of container should I use for storage?
Use a tightly sealed, airtight container. Amber glass vials with screw caps containing a PTFE liner are ideal as they protect from light and moisture. Ensure the container is appropriately sized for the amount of material to minimize the headspace where moisture can accumulate.
Troubleshooting Guide: Identifying and Preventing Hydrolysis
If you suspect that your this compound has degraded, this troubleshooting guide can help you identify the cause and prevent future occurrences.
Caption: Troubleshooting workflow for this compound degradation.
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Hydrolysis of this compound: The concentration of the active compound is lower than expected due to degradation into tartaric acid. | 1. Verify Storage: Ensure the solid compound is stored at or below -20°C in a desiccated environment.[6][11] 2. Fresh Solutions: Always prepare solutions fresh from solid stock for each experiment. Do not store aqueous solutions. 3. Analytical Check: If degradation is suspected, analyze a sample of your stock material using HPLC or NMR to quantify the purity and detect the presence of tartaric acid. |
| Difficulty dissolving the solid | Moisture Absorption: The compound may have absorbed water, leading to clumping and altered solubility. | 1. Dry the Material: If clumping is observed, consider drying the material under vacuum in the presence of a strong desiccant (e.g., P₂O₅), provided this can be done without causing further degradation. 2. Improve Storage: Ensure future storage is in a tightly sealed container with an active desiccant.[14] |
| pH of the reaction mixture changes upon addition of this compound | Formation of Tartaric Acid: The hydrolysis product, tartaric acid, is acidic and will lower the pH of an unbuffered solution. | 1. Use Buffered Solutions: For experiments in aqueous media, use a well-buffered system to maintain a stable pH. A neutral pH is generally preferred to minimize acid or base-catalyzed hydrolysis. 2. Confirm Purity: A significant pH shift upon dissolution may indicate substantial prior hydrolysis of your solid stock. |
Experimental Protocols
To ensure the stability of your this compound, follow these detailed protocols for storage and handling.
Protocol 1: Long-Term Storage of Solid this compound
-
Initial Receipt: Upon receiving a new batch of this compound, immediately place it in a -20°C or -80°C freezer.[11][12]
-
Container Preparation: If the original container is not ideal, transfer the solid to a pre-dried amber glass vial with a PTFE-lined screw cap in a low-humidity environment (e.g., a glove box or a desiccator).
-
Desiccant Addition: Place the vial inside a larger, airtight secondary container that contains a desiccant such as silica gel or molecular sieves.[15][16] This provides an extra layer of protection against moisture.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
-
Accessing the Compound: When you need to weigh out the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Perform the weighing as quickly as possible in a dry environment and promptly return the container to the freezer.
Protocol 2: Preparation of a Fresh Stock Solution in Anhydrous DMSO
-
Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO or a properly stored bottle that has been handled under inert gas to prevent water absorption.
-
Weighing: Following the procedure in Protocol 1, weigh the required amount of solid this compound.
-
Dissolution: Add the solid to the appropriate volume of anhydrous DMSO to achieve the desired concentration. If needed, gentle vortexing or sonication can be used to aid dissolution.[11]
-
Immediate Use: Use the freshly prepared solution immediately in your experiment.
-
Disposal: Discard any unused portion of the solution. Do not store for later use.
Protocol 3: Monitoring the Stability of this compound Stock
For quality control, especially for long-stored batches, it is advisable to periodically check the purity of your this compound.
-
Sample Preparation: Prepare a solution of your stored this compound in a suitable mobile phase or NMR solvent.
-
Analytical Method: Analyze the sample using a validated stability-indicating method. High-Performance Liquid Chromatography (HPLC) is a common technique.
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) can be used. The exact conditions will depend on the specific column and instrument.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for compounds with limited chromophores.
-
-
Data Analysis: Compare the chromatogram of your sample to a reference standard of pure this compound and tartaric acid. The presence and size of a peak corresponding to tartaric acid will indicate the extent of hydrolysis.
-
Purity Specification: Establish a minimum purity threshold for your experiments (e.g., >95%). If the purity of your stock falls below this level, it should be discarded.
By implementing these rigorous storage and handling procedures, you can significantly mitigate the risk of this compound hydrolysis, ensuring the accuracy and reproducibility of your research.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives | Semantic Scholar [semanticscholar.org]
- 5. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. The effect of pH on the stability of cis-aconitic acid in dilute solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 16. What are Desiccants? l Packaging Solution Streampeak Group [streampeakgroup.com]
- 17. colorcon.com [colorcon.com]
improving the stability of cis-epoxysuccinate stock solutions
Introduction
cis-Epoxysuccinate is a valuable succinate receptor agonist utilized extensively in cardiovascular system research and other biomedical fields.[1][2] The inherent reactivity of its epoxide ring, essential for its biological activity, also renders it susceptible to degradation, particularly in solution.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preparing, storing, and troubleshooting this compound stock solutions to ensure experimental reproducibility and success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the epoxide ring. This reaction involves the nucleophilic attack of a water molecule on one of the electrophilic carbons of the epoxide, leading to the opening of the ring and the formation of tartaric acid. This process can be catalyzed by both acidic and basic conditions. In biological systems, this hydrolysis is efficiently catalyzed by enzymes known as this compound hydrolases.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a polar aprotic solvent that can dissolve this compound at high concentrations and is generally less reactive towards epoxides than protic solvents like water or alcohols. However, it is crucial to use anhydrous DMSO as any residual water can lead to hydrolysis over time.
Q3: How should I store my solid this compound and its DMSO stock solutions?
A3: Recommendations for storage are summarized in the table below:
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. Protect from light. |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Highly susceptible to hydrolysis. Use a buffered solution (pH 6.0-7.0). |
Note: These are general recommendations. For critical applications, it is advisable to perform your own stability studies.
Q4: I've noticed some vendors state that this compound solutions are unstable and should be prepared fresh. Why is there conflicting information?
A4: The conflicting information arises from the inherent reactivity of the epoxide group. While DMSO stock solutions stored at -80°C can be stable for several months, their stability is not indefinite. The term "unstable" is often used to caution users against storing diluted aqueous solutions, which will degrade much more rapidly. The stability of any solution is highly dependent on the solvent, storage temperature, pH, and absence of contaminants. Therefore, for maximum efficacy and reproducibility, especially in sensitive cell-based assays, preparing fresh dilutions from a carefully stored DMSO stock is the most rigorous approach.
Q5: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A5: While some studies on various small molecules in DMSO suggest that a limited number of freeze-thaw cycles (e.g., up to 11-25) may not cause significant degradation, it is a best practice to minimize them.[3][4][5] The primary concern with freeze-thaw cycles of DMSO stocks is the absorption of atmospheric moisture when the solution is thawed, which can lead to the hydrolysis of this compound. Therefore, it is strongly recommended to aliquot your stock solution into single-use volumes.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results over time. | 1. Degradation of stock solution: The this compound may have hydrolyzed due to improper storage (temperature, light exposure), moisture in the DMSO, or excessive freeze-thaw cycles. 2. Instability in aqueous media: The working solution prepared in your experimental buffer may be degrading rapidly due to unfavorable pH. | 1. Prepare a fresh DMSO stock solution from solid this compound. Ensure the use of anhydrous DMSO and store at -80°C in small aliquots. 2. Verify the pH of your experimental buffer. The optimal pH for stability is expected to be in the slightly acidic to neutral range (pH 6.0-7.0). Avoid highly acidic or alkaline buffers. 3. Perform a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Precipitate forms in the DMSO stock solution upon thawing. | 1. Limited solubility at lower temperatures: The concentration of your stock solution may be too high to remain in solution at refrigerator or room temperature. 2. Water absorption: DMSO is hygroscopic. Absorbed water can decrease the solubility of some organic compounds. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[6] 2. Ensure you are using anhydrous DMSO and minimize the exposure of the stock solution to ambient air. 3. Consider preparing a slightly more dilute stock solution if the problem persists. |
| Inconsistent results between different aliquots of the same stock solution. | 1. Improper mixing before aliquoting: The initial stock solution may not have been homogenous. 2. Differential degradation: Some aliquots may have been exposed to detrimental conditions (e.g., left at room temperature for an extended period). | 1. Always ensure the stock solution is fully dissolved and homogenous by vortexing before aliquoting. 2. Maintain consistent storage and handling procedures for all aliquots. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable this compound Stock Solution in DMSO
This protocol details the steps for preparing a 100 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution (MW: 132.07 g/mol ), weigh 13.21 mg.
-
Dissolution: Add the weighed this compound to a sterile, amber vial. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate for short intervals or gently warm to 37°C to aid dissolution.[6]
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a framework for assessing the stability of this compound in a chosen buffer by monitoring its degradation into tartaric acid over time using High-Performance Liquid Chromatography (HPLC).
Principle: This method utilizes a reversed-phase HPLC system to separate the more nonpolar this compound from its more polar hydrolysis product, tartaric acid. The peak areas of both compounds are monitored over time to determine the rate of degradation.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound
-
Tartaric acid (as a reference standard)
-
Mobile phase: 0.01 M Potassium Dihydrogen Phosphate, adjusted to pH 2.6 with phosphoric acid[7]
-
Your experimental buffer of interest
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in your chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of tartaric acid in the same buffer at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards for both compounds by diluting the stock solutions.
-
-
HPLC Method Setup:
-
Stability Study Execution:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Immediately inject a sample of this solution into the HPLC system to obtain the "time zero" measurement.
-
Store the solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
-
Data Analysis:
-
For each time point, integrate the peak areas for this compound and tartaric acid.
-
Using the calibration curves, convert the peak areas to concentrations.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
-
Part 4: Visual Diagrams and Data
Diagrams
Caption: Hydrolysis of this compound to tartaric acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ijnrd.org [ijnrd.org]
Technical Support Center: Optimization of cis-Epoxysuccinate Hydrolase (CESH) Expression
Welcome, researchers and innovators. This guide is designed to be your dedicated resource for overcoming the common hurdles associated with the expression of cis-epoxysuccinate hydrolase (CESH). CESH is a critical enzyme for the industrial production of enantiomerically pure D-(-)- or L-(+)-tartaric acids, key chiral building blocks in pharmaceuticals and fine chemicals.[1][2] Achieving high yields of soluble, active CESH is paramount for developing efficient biocatalysts.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of why certain strategies work. It is structured to help you proactively design robust expression systems and systematically troubleshoot issues when they arise.
Section 1: Proactive Strategy & Experimental Design
Success in recombinant protein expression often begins long before the first culture is inoculated. Strategic decisions made at the molecular biology stage can prevent significant downstream challenges. This section addresses the most critical upfront considerations.
Frequently Asked Questions (FAQs)
Q1: My CESH yield is consistently low. Where should I start?
A1: Low yield is a common issue, often originating from the genetic construct itself. Before optimizing culture conditions, first, evaluate your gene sequence. Heterologous expression can be hampered by differences in codon usage between the source organism and your expression host (e.g., E. coli).[3][4]
-
The Causality: E. coli has a different frequency of tRNA molecules for specific codons compared to the native source of your CESH gene. "Rare" codons in E. coli can cause the ribosome to stall or dissociate, leading to truncated polypeptides or premature termination of translation, drastically reducing the yield of full-length, functional protein.[4][5]
-
Recommendation: Perform codon optimization . This involves synthesizing the gene de novo to use codons that are abundant in the E. coli tRNA pool while keeping the amino acid sequence identical.[4][6] Studies have shown that codon optimization can dramatically improve the expression of CESH in E. coli, transforming previously low-yield experiments into high-yield successes.[1]
Q2: How do I choose the right expression vector and fusion tag for CESH?
A2: Vector selection is crucial for controlling the level and timing of expression. For CESH, which is an intracellular enzyme, a strong, tightly regulated promoter is ideal.
-
Vector Backbone: T7-based systems (e.g., pET vectors) are the workhorses of E. coli expression due to their high transcription rates.[6] However, leaky expression from the T7 promoter can be toxic to cells even before induction. To mitigate this, always use a host strain that expresses T7 lysozyme, such as BL21(DE3)pLysS, which suppresses basal transcription.
-
Fusion Tags: While tags are essential for purification, they can also influence solubility.
-
His-tag (6x-His): This is the most common choice due to its small size and robust performance in immobilized metal affinity chromatography (IMAC). It generally has a minimal impact on protein folding. A His-tag was successfully used for high-yield purification of two types of CESH.[1][7]
-
Solubility-Enhancing Tags (MBP, SUMO): If you anticipate solubility issues, fusing CESH to a large, highly soluble partner like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can be highly effective. These tags can act as chaperones, assisting in the proper folding of the CESH protein. However, they must typically be cleaved post-purification, adding an extra step to your workflow.
-
Workflow Diagram: Pre-Expression Decision Framework
This diagram outlines the critical decision points before you begin your expression experiments.
Caption: Strategic workflow for CESH construct design.
Section 2: Troubleshooting Guide for CESH Expression
Even with a perfect construct, expression can be challenging. This section provides a systematic, cause-and-effect approach to solving the most common problems.
Problem 1: Low or No Detectable CESH Expression
You've induced your culture, run an SDS-PAGE gel, and see no band corresponding to your CESH protein.
Potential Causes & Solutions
-
Inefficient Induction: The concentration of the inducer (e.g., IPTG) or the timing of induction might be suboptimal.
-
Why it happens: Too little inducer fails to fully activate the promoter. Inducing too late in the growth phase (stationary phase) can result in poor expression as the cells are metabolically stressed and less capable of protein synthesis.
-
Troubleshooting Protocol:
-
Grow parallel 50 mL cultures of your transformed E. coli.
-
Induce at different cell densities (OD₆₀₀ of 0.4, 0.6, 0.8, and 1.0).
-
Within each density group, test a range of final IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate for 4 hours at 37°C post-induction.
-
Analyze total cell lysates via SDS-PAGE to find the optimal induction point and inducer concentration.
-
-
-
Protein Degradation: CESH may be rapidly degraded by host cell proteases.
-
Why it happens: Foreign proteins can sometimes be recognized and targeted for degradation by the host's quality control machinery.
-
Troubleshooting Protocol:
-
Switch to a protease-deficient E. coli strain (e.g., BL21-AI).
-
After harvesting, keep cell pellets on ice and use protease inhibitor cocktails (e.g., PMSF) immediately upon cell lysis.
-
Reduce the post-induction temperature to 16-25°C. Lower temperatures slow down both protein synthesis and protease activity.[8][9]
-
-
Problem 2: CESH is Expressed but Insoluble (Forms Inclusion Bodies)
You see a strong band on your SDS-PAGE gel, but after cell lysis and centrifugation, it's entirely in the pellet. This indicates the formation of insoluble aggregates known as inclusion bodies.
The Causality of Inclusion Bodies When the rate of protein synthesis dramatically exceeds the rate of proper folding, hydrophobic patches on folding intermediates become exposed. These patches interact with each other, leading to aggregation.[10][11] This is a very common issue with high-expression systems like the T7 promoter.
Solutions Ranked by Invasiveness
-
Optimize Culture Conditions (Least Invasive):
-
Reduce Temperature: This is the single most effective strategy.[12] Lowering the post-induction temperature (e.g., 16°C, 18°C, 25°C) slows down translation, giving the polypeptide chain more time to fold correctly before another one is synthesized.[13]
-
Reduce Inducer Concentration: Using a lower IPTG concentration (e.g., 0.05-0.1 mM) can "throttle" the T7 promoter, reducing the synthesis rate to a level the cell's folding machinery can handle.
-
Induce at a Lower Cell Density: Inducing cultures at an earlier log phase (e.g., OD₆₀₀ = 0.1-0.4) may improve solubility, as the cells are less metabolically burdened.[12]
Table 1: Recommended Starting Conditions for Improving CESH Solubility
Parameter Standard Condition Optimized Condition for Solubility Rationale Induction Temp. 37°C 16-25°C Slows protein synthesis, aiding proper folding.[8][9] Induction OD₆₀₀ 0.6 - 0.8 0.4 - 0.6 Cells are more metabolically robust.[14] IPTG Conc. 1.0 mM 0.1 - 0.4 mM Reduces transcription rate, preventing protein overload.[14] | Incubation Time | 3-4 hours | 16-24 hours (overnight) | Compensates for slower synthesis rate at low temps.[8] |
-
-
Inclusion Body Solubilization & Refolding (Most Invasive): If optimization fails, you can purify the inclusion bodies and attempt to refold the protein. This is a multi-step process that requires significant optimization.
-
Step-by-Step Protocol:
-
Isolate Inclusion Bodies: Lyse the cells (e.g., via sonication) and centrifuge to pellet the inclusion bodies. Wash the pellet repeatedly with buffers containing a mild detergent (like Triton X-100) to remove contaminating proteins and membrane fragments.[11]
-
Solubilize: Resuspend the pure inclusion body pellet in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT) to break disulfide bonds and fully unfold the protein.[10][15]
-
Refold: Slowly remove the denaturant to allow the protein to refold. This is the most critical step. Common methods include:
-
Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.
-
-
Purify: Purify the now-soluble and refolded CESH using standard chromatography techniques (e.g., IMAC if His-tagged).
-
-
Troubleshooting Workflow: From Problem to Solution
Caption: A systematic guide for troubleshooting CESH expression.
Section 3: Activity Validation & Protocols
Expressed protein is only useful if it is active. This section provides a standard protocol for assaying CESH activity.
Protocol: CESH Activity Assay
This colorimetric assay measures the amount of tartaric acid produced from the hydrolysis of this compound.[7][8]
Materials:
-
Purified CESH enzyme solution or clarified cell lysate
-
Substrate solution: 60 mM disodium this compound in 50 mM sodium phosphate buffer (pH 7.5)
-
Stop solution: 1.0 M H₂SO₄
-
Detection reagent: 1% (w/v) ammonium metavanadate
-
Spectrophotometer or plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 0.9 mL of the pre-warmed (37°C) substrate solution.
-
Initiate Reaction: Add 0.1 mL of your enzyme solution to the substrate solution. Mix gently and incubate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 0.4 mL of the 1.0 M H₂SO₄ stop solution.
-
Color Development: Add 1.0 mL of the 1% ammonium metavanadate detection reagent. Mix well.
-
Measurement: After 5 minutes, measure the absorbance of the solution at 480 nm.
-
Quantification: Calculate the concentration of tartaric acid produced by comparing the absorbance to a standard curve generated with known concentrations of D- or L-tartaric acid.
Definition of Activity: One unit (U) of CESH activity is typically defined as the amount of enzyme that generates 1 µmol of tartaric acid per minute under the specified assay conditions.[7]
References
- 1. High yield recombinant expression, characterization and homology modeling of two types of cis-epoxysuccinic acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. biomatik.com [biomatik.com]
- 7. rsc.org [rsc.org]
- 8. Development of highly efficient whole-cell catalysts of cis-epoxysuccinic acid hydrolase by surface display - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
challenges in purifying cis-epoxysuccinate from reaction mixtures
Welcome to the Technical Support Center for the purification of cis-epoxysuccinate. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep technical knowledge with practical, field-tested advice. This guide is structured to help you navigate the common challenges encountered when isolating this compound from complex reaction mixtures, ensuring you can achieve the desired purity and yield for your critical research and development applications.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, for the common synthesis involving the epoxidation of maleic acid or its salts with hydrogen peroxide, you should anticipate the following key impurities:
-
DL-Tartaric Acid: This is the most common process-related impurity, formed by the hydrolysis of the epoxide ring of your target molecule. This hydrolysis is often acid-catalyzed, so reaction pH is a critical control parameter.[1]
-
Unreacted Maleic Acid (or its salt): Incomplete conversion is a common source of this starting material impurity.[1]
-
Catalyst Residues: If a catalyst such as sodium tungstate is used, trace amounts may carry over into the crude product.[2]
-
Peroxides: Residual hydrogen peroxide from the epoxidation reaction can persist and may need to be quenched or removed during workup.[3]
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and widely used methods for purifying this compound and its salts are crystallization and chromatography.
-
Crystallization: This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness. It typically involves precipitating a salt form, such as sodium hydrogen this compound, from a mixed solvent system.[1][4]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for high-purity applications, especially at the analytical and small-scale preparative levels.[2] Ion-exchange chromatography is also highly effective, as it separates molecules based on their charge, making it ideal for isolating the dicarboxylic cis-epoxysuccinic acid from less-charged or neutral impurities.[5]
Q3: How do I choose between crystallization and chromatography for my purification needs?
A3: The choice depends on your specific objectives regarding scale, required purity, and available resources.
| Feature | Crystallization | Chromatography (Preparative HPLC/IEX) |
| Scale | Excellent for medium to large scale (grams to kilograms) | Best for small to medium scale (milligrams to grams) |
| Purity | Good to high purity (>95-98% achievable)[6] | Very high to ultra-high purity (>99% achievable) |
| Throughput | High; processes large volumes in a single batch | Low to medium; process is typically serial |
| Cost | Lower operational cost (solvents, equipment) | Higher operational cost (resins, high-pressure solvents, complex equipment)[7] |
| Impurity Removal | Excellent for removing bulk impurities | Excellent for removing structurally similar impurities and trace contaminants |
| Best For | Bulk production, first-pass purification | Final polishing steps[7], reference standard preparation, complex mixtures |
Q4: How should I handle and store purified this compound to prevent degradation?
A4: this compound is susceptible to degradation, primarily through hydrolysis of its strained epoxide ring. Proper handling and storage are critical to maintaining its integrity.
-
Solid Form: As a solid powder, cis-epoxysuccinic acid is relatively stable. For long-term storage, it should be kept at 4°C and protected from moisture.[2]
-
In Solution: Solutions of this compound are considered unstable and should be prepared fresh before use.[8] If a stock solution must be prepared, dissolve it in an anhydrous solvent like DMSO and store it at -80°C for short periods, avoiding repeated freeze-thaw cycles.[2]
Troubleshooting Guide: From Low Purity to Poor Yields
This section provides direct answers and actionable solutions to specific problems you may encounter during purification.
Logical Flow for Troubleshooting Purification Issues
The following diagram outlines a decision-making process to diagnose and resolve common purification challenges.
Caption: Troubleshooting workflow for this compound purification.
Q5: My purified product is heavily contaminated with DL-tartrate. How can I prevent its formation and remove it?
A5: Tartrate formation via hydrolysis is a critical challenge.
-
Causality & Prevention: The epoxide ring is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under acidic conditions. To suppress this side reaction, the epoxidation should be carried out at a controlled pH, ideally between 2.5 and 7.0.[1] Operating below pH 2.5 drastically increases the rate of hydrolysis and tartrate formation.[1]
-
Removal Strategy: If tartrate has already formed, it can be removed from the mother liquor before product crystallization. A patented method involves adding a calcium compound (e.g., calcium hydroxide) to the mother liquor.[4] This selectively precipitates the tartrate as calcium tartrate, which has low solubility and can be filtered off before proceeding with the crystallization of this compound.[4] A final recrystallization of the isolated product will further enhance purity.
Q6: My crystallization yield is very low. What factors should I investigate to improve it?
A6: Poor crystallization yield is often a multifaceted problem related to solubility and kinetics.
-
Solvent System Optimization: The solubility of this compound salts is highly dependent on the solvent composition. The use of a water-soluble alcohol, such as methanol or ethanol, as an anti-solvent is crucial.[1] These alcohols reduce the solubility of the sodium hydrogen this compound salt in the aqueous reaction mixture, promoting precipitation. A typical effective range is 30-90% alcohol by volume.[1] Experiment with different ratios to find the optimal balance where your product precipitates effectively while impurities remain in the mother liquor.
-
Temperature Control: Crystallization is a thermodynamic process. Cooling the reaction mixture to a low temperature (e.g., 5°C) is a standard procedure to maximize the recovery of the crystalline product.[4] However, the cooling rate matters. "Crash cooling" (rapid temperature drop) can lead to the formation of small, impure crystals or oils. A slower, controlled cooling ramp allows for the growth of larger, more ordered, and purer crystals.
-
Seeding: In some cases, crystallization may be slow to initiate, resulting in a supersaturated solution and low yield upon filtration. Introducing a small number of seed crystals of pure product can induce crystallization and improve both the rate and overall yield.
Q7: I am observing unexpected cloudiness or solidification in my purified material, even when stored correctly. What is happening?
A7: This phenomenon is likely spontaneous crystallization. Many high-purity compounds, including epoxides, can exist as super-cooled liquids.[9]
-
Causality: These super-cooled liquids are thermodynamically unstable and have a natural tendency to revert to their solid, crystalline state.[10] This process can be triggered by several factors, including:
-
Solution: This is typically an inconvenience rather than a sign of degradation. The crystallization is reversible. Gently warming the material to 40-50°C is usually sufficient to re-melt the crystals and return the product to its liquid or dissolved state.[9] Before use, ensure all crystals, including any on the container walls or cap, have fully dissolved to prevent re-seeding.[10]
Protocols & Methodologies
This section provides detailed, validated protocols for the purification and analysis of this compound.
Protocol 1: Optimized Crystallization of Sodium Hydrogen this compound
This protocol is adapted from established industrial processes and is designed to maximize both yield and purity.[1][4]
Workflow for Optimized Crystallization
Caption: Step-by-step workflow for crystallization.
Methodology:
-
Initial Preparation: Start with the aqueous reaction mixture following the epoxidation of sodium hydrogen maleate. Ensure any residual hydrogen peroxide has been quenched.
-
pH and Temperature Adjustment: Adjust the temperature of the reaction solution to 50-60°C. Check the pH and adjust to between 4.0 and 6.0 if necessary. This range minimizes hydrolysis while preparing for crystallization.[1]
-
Addition of Anti-Solvent: While maintaining the temperature and stirring, slowly add methanol to the aqueous solution over a period of 1 hour until the final concentration is approximately 75% methanol by volume.[4] The slow addition prevents localized supersaturation and "oiling out."
-
Controlled Cooling & Crystallization: Once the methanol addition is complete, slowly cool the mixture to 5°C over a period of 2 to 4 hours. The product, sodium hydrogen this compound, will precipitate as a white crystal. Hold at 5°C for an additional hour to maximize crystal formation.[4]
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected crystal cake on the filter with a small volume of a cold (5°C) 75% methanol/water solution to displace the mother liquor.[4] Follow this with a wash using pure, cold methanol to remove residual water and impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Quality Control (Self-Validation): Analyze the final product using the HPLC method described below to confirm purity is >98%. The mother liquor can also be analyzed to quantify yield loss and impurity levels.
Protocol 2: Analytical HPLC for Purity Assessment
This method provides a reliable way to quantify the purity of this compound and separate it from key impurities like maleic acid and tartaric acid.[2]
Instrumentation & Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for small organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure carboxylic acids are protonated for consistent retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting compounds from the C18 column. |
| Gradient | 5% B to 40% B over 15 minutes | A shallow gradient ensures good resolution between the highly polar analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Carboxylic acids and epoxides show absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
Expected Results: Under these conditions, you can expect the analytes to elute in order of polarity: Tartaric Acid (most polar) -> cis-Epoxysuccinic Acid -> Maleic Acid (least polar). Purity is calculated by dividing the peak area of this compound by the total area of all peaks.
References
- 1. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 2. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 3. US4423239A - Method for purifying an epoxidation product - Google Patents [patents.google.com]
- 4. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 5. Ion Exchange Chromatography Resins | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. cis-Epoxysuccinic acid | 16533-72-5 [sigmaaldrich.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apm-technica.com [apm-technica.com]
- 10. epotek.com [epotek.com]
- 11. Resin Crystallization - ResinLab [resinlab.com]
Technical Support Center: Minimizing By-Product Formation in Epoxidation Reactions
Welcome to the Technical Support Center for Epoxidation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their epoxidation protocols and minimize the formation of unwanted by-products. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might be encountering during your epoxidation experiments. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Q1: My primary by-product is a diol. What is causing this, and how can I prevent its formation?
A1: The formation of a diol is the most common by-product issue in epoxidation and is almost always the result of epoxide ring-opening through hydrolysis. The three-membered ring of the epoxide is highly strained and susceptible to nucleophilic attack, particularly by water. This can occur under both acidic and basic conditions.[1][2]
Causality and Mechanism:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (even trace amounts), the epoxide oxygen is protonated, making it a much better leaving group. Water, acting as a nucleophile, will then attack one of the epoxide carbons. For asymmetric epoxides, this attack typically occurs at the more substituted carbon due to the partial carbocationic character that develops in the transition state.[1][3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like a hydroxide ion can directly attack the epoxide ring. This SN2 reaction occurs at the less sterically hindered carbon of the epoxide. The resulting alkoxide is then protonated by water or during aqueous workup to yield the diol.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing diol by-product.
Actionable Solutions:
-
Ensure Anhydrous Conditions: The most critical step is to rigorously exclude water from your reaction.
-
Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) and chloroform are common choices. Polar aprotic solvents can sometimes be beneficial, but their purity is key.[4][5][6]
-
Reagents: Use fresh, high-purity oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Older m-CPBA can contain m-chlorobenzoic acid, which introduces acidity.
-
Water Scavengers: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester any trace amounts of water.[7]
-
-
Control the pH: Since both acid and base can catalyze hydrolysis, maintaining a neutral pH is crucial.
-
Buffering: For reactions using peroxyacids (like m-CPBA), which produce a carboxylic acid by-product, add a solid buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. This neutralizes the acid as it forms.[8]
-
Workup: Avoid acidic aqueous workups. Instead, quench the reaction with a mild reducing agent (e.g., sodium sulfite or sodium thiosulfate solution) and then wash with a saturated sodium bicarbonate solution to remove the acidic by-products.
-
-
Optimize the Workup and Purification:
-
Temperature: Perform the workup at low temperatures (e.g., in an ice bath) to minimize the rate of any potential hydrolysis.
-
Chromatography: If diol formation is unavoidable, it can often be separated from the more nonpolar epoxide product using flash column chromatography. Diols are significantly more polar and will have a lower Rf value. A diol-functionalized silica phase can also be used for challenging separations.[9][10][11]
-
Q2: My epoxidation reaction is sluggish or incomplete. How can I improve the conversion rate without increasing by-products?
A2: Incomplete conversion can stem from several factors, including oxidant decomposition, catalyst inhibition, or insufficient reactivity of the alkene.
Causality and Troubleshooting:
-
Oxidant Potency: Peroxyacids can decompose over time. Always use a fresh bottle of reagents or titrate to determine the active oxygen content before use. For catalytic systems using hydrogen peroxide or tert-butyl hydroperoxide (TBHP), ensure their concentration is as stated.[12]
-
Alkene Reactivity: Electron-rich alkenes are more nucleophilic and react faster. If your alkene is electron-deficient, you may need more forcing conditions. However, simply increasing the temperature can also accelerate by-product formation.
-
Catalyst Choice: For less reactive alkenes, consider a more potent epoxidation system. For example, methyltrioxorhenium (MTO) with hydrogen peroxide is a highly effective system.[12] For asymmetric epoxidations, the choice of catalyst (e.g., Sharpless vs. Jacobsen-Katsuki) is critical and substrate-dependent.[13][14][15]
-
-
Catalyst Inhibition (for catalytic systems): In some cases, by-products can act as inhibitors for the catalyst. For instance, in the Sharpless asymmetric epoxidation, the diol product can inhibit the titanium catalyst, slowing the reaction.[16] In such cases, using a slightly higher catalyst loading might be necessary, or ensuring that water is rigorously excluded to prevent the formation of the inhibiting diol in the first place.
Actionable Solutions:
-
Increase Oxidant Equivalents: A modest increase in the equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. Monitor the reaction closely by TLC or GC/LC-MS to avoid over-oxidation.
-
Solvent Effects: The choice of solvent can influence reaction rates. While chlorinated solvents are common, sometimes a more polar aprotic solvent can stabilize transition states and accelerate the reaction.[4][6] However, a solvent screen may be necessary to find the optimal balance between rate and selectivity.
-
Temperature Control: Instead of a significant temperature increase, try running the reaction for a longer period at a slightly elevated temperature (e.g., from 0 °C to room temperature).
Section 2: FAQs - Frequently Asked Questions
This section provides concise answers to common questions regarding epoxidation reaction setup, analysis, and optimization.
Reaction Setup & Reagents
-
What is the best solvent for my epoxidation?
-
For m-CPBA epoxidations, aprotic, non-coordinating solvents like dichloromethane (DCM), chloroform, or toluene are generally preferred to minimize side reactions. They also facilitate the easy removal of the carboxylic acid by-product through a basic wash.[4] The use of protic solvents like alcohols should be avoided as they can act as nucleophiles and open the epoxide ring.
-
-
How do I handle and purify m-CPBA?
-
m-CPBA is a potentially explosive solid and should be handled with care, avoiding shock and friction. It is often supplied wet with water to improve stability. For sensitive reactions, it's crucial to use purified m-CPBA to remove the corresponding carboxylic acid, which can catalyze diol formation. A common purification method involves washing a solution of m-CPBA in a solvent like DCM with a phosphate buffer at pH 7.5.[8]
-
By-Product Analysis & Purification
-
How can I quantify the ratio of my epoxide product to the diol by-product?
-
1H NMR spectroscopy is an excellent tool for this. The protons on the epoxide ring typically appear in a distinct region of the spectrum (around 2.9-3.3 ppm). The protons adjacent to the hydroxyl groups in the diol will have different chemical shifts. By integrating these characteristic signals and comparing them to a known internal standard or a signal from the core of the molecule, you can determine the relative ratio of the two compounds.[17][18][19] 13C NMR can also be used for quantitative analysis, especially when 1H NMR signals overlap.[20]
-
-
What is a general protocol for purifying an epoxide away from its corresponding diol?
-
Flash Column Chromatography: This is the most common lab-scale method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: Start with a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate. The less polar epoxide will elute first. A typical starting gradient might be 5-10% ethyl acetate in hexanes.
-
Gradient: Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the more polar diol by-product.
-
Monitoring: Monitor the fractions by TLC, staining with a reagent like potassium permanganate, which will react with any remaining alkene and can also visualize the epoxide and diol.
-
-
Protocol: General Procedure for Epoxidation with m-CPBA and Buffered Workup
This protocol is a starting point for the epoxidation of an electron-rich alkene, designed to minimize diol formation.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and anhydrous dichloromethane (DCM) (to make a ~0.1 M solution).
-
Add finely powdered sodium bicarbonate (NaHCO₃) (2.0-3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve m-CPBA (77% max, 1.2 eq) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirring alkene solution over 15-20 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes at 0 °C to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 times) and then with brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Section 3: Mechanistic Insights
A deeper understanding of the reaction mechanisms is key to rational troubleshooting.
Mechanism of Epoxide Ring-Opening (Hydrolysis)
Caption: Mechanisms of acid- and base-catalyzed epoxide hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. hawach.com [hawach.com]
- 10. sorbtech.com [sorbtech.com]
- 11. silicycle.com [silicycle.com]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 13. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 14. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. research.wur.nl [research.wur.nl]
- 19. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Biological Activities of cis- and trans-Epoxysuccinate
In the intricate world of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can be the determining factor between therapeutic efficacy and biological inertness, or even toxicity.[1][2][3] This guide provides an in-depth comparison of two such stereoisomers: cis-epoxysuccinate and trans-epoxysuccinate. While structurally similar, these molecules exhibit profoundly different biological activities, targeting distinct cellular machinery through disparate mechanisms. This comparison will illuminate the critical role of stereochemistry in dictating molecular function and provide researchers with the foundational knowledge and experimental frameworks to investigate these compounds in their own work.
At a Glance: A Stereochemical Dichotomy
The fundamental difference between cis- and trans-epoxysuccinate lies in the spatial orientation of their carboxyl groups relative to the epoxide ring. This seemingly subtle variation leads to their interaction with entirely different biological targets, a classic example of the stereospecificity of molecular interactions in biological systems.[1]
| Feature | This compound | trans-Epoxysuccinate (via its derivative E-64) |
| Primary Biological Target | Succinate Receptor 1 (SUCNR1/GPR91) | Cysteine Proteases (e.g., Cathepsins, Papain) |
| Mechanism of Action | G-protein coupled receptor (GPCR) agonist | Irreversible enzyme inhibitor |
| Cellular Response | Activation of intracellular signaling pathways (e.g., ↓cAMP, ↑[Ca²⁺]i) | Covalent modification and inactivation of target enzymes |
| Key Stereochemical Feature | cis-configuration of carboxyl groups | trans-configuration of the epoxysuccinyl moiety |
Part 1: this compound - A Potent Agonist of the Succinate Receptor 1 (SUCNR1)
cis-Epoxysuccinic acid has been identified as a potent and selective agonist for the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor that senses extracellular succinate.[4][5][6][7] Notably, this compound demonstrates a significantly higher potency than the endogenous ligand, succinate, making it a valuable tool for studying the physiological and pathological roles of SUCNR1.[5][7][8]
Mechanism of Action: SUCNR1 Signaling Cascade
The agonist activity of this compound is critically dependent on the cis-conformation of its carboxyl groups, which allows for optimal binding within the SUCNR1 ligand-binding pocket.[2] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes.[2] This initiates a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase (via Gαi): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11]
-
Activation of Phospholipase C (via Gαq): The activated Gαq subunit stimulates phospholipase C, which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration ([Ca²⁺]i).[12][13][14]
These signaling events can influence a variety of cellular processes, including cell proliferation, migration, and inflammation.[2]
Quantitative Activity of this compound at SUCNR1
The potency of this compound as an SUCNR1 agonist has been quantified in various in vitro assays.
| Assay | Parameter | Value | Source |
| cAMP Inhibition | EC₅₀ | 2.7 µM | [4][5][6][7] |
| Arrestin 3 Recruitment | EC₅₀ | 74 µM | [6] |
| Intracellular Ca²⁺ Mobilization | EC₅₀ | 191 µM | [6] |
Part 2: trans-Epoxysuccinate - The Warhead of a Potent Cysteine Protease Inhibitor
In stark contrast to its cis-isomer, the biological significance of trans-epoxysuccinate is primarily demonstrated through its incorporation into the potent, irreversible cysteine protease inhibitor, L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, commonly known as E-64 .[15] E-64 is a natural product first isolated from Aspergillus japonicus and has become an indispensable tool for studying the function of cysteine proteases.[1]
Mechanism of Action: Irreversible Covalent Inhibition
The inhibitory activity of E-64 resides in the electrophilic nature of the trans-epoxysuccinyl group.[15] The mechanism of inhibition is a covalent, irreversible modification of the active site of cysteine proteases.[16]
-
Binding: The peptide portion of E-64 directs the inhibitor to the active site cleft of the target cysteine protease.
-
Nucleophilic Attack: The highly reactive thiol group of the catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.
-
Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[17] This covalent modification permanently inactivates the protease.
The trans-configuration of the epoxysuccinyl moiety is crucial for the potent inhibitory activity of E-64 and its analogues.[18]
Quantitative Activity of E-64 against Cysteine Proteases
E-64 is a potent inhibitor of a broad range of cysteine proteases, with inhibitory constants typically in the nanomolar range.
| Target Protease | Parameter | Value | Source |
| Papain | IC₅₀ | 9 nM | [7][19] |
| Cathepsin K | IC₅₀ | 1.4 nM | [15][20] |
| Cathepsin S | IC₅₀ | 4.1 nM | [15][20] |
| Cathepsin L | IC₅₀ | 2.5 nM | [15][20] |
Part 3: Metabolic Fate - The Role of Epoxysuccinate Hydrolases
Both cis- and trans-epoxysuccinate can be metabolized by a class of enzymes known as epoxysuccinate hydrolases. These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding diol, tartaric acid. Interestingly, there are specific hydrolases for each isomer.
-
This compound Hydrolase (CESH): This enzyme specifically hydrolyzes this compound to produce enantiomerically pure L-(+)- or D-(-)-tartaric acid, depending on the specific CESH.[21] The substrate specificity of CESHs is high, and they are of significant interest for the biocatalytic production of tartaric acid.[21]
-
trans-Epoxysuccinate Hydrolase: This enzyme catalyzes the conversion of trans-2,3-epoxysuccinate and water into meso-tartrate.[1][3][22][23]
The existence of these specific hydrolases indicates that the metabolic stability and fate of cis- and trans-epoxysuccinate in biological systems can be distinct and are dependent on the expression and activity of these enzymes.
Part 4: Experimental Protocols for Activity Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the distinct activities of cis- and trans-epoxysuccinate.
Experimental Workflow Overview
Protocol 1: Assessing this compound Activity via cAMP Measurement
This protocol is designed to measure the inhibition of cAMP production following the activation of the Gαi-coupled SUCNR1 receptor by this compound.
Principle: In cells expressing SUCNR1, adenylyl cyclase is stimulated with forskolin to produce a detectable level of cAMP. The addition of an SUCNR1 agonist, such as this compound, will activate the Gαi pathway, inhibit adenylyl cyclase, and thus reduce the intracellular cAMP concentration. This change is quantified using a competitive immunoassay, such as HTRF or a bioluminescent assay.[9][10][11][24][25]
Materials:
-
HEK293 cells stably or transiently expressing human SUCNR1
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cis-Epoxysuccinic acid
-
Forskolin
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or cAMP-Glo™ Assay)
-
White, opaque 96- or 384-well microplates
-
Plate reader capable of detecting the assay signal (luminescence or time-resolved fluorescence)
Procedure:
-
Cell Plating: Seed the SUCNR1-expressing HEK293 cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of cis-epoxysuccinic acid in assay buffer. Also, prepare a stock solution of forskolin.
-
Assay Execution: a. Remove the culture medium and replace it with assay buffer. b. Add the serially diluted cis-epoxysuccinic acid to the appropriate wells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a submaximal cAMP signal. d. Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (typically 15-30 minutes).
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Measure the signal on the plate reader. The signal will be inversely proportional to the cAMP concentration. Calculate the EC₅₀ value for this compound by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Assessing trans-Epoxysuccinate (E-64) Activity via Cysteine Protease Inhibition Assay
This protocol measures the inhibitory activity of E-64 on a target cysteine protease using a fluorogenic substrate.
Principle: The assay uses a peptide substrate that is conjugated to a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by an active protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor like E-64 will reduce the rate of substrate cleavage.[20][26]
Materials:
-
Purified cysteine protease (e.g., papain, cathepsin B)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
Fluorogenic cysteine protease substrate (e.g., Z-FR-AMC)
-
E-64
-
Black, opaque 96- or 384-well microplates
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: 380 nm, Em: 460 nm for AMC)
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the cysteine protease in assay buffer. b. Prepare a serial dilution of E-64 in assay buffer. c. Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.
-
Assay Execution: a. To the wells of the microplate, add the serially diluted E-64. b. Add the cysteine protease solution to all wells (except for a no-enzyme control). c. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using the fluorescence plate reader in kinetic mode.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of E-64. b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the E-64 concentration. c. Calculate the IC₅₀ value by fitting the data to a suitable dose-response inhibition curve.
Conclusion
The comparison of cis- and trans-epoxysuccinate provides a compelling illustration of the principle of stereoselectivity in pharmacology. Their distinct three-dimensional structures dictate their interaction with completely different biological targets, leading to divergent cellular outcomes. This compound acts as a potent agonist at the SUCNR1 receptor, initiating a G-protein-mediated signaling cascade, while the trans-isomer, in the form of E-64, serves as a powerful irreversible inhibitor of cysteine proteases through covalent modification. This guide underscores the necessity for researchers to consider stereochemistry as a critical factor in drug design and biological investigation. The provided experimental frameworks offer a starting point for the further exploration of these and other stereoisomers in various biological contexts.
References
- 1. EC 3.3.2.4 - trans-epoxysuccinate hydrolase. [ebi.ac.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. sumoprotease.com [sumoprotease.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CN110468115B - Aspergillus niger cis-epoxy succinate hydrolase gene and application thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. SUCNR1 - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Trans-epoxysuccinate hydrolase - Wikipedia [en.wikipedia.org]
- 23. ebi.ac.uk [ebi.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Succinate Receptor Agonists: Cis-Epoxysuccinate in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Succinate Receptor (SUCNR1/GPR91) - A Metabolic Sensor in Health and Disease
The succinate receptor 1 (SUCNR1), formerly known as GPR91, is a G protein-coupled receptor (GPCR) that has garnered significant attention as a crucial metabolic sensor.[1][2] Its endogenous ligand is succinate, an intermediate of the citric acid cycle (TCA cycle).[1][3] Under normal physiological conditions, succinate is primarily located within the mitochondria. However, in states of metabolic stress such as ischemia, hypoxia, and inflammation, succinate can accumulate and be released into the extracellular space, where it acts as a signaling molecule by activating SUCNR1.[2][4] This activation triggers a cascade of downstream signaling events that have been implicated in a variety of physiological and pathological processes, including the regulation of blood pressure, renin release, immune responses, retinal angiogenesis, and liver fibrosis.[2][4][5][6]
The discovery of SUCNR1 and its role in sensing metabolic distress has opened up new avenues for therapeutic intervention in a range of diseases, including hypertension, diabetic nephropathy, nonalcoholic steatohepatitis (NASH), and inflammatory disorders.[2][5] However, the therapeutic potential of targeting this receptor has been historically hampered by a lack of potent and specific pharmacological tools. The development of synthetic agonists, such as cis-epoxysuccinate, has provided researchers with valuable instruments to dissect the complex biology of SUCNR1 and explore its therapeutic tractability.
This guide provides a detailed comparison of this compound with other succinate receptor agonists, with a primary focus on its performance against the endogenous ligand, succinate. We will delve into the experimental data that highlights its enhanced potency and explore the signaling pathways it modulates.
Comparative Analysis of Agonist Potency and Efficacy
The search for novel SUCNR1 agonists has led to the identification of several compounds, with this compound emerging as a particularly potent and effective activator of the receptor.[7][8] Unlike succinate, which is a key metabolic intermediate, this compound is a synthetic analog that is not a substrate for succinate dehydrogenase (SDH), the mitochondrial enzyme that oxidizes succinate.[9] This distinction is critical for in vitro and in vivo studies, as it allows for the specific interrogation of SUCNR1 signaling without the confounding effects of succinate metabolism.
In Vitro Potency: A Clear Advantage for this compound
Experimental data consistently demonstrates that this compound is significantly more potent than succinate in activating SUCNR1. One of the key downstream effects of SUCNR1 activation through its Gαi subunit is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[7][10] Comparative studies have shown that this compound reduces cAMP levels with a much lower half-maximal effective concentration (EC50) than succinate.
| Agonist | Assay | EC50 (μM) | pEC50 | Reference |
| This compound | cAMP Inhibition | 2.7 | 5.57 ± 0.02 | [7][8] |
| Succinate | cAMP Inhibition | 29 | 4.54 ± 0.08 | [7][8] |
| cis-1,2-cyclopropanedicarboxylic acid | cAMP Inhibition | 49 | 3.31 ± 0.02 | [8] |
| Oxaloacetate | cAMP Inhibition | 70 | 4.15 ± 0.04 | [8] |
As the table illustrates, this compound is approximately 10 to 20-fold more potent than succinate in this assay.[7] This enhanced potency allows for the use of lower concentrations to achieve maximal receptor activation, which can be advantageous in experimental settings by minimizing potential off-target effects.
SUCNR1 Signaling Pathways: A Dual Coupling Mechanism
SUCNR1 is known to couple to both Gαi and Gαq protein subunits, leading to the activation of distinct downstream signaling cascades.[3][10] The activation of these pathways by this compound has been shown to be comparable in efficacy to succinate, indicating that it is a full agonist at the receptor.[7][9]
Gαi-Mediated Pathway: Inhibition of cAMP
As previously mentioned, the Gαi-mediated pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This is a primary and well-characterized signaling output of SUCNR1 activation.
Caption: Gαi-mediated signaling pathway of SUCNR1.
Gαq-Mediated Pathway: Calcium Mobilization
The coupling of SUCNR1 to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, a phenomenon known as calcium mobilization.
Caption: Gαq-mediated signaling pathway of SUCNR1.
Experimental data confirms that this compound is a potent activator of the Gαq pathway, albeit with a higher EC50 compared to its effect on cAMP inhibition.
| Agonist | Assay | EC50 (μM) | pEC50 | Reference |
| This compound | Calcium Mobilization | 191 | 3.72 ± 0.01 | [8] |
| Succinate | Calcium Mobilization | 581 | 3.23 ± 0.01 | [8] |
| cis-1,2-cyclopropanedicarboxylic acid | Calcium Mobilization | 1040 | 2.98 ± 0.01 | [8] |
In Vivo Effects: Corroboration of In Vitro Findings
The functional consequences of SUCNR1 activation by these agonists have also been investigated in vivo. A key physiological effect of SUCNR1 activation is an increase in blood pressure.[7] Studies in rats have demonstrated that both this compound and cis-1,2-cyclopropanedicarboxylic acid are as potent as succinate in increasing blood pressure, confirming their efficacy in a whole-animal model.[7][8] This in vivo validation is crucial for establishing the physiological relevance of these synthetic agonists and their potential utility in studying the cardiovascular effects of SUCNR1 activation.
Experimental Protocols
To facilitate the replication and extension of these findings, we provide detailed methodologies for the key in vitro assays used to characterize SUCNR1 agonists.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP in cells expressing SUCNR1.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinate-GPR-91 Receptor Signaling Is Responsible for Nonalcoholic Steatohepatitis-Associated Fibrosis: Effects of DHA Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized cis-Epoxysuccinate
For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety profile.[1] cis-Epoxysuccinate, a valuable C4 chiral building block, serves as a precursor in the synthesis of numerous pharmaceuticals, including enantiomerically pure tartaric acids and their derivatives.[2] Its epoxide ring is highly susceptible to nucleophilic attack, making it a versatile intermediate, but this reactivity also presents significant analytical challenges.[3][4][5] The presence of its diastereomer, trans-epoxysuccinate, or other process-related impurities can lead to undesirable side reactions, lower yields, and, most critically, the formation of pharmacologically distinct or potentially toxic stereoisomers in the final active pharmaceutical ingredient (API).[1][6]
This guide provides an in-depth comparison of the essential analytical techniques for robustly assessing the chemical and stereoisomeric purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to quality control.
The Core Analytical Challenge: Resolving Isomers
The primary challenge in analyzing this compound lies in distinguishing it from its key stereoisomeric impurity, trans-epoxysuccinate. Furthermore, as a chiral molecule, resolving its enantiomers can be crucial for its intended application.[2] A comprehensive purity assessment, therefore, requires a multi-pronged analytical strategy capable of providing structural confirmation, quantifying diastereomeric excess, and identifying any other process-related impurities.
Primary Analytical Techniques: An In-Depth Comparison
No single technique provides a complete purity profile. Instead, a combination of spectroscopic and chromatographic methods should be employed as orthogonal approaches to build a comprehensive and trustworthy assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Isomeric Ratio
From an application scientist's perspective, Proton NMR (¹H NMR) is the most powerful and definitive single technique for this specific challenge. It offers unambiguous structural confirmation and, crucially, allows for the direct quantification of the cis to trans isomer ratio.
The Causality Behind the Method: The key lies in the scalar coupling constant (³J) between the two protons on the epoxide ring. The dihedral angle between these protons is geometrically constrained by the ring's stereochemistry.[7]
-
In This compound , the protons are on the same face of the ring, resulting in a dihedral angle that typically yields a larger coupling constant (³J ≈ 4-5 Hz).
-
In trans-epoxysuccinate , the protons are on opposite faces, leading to a dihedral angle that produces a smaller coupling constant (³J ≈ 2-3 Hz).[7][8][9][10]
This distinct difference in splitting patterns allows for clear identification and integration of the signals corresponding to each isomer, providing a direct and reliable measure of diastereomeric purity.
Quantitative NMR (qNMR): Beyond relative ratios, qNMR can determine the absolute purity (assay) of the this compound sample without relying on a specific reference standard of the analyte itself.[11][12] By adding a known amount of a certified internal standard to the sample, the absolute mass of the analyte can be calculated from the integral ratios.[13][14] This makes qNMR an invaluable tool for qualifying reference standards and for final batch release testing.[15]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
While NMR excels at structural and isomeric analysis, HPLC is the preferred method for quantifying trace impurities and achieving high-throughput analysis. The separation of cis and trans isomers is based on subtle differences in their polarity and interaction with the stationary phase.[16]
Methodological Choices & Rationale:
-
Stationary Phase:
-
Reversed-Phase (e.g., C18): This is often the first choice. The more planar trans isomer may interact more strongly with the hydrophobic C18 chains, typically leading to a longer retention time than the cis isomer.[16][17]
-
Phenyl or Pentafluorophenyl (PFP) Phases: These columns offer alternative selectivity through π-π interactions with the aromatic rings, which can be effective for separating positional isomers and may enhance the resolution of geometric isomers.[18][19]
-
-
Mobile Phase: A typical mobile phase would consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to resolve impurities with a wide range of polarities.
-
Chiral HPLC: To resolve the enantiomers of this compound, a chiral stationary phase (CSP) is required. This is critical if the downstream application is stereospecific, as is common in drug development.[2][20][21]
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Due to the dicarboxylic acid nature of epoxysuccinate, it has low volatility and is not ideal for direct GC analysis. However, derivatization (e.g., esterification to form dimethyl epoxysuccinate) can make it amenable to GC. The primary utility of GC-MS in this context is for identifying and quantifying volatile or semi-volatile organic impurities, such as residual solvents from the synthesis.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. For a highly pure crystalline solid, DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point. This provides an excellent, albeit non-specific, indication of the overall bulk purity of the material.[22]
Comparative Analysis of Purity Assessment Techniques
| Technique | Information Provided | Sensitivity | Throughput | Key Strengths | Limitations |
| ¹H NMR | Structural Confirmation, cis/trans Ratio, Impurity ID | Moderate | Moderate | Definitive for isomer ratio; non-destructive.[7] | Lower sensitivity than HPLC for trace impurities. |
| qNMR | Absolute Purity (Assay) | Moderate | Moderate | Primary ratio method; no analyte-specific standard needed.[13][15] | Requires careful experimental setup and a certified internal standard.[14] |
| HPLC-UV | Quantitative Purity, cis/trans Separation | High | High | Excellent for quantifying trace impurities; robust and reproducible. | Requires a chromophore for UV detection; isomer separation can be method-dependent. |
| Chiral HPLC | Enantiomeric Purity (e.e.) | High | Moderate | The only reliable way to determine enantiomeric excess.[20] | Requires specialized, expensive columns. |
| GC-MS | Volatile Impurities, Residual Solvents | Very High | High | Gold standard for volatile impurity analysis. | Requires derivatization for non-volatile analytes. |
| DSC | Bulk Purity, Crystalline Form | Low | High | Rapid assessment of overall purity of crystalline solids.[22] | Non-specific; insensitive to amorphous impurities or isomers with similar melting points. |
Recommended Analytical Workflow
A robust, self-validating workflow ensures that different analytical techniques provide orthogonal—and therefore corroborating—data on the purity of the synthesized this compound.
Caption: Logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Protocol 1: Determination of Diastereomeric Purity by ¹H NMR
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Data Processing: Process the spectrum using appropriate software. Carefully phase the spectrum and perform a baseline correction.
-
Analysis:
-
Identify the characteristic signals for the epoxide protons of both the cis and trans isomers.
-
Integrate the area under the peak for a well-resolved signal corresponding to the cis isomer (Int_cis).
-
Integrate the area under the peak for a well-resolved signal corresponding to the trans isomer (Int_trans).
-
Calculate the diastereomeric purity: % cis = [Int_cis / (Int_cis + Int_trans)] * 100
-
Protocol 2: Quantitative Purity by Reversed-Phase HPLC-UV
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase. Create a calibration curve by preparing a series of dilutions (e.g., 5-200 µg/mL).
-
Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a concentration within the calibration range.[23] Filter the sample through a 0.22 µm syringe filter before injection.[23]
-
Analysis: Inject the standards and the sample.
-
Data Processing: Integrate the peak area of the main this compound peak and all impurity peaks. Calculate the % purity using the area normalization method or against the calibration curve for a more accurate assay. % Purity (Area %) = [Area_main_peak / (Sum of all peak areas)] * 100
Conclusion
Assessing the purity of synthesized this compound is a multi-faceted task that is critical for its successful application in pharmaceutical development. A scientifically sound assessment relies on the strategic combination of orthogonal analytical techniques. ¹H NMR provides indisputable evidence of stereoisomeric identity and ratio, while HPLC offers the high sensitivity required for quantifying trace impurities. By understanding the fundamental principles behind each technique and implementing a logical, self-validating workflow, researchers can ensure the quality, safety, and efficacy of the advanced intermediates and final APIs derived from this versatile chiral building block.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. benchchem.com [benchchem.com]
- 17. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 18. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 19. welch-us.com [welch-us.com]
- 20. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 21. aocs.org [aocs.org]
- 22. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 23. docs.nrel.gov [docs.nrel.gov]
A Comparative Guide to the Receptor Cross-Reactivity of cis-Epoxysuccinate
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the receptor interaction profile of cis-epoxysuccinate, a potent synthetic agonist of the Succinate Receptor 1 (SUCNR1). While celebrated for its potency at its primary target, a thorough evaluation of its cross-reactivity with other receptors is essential for the accurate interpretation of experimental results and for assessing its therapeutic potential. This document synthesizes available data, outlines key experimental methodologies for characterization, and discusses the broader context of receptor selectivity for dicarboxylic acid analogs.
Introduction to this compound: A Potent SUCNR1 Agonist
Cis-epoxysuccinic acid (cESA) is a synthetic dicarboxylic acid that has been identified as a potent and selective agonist for the Succinate Receptor 1 (SUCNR1), also known as GPR91.[1][2][3] SUCNR1 is a G protein-coupled receptor (GPCR) that is activated by the endogenous Krebs cycle intermediate, succinate. The activation of SUCNR1 is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, and metabolic regulation.[4]
This compound has been shown to be 10- to 20-fold more potent than succinate in activating SUCNR1, making it a valuable tool for studying the function of this receptor.[5] Its primary mechanism of action involves the activation of both Gq and Gi signaling pathways, leading to intracellular calcium mobilization and inhibition of cyclic AMP (cAMP) production, respectively.[2]
On-Target Activity Profile at SUCNR1
The activity of this compound at SUCNR1 has been well-characterized through a variety of in vitro functional assays. These assays provide quantitative measures of its potency and efficacy, typically in terms of EC50 (half-maximal effective concentration).
Key Functional Readouts:
-
cAMP Inhibition (Gαi Pathway): Activation of the Gi-coupled pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
Intracellular Calcium [Ca²⁺]i Mobilization (Gαq Pathway): Activation of the Gq-coupled pathway stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to SUCNR1 can also trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling.
Comparative Potency Data:
The following table summarizes the reported potency of this compound in various functional assays compared to the endogenous ligand, succinate.
| Ligand | Assay | EC50 (µM) | Reference |
| This compound | cAMP Inhibition | 2.7 | [2][5][6] |
| Gq Pathway Activation | 42 | [2][6] | |
| Arrestin 3 Recruitment | 74 | [2][6] | |
| [Ca²⁺]i Mobilization | 191 | [2][6] | |
| Succinate | cAMP Inhibition | 29 | [5] |
This data clearly demonstrates the significantly higher potency of this compound at SUCNR1 compared to succinate, establishing it as a valuable research tool.
Assessing Cross-Reactivity: The Uncharted Territory
A critical aspect of characterizing any selective ligand is to determine its activity at other potential "off-target" receptors. Off-target effects can lead to misinterpretation of experimental data and are a major cause of adverse drug reactions in therapeutic development.[7]
As of the latest literature review, comprehensive public data from broad receptor screening panels for this compound is not available. Such panels, offered by contract research organizations like Eurofins Discovery (e.g., SafetyScreen panels), are the industry standard for assessing off-target liabilities.[8][9] These services screen compounds against a wide array of targets, including hundreds of GPCRs, ion channels, kinases, and transporters.
Why is Cross-Reactivity a Concern?
The chemical structure of this compound, a small, charged dicarboxylic acid, raises the possibility of interactions with other receptors that bind similar endogenous ligands. For instance, other GPCRs are known to be activated by dicarboxylic acids. A lack of demonstrated selectivity can confound experimental results, attributing an observed biological effect to SUCNR1 when it may, in fact, be mediated by an entirely different receptor.
Methodologies for Determining Cross-Reactivity
The gold-standard approach to evaluating cross-reactivity is to profile the compound across a large, diverse panel of molecular targets.
Caption: Workflow for assessing compound selectivity.
This process involves:
-
Primary Screening: The compound is tested at a high concentration (e.g., 10 µM) against a broad panel of receptors.
-
Hit Identification: Any target showing significant inhibition or activation (typically >50%) is considered a "hit".
-
Dose-Response Analysis: "Hits" are then subjected to full dose-response studies to determine their potency (IC50 or EC50).
-
Selectivity Calculation: The ratio of the off-target potency to the on-target potency determines the selectivity window. A larger window indicates greater selectivity.
Comparison with Structurally Related Compounds
In the absence of direct cross-reactivity data for this compound, we can draw some inferences from structurally and functionally related molecules.
-
Succinate: The endogenous ligand for SUCNR1. High concentrations of succinate can also inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases and TET enzymes, representing a potential off-target effect.[10]
-
Fumarate: Structurally similar to succinate, fumarate is inactive at SUCNR1. However, like succinate, it can inhibit α-ketoglutarate-dependent dioxygenases.[10]
-
cis-1,2-Cyclopropanedicarboxylic acid: Another synthetic SUCNR1 agonist, though less potent than this compound.[5] Its broader selectivity profile is also not well-documented.
The activity of these related small molecules on targets other than SUCNR1 highlights the importance of empirical testing to confirm the selectivity of this compound.
Experimental Protocols
To facilitate rigorous in-house characterization, detailed protocols for key functional assays are provided below.
Protocol 1: cAMP Inhibition Assay (HTRF)
This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.
-
Cell Culture: Plate HEK293 cells stably expressing human SUCNR1 in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature to allow for inhibition of adenylyl cyclase.
-
Lysis and Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at 665 nm and 620 nm.
-
Data Analysis: A decrease in the HTRF ratio is proportional to the amount of cAMP produced. Calculate the EC50 from the dose-response curve.
Caption: Workflow for the HTRF-based cAMP assay.
Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)
This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) and a calcium-sensitive dye.
-
Cell Plating: Seed SUCNR1-expressing cells into black-walled, clear-bottom 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubation: Incubate the plates for 60 minutes at 37°C to allow for dye uptake.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of this compound.
-
FLIPR Measurement:
-
Place both the cell and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds to the cell plate.
-
Continuously record the fluorescence intensity for 1-2 minutes to capture the transient calcium flux.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Determine the EC50 from the peak fluorescence response at each concentration.
Protocol 3: β-Arrestin Recruitment Assay
This protocol is based on enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).[10]
-
Cell Line: Use a cell line engineered to co-express SUCNR1 tagged with a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme acceptor fragment (EA).
-
Cell Plating: Plate the engineered cells in a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the chemiluminescent substrate.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. Calculate the EC50 from the dose-response curve.
Conclusion and Future Directions
This compound is a highly potent agonist of the succinate receptor SUCNR1, demonstrating significantly greater potency than the endogenous ligand succinate across multiple signaling pathways. This makes it an invaluable tool for elucidating the physiological and pathological roles of SUCNR1.
However, the lack of publicly available, comprehensive cross-reactivity data represents a significant knowledge gap. To ensure the validity of future research using this compound and to properly assess its therapeutic potential, it is imperative that this compound be profiled against a broad panel of off-target receptors. Such studies would provide a clear selectivity window and build confidence in attributing its biological effects solely to the activation of SUCNR1. Researchers using this compound should be mindful of this limitation and, where possible, employ orthogonal approaches, such as using structurally distinct SUCNR1 agonists or antagonists, to validate their findings.
References
- 1. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Ligand-Specific Allosteric Coupling Controls G-Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide | Benchchem [benchchem.com]
A Comparative Kinetic Analysis of Cis- and Trans-Epoxysuccinate as Enzyme Substrates
For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme kinetics is paramount for predicting metabolic pathways and designing effective therapeutics. This guide provides an in-depth kinetic comparison of cis- and trans-epoxysuccinate as substrates for key metabolic enzymes. By examining their enzymatic processing, we can illuminate the structural and stereochemical factors that govern enzyme-substrate interactions and catalytic efficiency.
Introduction: The Significance of Epoxysuccinate Isomers in Metabolism
Epoxysuccinates are reactive electrophilic molecules that can be detoxified in biological systems through enzymatic hydrolysis or conjugation with glutathione. The two diastereomers, cis- and trans-epoxysuccinate, present distinct three-dimensional structures that can significantly influence their recognition and processing by enzymes. The primary enzyme families involved in their metabolism are epoxide hydrolases (EHs) and glutathione S-transferases (GSTs). Understanding the kinetic preferences of these enzymes for each isomer is crucial for predicting their biological fate and potential toxicity.
Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding diols. This family includes microsomal (mEH) and soluble (sEH) forms, each with distinct substrate specificities.[1] Glutathione S-transferases (GSTs) constitute a major group of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates, including epoxides.[2]
This guide will delve into the available kinetic data for the enzymatic processing of cis- and trans-epoxysuccinate, present the methodologies for their kinetic characterization, and discuss the mechanistic basis for the observed differences in their reactivity.
Comparative Kinetic Parameters: Epoxide Hydrolase Activity
Direct comparative kinetic studies on cis- and trans-epoxysuccinate with the same enzyme are limited in the available literature. However, by collating data from studies on purified microbial epoxide hydrolases that are specific for each isomer, we can draw valuable inferences.
| Substrate | Enzyme | Source Organism | Km (mM) | Vmax (mM/min) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| cis-Epoxysuccinate | This compound Hydrolase | Nocardia tartaricans | 35.71 | 2.65 | - | - | [3][4] |
| This compound | This compound Hydrolase | Klebsiella sp. | 19.3 | 2.24 | 220 | 11,399 | [1][5] |
| trans-Epoxysuccinate | trans-Epoxysuccinate Hydrolase | Pseudomonas koreensis | 3.50 | - | 99.75 | 28,500 |
Note: The kinetic parameters presented are from different studies on enzymes from various microorganisms and may have been determined under different experimental conditions. Therefore, a direct comparison of absolute values should be approached with caution. The absence of a Vmax value for the trans-epoxysuccinate hydrolase from Pseudomonas koreensis in the cited abstract prevents the calculation of its specific activity in the same units.
From the available data, the trans-epoxysuccinate hydrolase from Pseudomonas koreensis exhibits a significantly lower Km value for its substrate compared to the this compound hydrolases for this compound. A lower Km generally indicates a higher affinity of the enzyme for its substrate.[6] Consequently, the calculated catalytic efficiency (kcat/Km) for the trans-epoxysuccinate hydrolase is higher than that reported for the this compound hydrolase from Klebsiella sp., suggesting that, under these specific enzymatic conditions, trans-epoxysuccinate is a more efficiently processed substrate.
Glutathione S-Transferase Activity: A Less Explored Pathway
Experimental Methodologies
Accurate determination of kinetic parameters is fundamental to understanding enzyme function. Below are detailed protocols for assaying epoxide hydrolase and glutathione S-transferase activities.
Experimental Protocol: Epoxide Hydrolase Activity Assay
This protocol is adapted from the methodology used for the characterization of this compound hydrolase.[3][10]
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for an epoxide hydrolase with either cis- or trans-epoxysuccinate as the substrate.
Materials:
-
Purified epoxide hydrolase
-
Sodium this compound or trans-epoxysuccinate
-
50 mM Phosphate buffer (pH 7.5)
-
Spectrophotometer
-
Microplate reader or cuvettes
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified epoxide hydrolase of known concentration in 50 mM phosphate buffer (pH 7.5).
-
Prepare a series of substrate solutions of varying concentrations (e.g., 0.5 mM to 50 mM) in the same buffer.
-
-
Enzyme Assay:
-
For each substrate concentration, set up a reaction mixture containing a fixed amount of enzyme and the substrate solution in a final volume of 1 ml.
-
Initiate the reaction by adding the enzyme to the substrate solution.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measure the initial rate of the reaction by monitoring the decrease in substrate concentration or the increase in product concentration over time. For epoxysuccinate, this can be achieved by various methods, including HPLC or specific colorimetric assays that detect the diol product.
-
-
Data Analysis:
-
Plot the initial reaction velocities (V) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the values of Km and Vmax.[11]
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V vs 1/[S]) to estimate Km and Vmax.
-
Experimental Protocol: Glutathione S-Transferase Activity Assay (General)
This is a general protocol for assaying GST activity using a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB). To adapt this for epoxysuccinate, a method to specifically detect the glutathione conjugate of epoxysuccinate would be required, such as HPLC-MS.
Objective: To measure the activity of GST in conjugating glutathione to an electrophilic substrate.
Materials:
-
Purified GST or cell/tissue lysate containing GST
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB) or the specific epoxide substrate
-
100 mM Phosphate buffer (pH 6.5)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM solution of GSH in phosphate buffer.
-
Prepare a 100 mM solution of CDNB in ethanol.
-
-
Assay Cocktail:
-
For each assay, prepare a fresh assay cocktail containing phosphate buffer, GSH, and CDNB.
-
-
Enzyme Assay:
-
Add a known amount of the enzyme solution to the assay cocktail in a cuvette.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C). The product of the reaction between GSH and CDNB, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of the product to convert this rate into units of enzyme activity (e.g., µmol of product formed per minute per mg of protein).
-
Mechanistic Insights and Structural Basis for Differential Activity
The observed kinetic differences between the processing of cis and trans isomers by epoxide hydrolases can be attributed to the specific stereochemical requirements of the enzyme's active site.
Caption: Enzyme-substrate binding and subsequent hydrolysis of cis- and trans-epoxysuccinate.
The geometry of the cis and trans isomers dictates how they fit into the active site of an enzyme. For epoxide hydrolases, the catalytic mechanism typically involves a nucleophilic attack by an aspartate residue on one of the epoxide carbons, forming a covalent ester intermediate. This is followed by a hydrolytic step where a water molecule, activated by a histidine residue, attacks the ester, leading to the formation of the diol product and regeneration of the enzyme. The precise positioning of the substrate in the active site is critical for efficient catalysis. The different spatial arrangements of the carboxyl groups in cis- and trans-epoxysuccinate will lead to distinct interactions with active site residues, influencing the stability of the enzyme-substrate complex and the transition state, thereby affecting both Km and kcat.
References
- 1. Purification and characterization of a novel this compound hydrolase from Klebsiella sp. that produces L(+)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 4. Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An enzyme catalysing the conjugation of epoxides with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AN ENZYME CATALYSING THE CONJUGATION OF EPOXIDES WITH GLUTATHIONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.washington.edu [courses.washington.edu]
- 10. Purification and characterization of a cis-epoxysuccinic acid hydrolase from Bordetella sp. strain 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Cis-Epoxysuccinate: Methods, Mechanisms, and Performance
Introduction: The Significance of a Small Molecule
Cis-epoxysuccinate, a seemingly simple four-carbon diepoxy compound, holds significant importance as a versatile building block in organic synthesis.[1] Its value lies in its stereochemistry and the reactivity of the epoxide ring, making it a crucial precursor for the synthesis of enantiomerically pure tartaric acid, a widely used chiral building block in the pharmaceutical and food industries.[2][3] Furthermore, derivatives of this compound are explored for applications ranging from polymer resin additives and detergent builders to the development of novel therapeutic agents.[4][5] The efficient and stereoselective synthesis of this molecule is therefore a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of the primary methods for synthesizing this compound, delving into the underlying mechanisms, experimental protocols, and performance data to inform methodological choices in both research and industrial settings.
I. Chemical Synthesis Routes: The Workhorse Approaches
The predominant methods for synthesizing this compound are chemical in nature, typically involving the epoxidation of maleic acid or its derivatives. These methods are favored for their scalability and relatively low cost.
A. Metal-Catalyzed Epoxidation of Maleic Acid/Anhydride
The most common and industrially relevant route to this compound involves the epoxidation of maleic acid or maleic anhydride using hydrogen peroxide as the oxidant, catalyzed by various metal compounds.[6][7] Tungstate and molybdate salts are the most effective catalysts for this transformation.
Mechanism: The reaction proceeds via the formation of a peroxometal complex. For instance, with a tungstate catalyst, hydrogen peroxide reacts with the tungstate ion to form a peroxotungstate species. This electrophilic oxygen-transfer agent then attacks the electron-rich double bond of the maleate dianion, leading to the formation of the cis-epoxide and regeneration of the tungstate catalyst. The reaction is typically carried out in an aqueous medium, and maintaining the pH is crucial for both catalyst stability and reaction efficiency.[8]
Caption: Metal-catalyzed epoxidation of maleate.
Experimental Protocol: Tungstate-Catalyzed Epoxidation of Sodium Maleate [4][9]
-
Preparation of Sodium Maleate Solution: Dissolve maleic anhydride or maleic acid in an aqueous solution of sodium hydroxide to form sodium maleate. The pH should be carefully adjusted to the optimal range for the chosen catalyst (typically pH 4-5.5 for tungstate).[8]
-
Catalyst Addition: Add a catalytic amount of sodium tungstate to the sodium maleate solution.
-
Epoxidation: Heat the reaction mixture to the desired temperature (e.g., 60°C). Slowly add a 30% aqueous solution of hydrogen peroxide to the mixture over a period of 1-4 hours.[4][9]
-
Reaction Monitoring and Work-up: Monitor the reaction progress by titrating for the consumption of hydrogen peroxide. After the reaction is complete, cool the solution to induce crystallization of the sodium salt of this compound.
-
Purification: The precipitated product can be filtered, washed with cold water or a water-soluble alcohol solution, and dried.[4]
Performance and Considerations:
-
Yield: This method can achieve high yields, often exceeding 90%.[4][9]
-
Byproducts: The main byproduct is tartaric acid, formed from the hydrolysis of the epoxide ring. The formation of tartrate can be minimized by controlling the reaction pH and temperature.[4] The addition of a water-soluble alcohol, such as methanol, can suppress the formation of DL-tartrate.[4]
-
Stereoselectivity: The reaction is highly stereoselective, yielding the cis-epoxide due to the concerted nature of the oxygen transfer from the peroxometal complex to the cis-alkene.
-
Safety: The reaction is exothermic, and the use of concentrated hydrogen peroxide requires careful temperature control to prevent runaway reactions.[10][11]
B. Payne Epoxidation
The Payne epoxidation offers an alternative for the synthesis of epoxides from electron-deficient alkenes, such as α,β-unsaturated acids.[12] This method utilizes hydrogen peroxide in the presence of a nitrile, which generates an in-situ peroxyimidic acid as the epoxidizing agent.
Mechanism: The reaction is initiated by the base-catalyzed addition of hydrogen peroxide to a nitrile (e.g., benzonitrile), forming a peroxyimidic acid. This species then transfers an oxygen atom to the double bond of the maleate.
Caption: Payne epoxidation of maleate.
Experimental Protocol: Payne Epoxidation of Maleic Acid [12]
-
Reaction Setup: In a suitable solvent (e.g., methanol/water), dissolve maleic acid and a nitrile such as benzonitrile.
-
Base and Oxidant Addition: Add a base (e.g., potassium bicarbonate) to the solution, followed by the slow addition of hydrogen peroxide at a controlled temperature.
-
Reaction and Work-up: Allow the reaction to proceed to completion. The work-up typically involves removal of the solvent and purification of the cis-epoxysuccinic acid, often through crystallization.
Performance and Considerations:
-
Yield: Yields can be good, but may be lower than the metal-catalyzed methods.
-
Byproducts: The corresponding amide is formed from the nitrile.
-
Applicability: This method is particularly useful for substrates that are sensitive to the conditions of metal-catalyzed epoxidations.
II. Enzymatic Synthesis: The Green and Highly Selective Route
Biocatalytic methods for the synthesis of chiral compounds have gained significant traction due to their high selectivity and environmentally friendly nature.[13][14][15] In the context of this compound, enzymatic approaches are primarily focused on its subsequent conversion rather than its direct synthesis from maleate. However, the enzymatic hydrolysis of this compound is a cornerstone of industrial tartaric acid production.[2]
Enzymatic Hydrolysis of this compound
This process does not synthesize this compound but rather utilizes it as a substrate to produce enantiomerically pure tartaric acid. The enzymes responsible are called this compound hydrolases (CESHs).[2]
Mechanism: CESHs are unique epoxide hydrolases that catalyze the asymmetric hydrolysis of the prochiral this compound.[2] The enzyme's active site stereoselectively attacks one of the epoxide carbons, leading to the formation of either L-(+)- or D-(-)-tartaric acid with very high enantiomeric excess (ee), often approaching 100%.[2]
Caption: Enzymatic hydrolysis of this compound.
Experimental Protocol: Whole-Cell Biocatalysis for Tartaric Acid Production [2]
-
Cultivation of Microorganisms: Grow a bacterial strain known to produce CESH (e.g., species of Pseudomonas, Agrobacterium, or Rhizobium) in a suitable fermentation medium.[3]
-
Immobilization (Optional but Recommended): For enhanced stability and reusability, immobilize the whole bacterial cells in a matrix such as calcium alginate or polyacrylamide gel.[2]
-
Biotransformation: Prepare a solution of this compound (synthesized via chemical methods) and adjust the pH and temperature to the optimal conditions for the specific CESH. Add the immobilized cells to the substrate solution.
-
Reaction Monitoring and Product Isolation: Monitor the conversion of this compound to tartaric acid using techniques like HPLC. Once the reaction is complete, separate the immobilized cells (which can be reused) and isolate the tartaric acid from the reaction mixture, typically by crystallization.
Performance and Considerations:
-
Enantioselectivity: The key advantage of this method is its exceptional enantioselectivity, producing tartaric acid with nearly 100% ee.[2]
-
Reaction Conditions: The reactions are performed under mild conditions (aqueous medium, near-neutral pH, moderate temperatures), which is environmentally benign.
-
Yield: Molar conversion rates can be very high, often exceeding 90%.[2]
-
Process Integration: This enzymatic step is typically integrated with a preceding chemical synthesis of this compound.
III. Comparative Analysis and Data Summary
To facilitate a direct comparison, the key performance indicators of the discussed synthesis methods are summarized below.
| Method | Starting Material | Key Reagents | Typical Yield | Stereo-/Enantioselectivity | Key Advantages | Key Disadvantages |
| Metal-Catalyzed Epoxidation | Maleic Acid/Anhydride | H₂O₂, Tungstate/Molybdate catalyst | >90%[4][9] | High cis-selectivity | High yield, Scalable, Cost-effective | Use of heavy metal catalysts, Exothermic reaction, Byproduct formation |
| Payne Epoxidation | Maleic Acid | H₂O₂, Nitrile, Base | Good | High cis-selectivity | Avoids heavy metal catalysts | Formation of amide byproduct, Potentially lower yields |
| Enzymatic Hydrolysis | This compound | CESH enzyme (from microorganisms) | >90% conversion[2] | Excellent enantioselectivity (~100% ee)[2] | Environmentally friendly, High purity of chiral product | Requires prior synthesis of this compound |
IV. Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with metal-catalyzed epoxidation of maleic acid derivatives being the dominant industrial method due to its high yields and cost-effectiveness. While effective, this method presents challenges related to catalyst recycling and process safety. The Payne epoxidation offers a metal-free alternative, though it may be less efficient in terms of yield.
The future of this compound synthesis and utilization is likely to involve a hybrid approach, combining the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysis. The development of more robust and recyclable catalysts for the chemical epoxidation step, coupled with advancements in enzyme engineering to improve the stability and efficiency of this compound hydrolases, will be crucial. Such integrated chemo-enzymatic processes represent a powerful strategy for the sustainable and efficient production of valuable chiral building blocks derived from this compound, meeting the growing demands of the pharmaceutical and fine chemical industries.
V. References
-
Ahmad, I., et al. (1989). Epoxies from maleic anhydride. Hydrocarbon Processing, 68(2). --INVALID-LINK--
-
Chen, X., et al. (2019). Enantiomeric Tartaric Acid Production Using this compound Hydrolase: History and Perspectives. MDPI. --INVALID-LINK--
-
Hagihara et al. (1997). Process for producing cis-epoxysuccinates. Google Patents. --INVALID-LINK--
-
Payne, G. B., & Williams, P. H. (1959). Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of α,β-Unsaturated Acids. Journal of Organic Chemistry, 24(1), 54-55. --INVALID-LINK--
-
Sistla, S., et al. (1973). Catalytic Activity of Tungstate & Molybdate Ions In the Epoxidation of Maleic Acid. Indian Journal of Chemistry, 11, 340-342.
-
Hagihara et al. (2002). Method for producing cis epoxy succinate. Google Patents. --INVALID-LINK--
-
Zhang, Z., & Li, T. (2011). Epoxidation of Monomaleate with Hydrogen Peroxide Catalyzed by [π-C5H5N(CH2)15CH3]3PO4(WO3)4. Synthetic Communications, 41(22), 3417-3423. --INVALID-LINK--
-
Method for synthesizing epoxy succinic acid by maleic anhydride catalytic epoxidation. (2021). Google Patents. --INVALID-LINK--
-
Synthesis of cis-epoxysuccinic acid. PrepChem.com. --INVALID-LINK--
-
Liu, C., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 8(47), 45353–45362. --INVALID-LINK--
-
cis-Epoxysuccinic Acid | High Purity Reagent. Benchchem. --INVALID-LINK--
-
Maleic Anhydride: A Key Intermediate for Epoxy Resin Curing and Chemical Synthesis. LookChem. --INVALID-LINK--
-
Liu, C., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. National Institutes of Health. --INVALID-LINK--
-
Disodium epoxysuccinate. Benchchem. --INVALID-LINK--
-
Payne Epoxidation. SynArchive. --INVALID-LINK--
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 4. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 5. Disodium epoxysuccinate | 40618-18-6 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 10. Study on Reaction Mechanism and Process Safety for Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate [mdpi.com]
- 15. mdpi.com [mdpi.com]
A-Comparative-Guide-to-Validating-the-Inhibitory-Effect-of-cis-Epoxysuccinate-on-Specific-Enzymes
A-Senior-Application-Scientist's-Field-Guide
Authored-for-Researchers,-Scientists,-and-Drug-Development-Professionals
Introduction
cis-Epoxysuccinate,-a-dicarboxylic-acid-epoxide,-has-garnered-significant-interest-within-the-biochemical-and-pharmaceutical-realms-due-to-its-potent-inhibitory-activity-against-specific-classes-of-enzymes.-Its-unique-strained-epoxide-ring-renders-it-susceptible-to-nucleophilic-attack-by-active-site-residues,-leading-to-covalent-modification-and-often-irreversible-inhibition.-This-guide-provides-a-comprehensive-framework-for-validating-the-inhibitory-effect-of-cis-epoxysuccinate-on-its-primary-enzyme-targets,-with-a-focus-on-aspartic-and-cysteine-proteases.-We-will-delve-into-the-mechanistic-underpinnings-of-its-inhibitory-action,-present-robust-experimental-protocols-for-its-validation,-and-objectively-compare-its-performance-against-alternative-inhibitors.
1.-The-Mechanistic-Basis-of-cis-Epoxysuccinate-Inhibition
The-inhibitory-prowess-of-cis-epoxysuccinate-stems-from-its-ability-to-act-as-a-mechanism-based-inhibitor,-also-known-as-a-suicide-inhibitor.-The-enzyme's-own-catalytic-machinery-initiates-the-conversion-of-the-inhibitor-into-a-highly-reactive-intermediate,-which-then-covalently-binds-to-an-active-site-residue,-leading-to-irreversible-inactivation.
1.1-Targeting-Aspartic-Proteases
Aspartic-proteases-utilize-a-pair-of-aspartic-acid-residues-in-their-active-site-to-catalyze-the-hydrolysis-of-peptide-bonds.-[cite:-13,-14]-The-generally-accepted-mechanism-involves-the-activation-of-a-water-molecule-by-one-aspartate,-which-then-acts-as-a-nucleophile-to-attack-the-carbonyl-carbon-of-the-scissile-peptide-bond.-[cite:-14]-cis-Epoxysuccinate-mimics-the-transition-state-of-this-reaction.
Caption: Inhibition of Aspartic Proteases by this compound.
1.2-Targeting-Cysteine-Proteases
Cysteine-proteases-feature-a-catalytic-dyad-or-triad-involving-a-nucleophilic-cysteine-residue.-[cite:-2,-4]-The-thiol-group-of-the-cysteine-attacks-the-carbonyl-carbon-of-the-peptide-bond.-cis-Epoxysuccinate's-epoxide-ring-is-an-electrophilic-target-for-the-nucleophilic-cysteine-thiolate.
A Tale of Two Isomers: A Comparative Guide to the Efficacy and Potency of cis-Epoxysuccinate and E-64
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacologically active small molecules, the epoxysuccinyl scaffold presents a fascinating case study in the profound impact of stereochemistry on biological activity. The spatial arrangement of the epoxide and carboxyl groups dictates the molecule's interaction with distinct biological targets, transforming it from a metabolic receptor agonist to a potent enzyme inhibitor. This guide provides a comprehensive comparison of two such isomers: cis-epoxysuccinate, a selective agonist for the succinate receptor 1 (SUCNR1), and the active moiety of E-64 (trans-epoxysuccinyl), a well-established irreversible inhibitor of cysteine proteases. Understanding their disparate mechanisms, potencies, and the experimental methodologies used to characterize them is crucial for researchers navigating the complexities of drug discovery and chemical biology.
The Decisive Role of Stereochemistry: Cis vs. Trans
The fundamental difference between the biological activities of this compound and the trans-epoxysuccinyl group in molecules like E-64 lies in their three-dimensional structure. The cis configuration, where the two carboxyl groups are on the same side of the molecule, allows it to mimic the endogenous ligand succinate, thereby facilitating its binding to the G-protein coupled receptor SUCNR1. In contrast, the trans configuration, present in E-64, positions the reactive epoxide ring for nucleophilic attack by the active site cysteine of certain proteases, leading to irreversible inhibition. This stark divergence in function underscores the principle that stereoisomers, while chemically similar, can possess entirely different pharmacological profiles.
This compound: A Potent Agonist of the Succinate Receptor 1 (SUCNR1/GPR91)
This compound has been identified as a potent and selective agonist of the succinate receptor 1 (SUCNR1), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, renin release, and blood pressure regulation.[1][2] Unlike the endogenous ligand succinate, this compound is not a substrate for succinate dehydrogenase, making it a valuable tool for studying SUCNR1 signaling in isolation from its metabolic effects.
Mechanism of Action: SUCNR1 Signaling Cascade
SUCNR1 is coupled to both Gαi and Gαq protein subunits. Upon agonist binding, such as with this compound, the receptor initiates two primary signaling cascades:
-
Gαi Pathway: The activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Gαq Pathway: The activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca²⁺]i).[1]
The dual signaling pathways allow SUCNR1 to modulate a range of cellular responses, making its agonists like this compound important research tools.
Caption: SUCNR1 signaling pathway activated by this compound.
Efficacy and Potency of this compound
The potency of this compound as a SUCNR1 agonist is typically quantified by its half-maximal effective concentration (EC50).
| Compound | Target | Assay | Potency (EC50) | Reference |
| cis-Epoxysuccinic acid | SUCNR1/GPR91 | cAMP Inhibition | 2.7 µM | [1][2] |
| Succinic acid | SUCNR1/GPR91 | cAMP Inhibition | 29 µM | [2] |
This compound is approximately 10- to 20-fold more potent than the endogenous ligand, succinic acid, in activating SUCNR1.[2]
Experimental Protocol: SUCNR1 Activation Assay (cAMP Measurement)
The following protocol outlines a common method for determining the agonistic activity of compounds like this compound on SUCNR1 by measuring changes in intracellular cAMP levels. This protocol is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Causality Behind Experimental Choices:
-
Cell Line: HEK293 or CHO cells are often used due to their robust growth and amenability to transfection with the SUCNR1 receptor.
-
PDE Inhibitor: A phosphodiesterase (PDE) inhibitor, such as IBMX, is included to prevent the degradation of cAMP, thus amplifying the signal and increasing the assay window.
-
Forskolin: For Gαi-coupled receptors, forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of an inhibitory effect by the agonist.
-
Competitive Immunoassay: This format provides a sensitive and high-throughput method for quantifying intracellular cAMP.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human SUCNR1 in appropriate media.
-
Harvest cells and adjust the cell density to the desired concentration in assay buffer.
-
Dispense 5 µL of the cell suspension into a 384-well white microplate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the compound in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and forskolin (e.g., 10 µM) to create a concentration-response curve.
-
-
Cell Stimulation:
-
Add 5 µL of the serially diluted compound to the wells containing the cells.
-
Include control wells with buffer only (basal level) and forskolin alone (maximal stimulation).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Add 5 µL of a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody to each well.
-
Add 5 µL of a lysis buffer containing a d2-labeled cAMP analog to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for the SUCNR1 cAMP assay.
E-64: A Potent Irreversible Inhibitor of Cysteine Proteases
E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product isolated from Aspergillus japonicus.[3] It is a highly potent and selective irreversible inhibitor of a broad range of cysteine proteases, including papain, cathepsins (B, H, L, K, S), and calpains.[3][4][5][6] Its specificity and low toxicity have made it an invaluable tool in the study of cysteine protease function.[4]
Mechanism of Action: Covalent Modification of the Active Site
The inhibitory activity of E-64 resides in its trans-epoxysuccinyl moiety. The mechanism of inhibition involves a two-step process:
-
Initial Binding: The peptidyl portion of E-64 directs the inhibitor to the active site of the cysteine protease.
-
Covalent Modification: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide and the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme.[4]
This covalent modification permanently inactivates the enzyme.
Caption: Irreversible inhibition of a cysteine protease by E-64.
Efficacy and Potency of E-64
The potency of E-64 is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Due to its irreversible nature, the IC50 is time-dependent.
| Target Protease | Potency (IC50) | Reference |
| Papain | 9 nM | [7][8] |
| Cathepsin K | 1.4 nM | [4][5][6] |
| Cathepsin L | 2.5 nM | [4][5][6] |
| Cathepsin S | 4.1 nM | [4][5][6] |
E-64 demonstrates high potency against a range of cysteine proteases, with IC50 values in the low nanomolar range. It does not inhibit serine proteases (with the exception of trypsin to some extent), aspartic proteases, or metalloproteases.[4][8][9]
Experimental Protocol: Cysteine Protease Inhibition Assay
The following protocol describes a general method for determining the inhibitory potency of an irreversible inhibitor like E-64 against a cysteine protease, using a fluorogenic substrate.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Substrates that release a fluorescent molecule upon cleavage provide a sensitive and continuous measure of enzyme activity.
-
Pre-incubation: For irreversible inhibitors, pre-incubating the enzyme with the inhibitor before adding the substrate is crucial to allow for the time-dependent covalent modification to occur.
-
DTT: Cysteine proteases require a reducing environment to maintain the active site cysteine in its reduced state. Dithiothreitol (DTT) is a common reducing agent used in these assays.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent (e.g., 2 mM DTT).
-
Prepare a stock solution of the cysteine protease (e.g., papain or a cathepsin) in the assay buffer.
-
Prepare a stock solution of E-64 in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.
-
-
Inhibitor Pre-incubation:
-
In a 96-well black microplate, add the assay buffer.
-
Add serial dilutions of E-64 to the wells.
-
Add the enzyme solution to all wells (except for the no-enzyme control).
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for the inhibitor to bind and inactivate the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time (kinetic read) at an appropriate excitation/emission wavelength (e.g., 380/460 nm for AMC).
-
Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the cysteine protease inhibition assay.
Comparative Summary: this compound vs. E-64
| Feature | This compound | E-64 (L-trans-epoxysuccinyl derivative) |
| Primary Target | SUCNR1/GPR91 | Cysteine Proteases (e.g., Cathepsins, Papain) |
| Mechanism of Action | Receptor Agonism | Irreversible Covalent Inhibition |
| Molecular Effect | Activates Gαi and Gαq signaling | Forms a thioether bond with the active site cysteine |
| Potency Metric | EC50 | IC50, Ki |
| Typical Potency | Micromolar (µM) | Nanomolar (nM) |
| Stereochemistry | cis-epoxysuccinyl | trans-epoxysuccinyl |
Conclusion: The Criticality of Stereochemical Precision in Drug Development
The striking contrast between this compound and E-64 serves as a powerful illustration of the paramount importance of stereochemistry in medicinal chemistry and drug development. A subtle change in the spatial arrangement of functional groups can completely redefine a molecule's biological target and mechanism of action, shifting it from a receptor agonist to a potent enzyme inhibitor. For researchers and drug development professionals, this underscores the necessity of rigorous structural characterization and stereoselective synthesis. The ability to precisely control and understand the three-dimensional structure of a molecule is not merely an academic exercise but a fundamental requirement for the rational design of safe and effective therapeutics. The divergent paths of these two epoxysuccinyl isomers highlight the vast and nuanced landscape of molecular interactions that govern biological responses, a landscape that demands meticulous exploration to unlock novel therapeutic opportunities.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 4. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-Epoxysuccinate
For researchers and professionals in drug development and chemical synthesis, the responsible management of chemical waste is paramount. cis-Epoxysuccinate, a valuable reagent and intermediate, requires careful handling not only during its use but also through to its final disposal. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this compound waste in a laboratory setting, grounded in the principles of chemical reactivity and laboratory safety.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential.
-
Chemical Identity: this compound, also known as cis-2,3-Oxiranedicarboxylic acid, is a dicarboxylic acid containing a reactive epoxide ring.[1][2]
-
Primary Hazards: Safety Data Sheets (SDS) consistently identify this compound as a hazardous substance. The primary concerns are:
Given these hazards, the selection of appropriate Personal Protective Equipment (PPE) is the first critical step in the disposal workflow.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of this compound solutions or dust, preventing serious eye irritation.[4][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation.[4][6] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is required for the procedure. | Minimizes the inhalation of any dusts or aerosols that may be generated.[6] |
The Chemistry of Deactivation: Leveraging the Epoxide Ring
The key to safely disposing of this compound lies in its chemical reactivity. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to a ring-opening reaction.[3][7] This process converts the reactive epoxide into a more stable and less hazardous diol.
For this compound, a symmetrical epoxide, hydrolysis under basic conditions is an effective and controllable method for deactivation. The reaction with a hydroxide ion (OH⁻), a strong nucleophile, proceeds via an SN2 mechanism, attacking one of the epoxide carbons and opening the ring to form tartaric acid salts.[5][6][7][8]
Step-by-Step Disposal Protocol
This protocol is designed for the treatment of small quantities (typically up to a few hundred grams or milliliters) of aqueous waste containing this compound.[9] All steps must be performed in a certified chemical fume hood.
Materials Required
-
Aqueous waste containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Large beaker (at least twice the volume of the waste)
-
Stir bar and magnetic stir plate
-
pH meter or pH paper
-
Ice bath
-
Appropriate waste container, clearly labeled "Hazardous Waste."[10][11]
Experimental Procedure
-
Preparation and Dilution:
-
Place the beaker containing the magnetic stir bar in an ice bath on the stir plate.
-
Carefully pour the this compound waste into the beaker. If the waste is concentrated, dilute it with an equal volume of cold water. This helps to control the heat generated during neutralization.
-
-
Initial Neutralization and Basification (Epoxide Ring-Opening):
-
Begin stirring the diluted waste solution.
-
Slowly add 1 M NaOH solution dropwise. This compound is acidic, so the initial addition of base will neutralize the carboxylic acid groups in a highly exothermic reaction. The ice bath is crucial to manage the temperature.
-
Continue adding NaOH until the pH of the solution is between 12 and 12.5.[10] This ensures a sufficient excess of hydroxide ions to drive the epoxide ring-opening hydrolysis.
-
Once the desired pH is reached, remove the ice bath and allow the solution to stir at room temperature for at least one hour to ensure the complete hydrolysis of the epoxide.
-
-
Final Neutralization:
-
Final Disposal:
-
Once the solution is neutralized and the epoxide is hydrolyzed, it can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals) and is in compliance with local regulations.[9][13]
-
Always consult and adhere to your institution's and local municipality's guidelines for chemical waste disposal.[10][14] If in doubt, the neutralized solution should be collected in a properly labeled hazardous waste container for professional disposal.[4][6]
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. cis-Epoxysuccinic Acid | 16533-72-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. The hydrolysis of epoxides catalyzed by inorganic ammonium salts in water: kinetic evidence for hydrogen bond catalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. cis-Epoxysuccinic acid | 16533-72-5 | RAA53372 | Biosynth [biosynth.com]
- 14. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
A Researcher's Guide to the Safe Handling of cis-Epoxysuccinate
For the professional navigating the complexities of drug development and scientific research, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for working with cis-Epoxysuccinate, a valuable building block that demands careful and informed handling. Our focus extends beyond mere compliance, aiming to instill a culture of safety and proactive risk management in your laboratory.
This compound, also known as cis-2,3-Oxiranedicarboxylic acid, is recognized for its potential as a succinate receptor (SUCNR1/GPR91) agonist and its utility in chemical synthesis.[1][2][3][4] However, its chemical reactivity also presents hazards that must be addressed through rigorous safety protocols. This guide will provide the procedural, step-by-step guidance necessary to mitigate these risks effectively.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation upon contact.[5][6][7][8][9]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[5][6][7][8][9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust.[5][8][9][10][11]
These hazards are intrinsic to its chemical nature as an epoxide, a class of compounds known for their reactivity. It is this reactivity that makes them useful synthons but also necessitates stringent safety measures.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles with side shields or a full-face shield.[12] | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[12][13] | Laboratory coat, long sleeves, and closed-toe shoes.[13][14][15] | Recommended if handling significant quantities of powder outside of a fume hood. |
| Conducting reactions and transfers | Chemical splash goggles or a full-face shield.[12] | Chemical-resistant gloves (Nitrile or Butyl rubber).[12][13] | Chemical-resistant apron over a lab coat.[12] | Not generally required if performed in a certified chemical fume hood. |
| Work-up and purification | Chemical splash goggles or a full-face shield.[12] | Chemical-resistant gloves (Nitrile or Butyl rubber).[12][13] | Chemical-resistant apron over a lab coat.[12] | Not generally required if performed in a certified chemical fume hood. |
| Handling waste | Chemical splash goggles.[12] | Chemical-resistant gloves (Nitrile or Butyl rubber).[12][13] | Laboratory coat. | Not generally required. |
Expert Insight: The choice of nitrile gloves is deliberate; they offer superior chemical resistance compared to latex gloves, which are not suitable for handling many chemicals, including epoxides.[13] Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhaling dust particles.
-
Personal Protective Equipment: Before handling the material, don the appropriate PPE as outlined in the table above.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust. If the material is prone to static, an anti-static gun may be employed.
-
Container Sealing: After weighing, securely seal the primary container.
Solution Preparation and Use:
-
Solvent Selection: Choose an appropriate solvent as per your experimental protocol.
-
Dissolution: Add the solvent to the vessel containing the weighed this compound slowly and with stirring to avoid splashing. This should be performed in a chemical fume hood.
-
Reaction Setup: Ensure all reactions are conducted in a properly functioning chemical fume hood.
Emergency Preparedness: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is essential.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[6] Remove and launder contaminated clothing before reuse.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing.[6][8] If eye irritation persists, get medical advice/attention.[6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[8]
-
Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[6]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, bench liners, and contaminated glassware, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
Conclusion: A Proactive Approach to Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the guidance provided in this document into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
- 4. cis-Epoxysuccinic acid|CAS 16533-72-5|DC Chemicals [dcchemicals.com]
- 5. This compound | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cis-Epoxysuccinic Acid | 16533-72-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. cis-Epoxysuccinic acid, 97% | Fisher Scientific [fishersci.ca]
- 10. Epoxysuccinic acid | C4H4O5 | CID 86022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 16533-72-5 Cas No. | cis-Epoxysuccinic acid | Apollo [store.apolloscientific.co.uk]
- 12. int-enviroguard.com [int-enviroguard.com]
- 13. entropyresins.com [entropyresins.com]
- 14. youtube.com [youtube.com]
- 15. boatpaint.co.uk [boatpaint.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
